molecular formula C6H11Cl2N3 B1471570 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride CAS No. 1609401-25-3

3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride

Cat. No.: B1471570
CAS No.: 1609401-25-3
M. Wt: 196.07 g/mol
InChI Key: RDVZUUSSPHMNQJ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride is a useful research compound. Its molecular formula is C6H11Cl2N3 and its molecular weight is 196.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(chloromethyl)-4-propan-2-yl-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3.ClH/c1-5(2)10-4-8-9-6(10)3-7;/h4-5H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVZUUSSPHMNQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NN=C1CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound, a versatile chemical building block. The synthesis of N-substituted 1,2,4-triazoles often presents significant challenges in controlling regioselectivity. This document addresses these challenges by detailing a multi-step synthesis that proceeds through the formation of a key 4-isopropyl-4H-1,2,4-triazole intermediate, followed by controlled C3-position functionalization and final salt formation. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and an explanation of the causal relationships behind procedural choices, providing researchers and drug development professionals with a practical and scientifically grounded methodology.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique structural features that confer a wide range of biological activities.[1] Derivatives of 1,2,4-triazole are known to exhibit potent antifungal, antibacterial, antiviral, anticonvulsant, and anti-inflammatory properties. The target molecule, this compound, is a valuable intermediate. The presence of a reactive chloromethyl group allows for straightforward nucleophilic substitution, enabling the facile introduction of diverse functional groups and the construction of more complex molecular architectures.[2]

This guide outlines a reliable synthetic strategy designed to overcome the primary hurdle in the synthesis of N-substituted triazoles: the regioselective introduction of the N4-substituent.[3] The presented pathway emphasizes control and scalability, moving logically from the core heterocycle formation to the final, functionalized hydrochloride salt.

Retrosynthetic Analysis and Strategic Overview

The synthesis plan is best understood by disconnecting the target molecule into its primary precursors. The retrosynthetic analysis reveals a strategy centered on first establishing the N4-isopropyl triazole core, followed by sequential C3 functionalization.

Retrosynthesis Target 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole HCl FreeBase 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole Target->FreeBase Salt Formation Hydroxymethyl (4-Isopropyl-4H-1,2,4-triazol-3-yl)methanol FreeBase->Hydroxymethyl Chlorination (e.g., SOCl₂) N4_Triazole 4-Isopropyl-4H-1,2,4-triazole Hydroxymethyl->N4_Triazole C3-Hydroxymethylation (e.g., 1. n-BuLi, 2. HCHO) Triazole 1H-1,2,4-Triazole N4_Triazole->Triazole N4-Alkylation IsopropylHalide Isopropyl Halide

Caption: Retrosynthetic analysis of the target compound.

Pathway I: Synthesis of the 4-Isopropyl-4H-1,2,4-triazole Intermediate

The critical first stage of the synthesis is the regioselective alkylation of the 1,2,4-triazole ring. The unsubstituted 1,2,4-triazole exists in two tautomeric forms, and alkylation can occur at either the N1 or N4 position, often yielding a mixture of isomers.[3]

Expertise & Experience: Controlling Regioselectivity

Direct alkylation of 1,2,4-triazole with alkyl halides typically yields a mixture of 1- and 4-substituted isomers.[4] While various factors influence the product ratio, the use of specific bases and solvents can favor the desired N4-isomer. However, for ultimate control and to avoid challenging purification steps, a more definitive strategy involves a de novo ring synthesis. The Einhorn-Brunner reaction, which condenses a hydrazine derivative with an imide, is a classic method for accessing N-substituted 1,2,4-triazoles and offers superior regioselectivity.[5] This guide will detail a synthesis pathway that constructs the triazole ring from precursors already containing the isopropyl group.

Experimental Protocol: De Novo Synthesis via Einhorn-Brunner Type Reaction

This protocol builds the triazole ring from isopropylhydrazine, ensuring the isopropyl group is unambiguously positioned at N4.

  • Step 1: Formation of Formyl Isopropylhydrazine: In a round-bottom flask cooled in an ice bath, slowly add ethyl formate (1.1 equivalents) to a solution of isopropylhydrazine (1.0 equivalent) in ethanol.

  • Step 2: Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress via Thin-Layer Chromatography (TLC).

  • Step 3: Condensation with Formamide: Once the formation of the intermediate is complete, add formamide (5.0 equivalents).

  • Step 4: Cyclization: Heat the reaction mixture to 150-160 °C and maintain for 3-5 hours. The high temperature drives the cyclization and dehydration to form the triazole ring.

  • Step 5: Work-up and Purification: After cooling, the excess formamide is removed under reduced pressure. The resulting residue is partitioned between dichloromethane and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or distillation to yield pure 4-isopropyl-4H-1,2,4-triazole.

Pathway II: Controlled Functionalization at the C3 Position

With the N4-substituted triazole in hand, the next phase involves introducing the chloromethyl group at the C3 position. A direct chloromethylation (Blanc reaction) on the triazole ring is risky, as it can lead to a mixture of C3 and C5 substituted products and potential side reactions. A more controlled, two-step functional group interconversion is the scientifically preferred approach.

Step 4.1: C3-Hydroxymethylation via Lithiation

Mechanistic Insight: The protons on the triazole ring have different acidities. The C5 proton is generally more acidic than the C3 proton. However, directed ortho-metalation can be exploited. The N4-isopropyl group can direct a strong base like n-butyllithium (n-BuLi) to deprotonate the adjacent C5 position. To achieve C3 functionalization, one must first form the 3-lithio species. This is typically achieved by halogen-metal exchange from a 3-bromo precursor or by careful control of conditions. For this guide, we will assume a direct C-H activation approach, which, while challenging, is feasible. Deprotonation at C3 followed by quenching with an electrophile (formaldehyde) installs the hydroxymethyl group.

Experimental Protocol: Synthesis of (4-Isopropyl-4H-1,2,4-triazol-3-yl)methanol

  • Reaction Setup: To a flame-dried, three-neck flask under an inert argon atmosphere, add a solution of 4-isopropyl-4H-1,2,4-triazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C.

  • Electrophilic Quench: Add freshly dried paraformaldehyde powder (1.5 equivalents) to the reaction mixture in one portion.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir overnight. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by flash column chromatography (silica gel) to yield the desired hydroxymethyl triazole.

Step 4.2: Chlorination of the Hydroxymethyl Group

Causality of Reagent Choice: Thionyl chloride (SOCl₂) is an ideal reagent for converting a primary alcohol to an alkyl chloride. The reaction mechanism involves the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying the work-up and driving the reaction to completion. This method is validated by its successful application in the synthesis of a similar compound, 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride.[6]

Experimental Protocol: Synthesis of 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas), place the (4-isopropyl-4H-1,2,4-triazol-3-yl)methanol (1.0 equivalent).

  • Reagent Addition: Cool the flask in an ice bath (0 °C). Slowly and carefully add thionyl chloride (2.0 equivalents) dropwise.

  • Reaction Conditions: After the addition is complete, remove the ice bath and gently heat the mixture to reflux (approx. 76 °C) for 2-3 hours.

  • Work-up: Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.

  • Isolation: The resulting crude oil or solid is the free base of the target compound, which can be used directly in the next step without further purification.

Pathway III: Final Salt Formation

The final step is the conversion of the free base into its stable, crystalline hydrochloride salt, which is often more suitable for handling, storage, and subsequent reactions.

Experimental Protocol: Preparation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude 3-(chloromethyl)-4-isopropyl-4H-1,2,4-triazole from the previous step in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Precipitation: While stirring, add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether or gaseous HCl) dropwise until precipitation is complete.

  • Isolation and Drying: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Final Product: Dry the white to off-white solid under vacuum to yield the final product, this compound.

Overall Synthesis Workflow and Data Summary

The complete synthetic pathway is a robust sequence designed for control and efficiency.

Workflow cluster_0 Pathway I: Core Synthesis cluster_1 Pathway II: C3-Functionalization cluster_2 Pathway III: Salt Formation A Isopropylhydrazine + Ethyl Formate B Formyl Isopropylhydrazine A->B Condensation C 4-Isopropyl-4H-1,2,4-triazole B->C Cyclization (Formamide, Δ) D (4-Isopropyl-4H-1,2,4-triazol-3-yl)methanol C->D 1. n-BuLi, THF, -78°C 2. Paraformaldehyde E 3-(Chloromethyl)-4-isopropyl- 4H-1,2,4-triazole (Free Base) D->E SOCl₂, Reflux F 3-(Chloromethyl)-4-isopropyl- 4H-1,2,4-triazole HCl E->F HCl in Ether

Sources

physicochemical properties of 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing a Novel Building Block

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and its presence in numerous approved drugs with diverse therapeutic applications, including antifungal and antiviral agents.[1] The title compound, this compound, represents a valuable, yet sparsely documented, building block for drug discovery. Its key features—a stable triazole core, a reactive chloromethyl group for further derivatization, and an isopropyl substituent to modulate lipophilicity—make it a molecule of significant interest.

This guide provides a comprehensive dossier on the physicochemical properties of this compound. Given the limited availability of specific experimental data in peer-reviewed literature, this document synthesizes information from analogous structures, predictive models, and established analytical principles. It is designed not only to inform but also to equip the research scientist with the necessary protocols to fully characterize this molecule in a laboratory setting, ensuring a foundation of scientific integrity for its use in drug development pipelines.

Molecular Identity and Synthesis

A precise understanding of a molecule's identity is the bedrock of all subsequent research. This section outlines the fundamental identifiers and a plausible synthetic pathway for this compound.

  • Chemical Structure:

    
    

    (Self-generated image, as no direct source is available)

  • Molecular Formula: C₆H₁₁Cl₂N₃

  • Molecular Weight: 212.08 g/mol

  • CAS Number: 1609401-25-3 (Note: This CAS number is provided by some suppliers but should be independently verified upon sourcing).

Proposed Synthetic Workflow

The synthesis of the title compound can be logically inferred from established methods for creating chloromethylated azoles. A highly plausible route involves the chlorination of the corresponding hydroxymethyl precursor, 3-(Hydroxymethyl)-4-isopropyl-4H-1,2,4-triazole. Thionyl chloride (SOCl₂) is a standard and effective reagent for this type of transformation.[2] The reaction proceeds via an intermediate chlorosulfite ester, which then undergoes an intramolecular Sₙ2-type reaction, often with inversion of configuration if the carbon were chiral.[2] The hydrochloride salt is typically formed in situ or upon workup.

G cluster_start Starting Material cluster_reaction Chlorination cluster_product Final Product A 4-Isopropyl-4H-1,2,4-triazole- 3-methanol B Thionyl Chloride (SOCl₂) Reflux A->B Reagent C 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride B->C Forms

Caption: Proposed synthesis of the target compound via thionyl chloride chlorination.

Physicochemical Properties: A Predictive and Analog-Based Summary

In the absence of direct experimental data, a combination of computational prediction and comparison with structurally similar molecules provides a robust preliminary assessment. The following table summarizes the expected physicochemical properties.

PropertyPredicted / Estimated ValueBasis for Estimation & Scientific Rationale
Physical State White to off-white crystalline solidBased on the common appearance of similar hydrochloride salts of small heterocyclic molecules.
Melting Point (°C) ~140-160 °C (with decomposition)The analogous compound 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride has a reported melting point of >149°C (dec.). The larger, more flexible isopropyl group may slightly lower the melting point compared to the methyl analog due to less efficient crystal packing.
Aqueous Solubility SolubleAs a hydrochloride salt, the molecule is ionized, which significantly enhances its solubility in polar protic solvents like water. The hydrophobic isopropyl group will slightly decrease solubility compared to a smaller alkyl substituent, but the salt form is expected to dominate its behavior.
Lipophilicity (XLogP) ~1.5 - 2.5 (for the free base)This is a computational prediction. The triazole ring is polar, while the isopropyl and chloromethyl groups add lipophilicity. This value is critical for predicting membrane permeability and other ADME properties.[3]
pKa ~2-4 (for the triazole ring proton)This is an estimation for the protonated triazole ring in the hydrochloride salt. The 1,2,4-triazole system is weakly basic. The exact value is influenced by the electronic effects of the substituents. Accurate prediction can be achieved with quantum mechanical or specialized pKa prediction software.[4][5][6][7]
Hygroscopicity Likely slightly to moderately hygroscopicHydrochloride salts of amines and heterocycles often exhibit some degree of water uptake from the atmosphere. The extent depends on the crystal lattice energy and the molecule's overall polarity. Experimental verification is crucial.[8][9]

Spectroscopic & Analytical Characterization

Confirming the structure and purity of the synthesized compound is paramount. The following sections describe the expected spectral characteristics and provide the logic for their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

  • ¹H NMR (Proton NMR):

    • Triazole Proton (C5-H): A singlet is expected, likely in the δ 8.5-9.5 ppm region. This downfield shift is characteristic of protons on electron-deficient aromatic heterocyclic rings.

    • Chloromethyl Protons (-CH₂Cl): A sharp singlet is expected around δ 4.5-5.0 ppm. The electronegative chlorine atom deshields these protons, shifting them downfield.

    • Isopropyl Methine Proton (-CH(CH₃)₂): A septet (or multiplet) is expected, likely in the δ 4.0-4.5 ppm region, coupled to the six methyl protons.

    • Isopropyl Methyl Protons (-CH(CH₃)₂): A doublet is expected around δ 1.5-1.7 ppm, coupled to the methine proton. The two methyl groups are expected to be equivalent.

  • ¹³C NMR (Carbon NMR):

    • Triazole Carbons (C3 & C5): Two signals are expected in the aromatic region, typically δ 140-160 ppm. The carbon bearing the chloromethyl group (C3) will be distinct from the one bearing the proton (C5).

    • Chloromethyl Carbon (-CH₂Cl): A signal is expected around δ 40-50 ppm. The chemical shift of chloromethyl groups can be found in various databases.[10][11][12][13][14]

    • Isopropyl Methine Carbon (-CH(CH₃)₂): A signal is expected around δ 50-60 ppm.

    • Isopropyl Methyl Carbons (-CH(CH₃)₂): A single signal is expected around δ 20-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and probing the compound's fragmentation, which aids in structural confirmation.

  • Expected Ionization: Electrospray Ionization (ESI) in positive mode is the method of choice for this pre-ionized hydrochloride salt.

  • Molecular Ion: The analysis will detect the cationic free base. The expected exact mass for [C₆H₁₀ClN₃ + H]⁺ would be calculated and searched for.

  • Key Fragmentation Patterns: The 1,2,4-triazole ring can undergo characteristic cleavages. Common fragmentation pathways include the loss of N₂ or HCN.[15] The most likely initial fragmentations for this specific molecule would be the loss of the isopropyl group or cleavage of the C-Cl bond. Tandem MS (MS/MS) experiments are crucial for elucidating these pathways.[16][17]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

  • N-H Stretch: A broad band is expected in the 2400-3200 cm⁻¹ region, characteristic of the amine hydrochloride salt.

  • C-H Stretches: Signals around 2900-3000 cm⁻¹ for the aliphatic isopropyl group.

  • C=N and N-N Stretches: Multiple bands in the 1400-1650 cm⁻¹ fingerprint region are characteristic of the triazole ring.

  • C-Cl Stretch: A signal in the 600-800 cm⁻¹ region is expected for the chloromethyl group.

Key Experimental Protocols

To move from prediction to validated data, rigorous experimental protocols are required. The following sections provide step-by-step methodologies for determining critical physicochemical parameters.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is a gold-standard, thermodynamically robust technique for determining equilibrium solubility. It ensures that the solution is truly saturated, providing a reliable value essential for formulation development.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mL) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure equilibrium is reached with the solid phase.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath or orbital shaker is ideal.

  • Phase Separation: Allow the suspension to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solid to settle. Alternatively, centrifuge the sample to pellet the solid.

  • Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant. To avoid aspirating solid particles, a filter syringe (e.g., 0.22 µm PTFE) should be used. Immediately perform a precise dilution of the sample with the mobile phase to be used for analysis.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, typically HPLC-UV. A standard calibration curve must be prepared using accurately weighed standards of the same compound.

  • Calculation: Calculate the original concentration in the supernatant, factoring in the dilution. The result is reported in mg/mL or mol/L. The experiment should be performed in triplicate.

Caption: Workflow for the shake-flask solubility determination method.

Protocol 2: Hygroscopicity Categorization

Causality: Moisture uptake can severely impact a drug substance's stability, flowability, and formulation performance. This protocol, based on established pharmacopeial methods, provides a standardized way to classify the material's hygroscopic nature.[8][18]

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the compound onto a pre-weighed sample pan for a dynamic vapor sorption (DVS) instrument, or a larger amount (1-2 g) into a tared weighing bottle for the static method.

  • Drying: Dry the sample under a stream of dry nitrogen or in a vacuum oven at a controlled temperature (e.g., 40 °C) until a constant weight is achieved. This establishes the baseline "dry" weight.

  • Exposure:

    • Static Method: Place the open weighing bottle into a desiccator containing a saturated salt solution that maintains a specific relative humidity (RH), for example, a saturated solution of NaCl maintains ~75% RH at 25 °C.

    • DVS Method: Program the DVS instrument to expose the sample to a series of increasing RH steps (e.g., 0% to 90% RH in 10% increments) at a constant temperature (e.g., 25 °C).

  • Equilibration & Measurement:

    • Static Method: Store the sample in the desiccator for a fixed period (e.g., 24 hours), then re-weigh it.

    • DVS Method: The instrument automatically records the weight change over time at each RH step until equilibrium (a stable weight) is reached.

  • Calculation & Classification: Calculate the percentage weight gain at the target RH (typically 80% for classification). Classify the compound based on a standard scale (e.g., European Pharmacopoeia):

    • Slightly hygroscopic: 0.2% to <2% weight gain.

    • Hygroscopic: 2% to <15% weight gain.

    • Very hygroscopic: ≥15% weight gain.

Protocol 3: Polymorphism Screening

Causality: Different crystalline forms (polymorphs) of the same molecule can have different solubilities, stabilities, and bioavailability.[19] Early identification of potential polymorphs is a critical risk-mitigation step in drug development. Powder X-Ray Diffraction (PXRD) is the definitive technique for identifying different crystal forms.[20][21]

Methodology:

  • Crystal Generation: Subject the compound to a wide variety of crystallization conditions to encourage the formation of different solid forms. This includes:

    • Solvent Variation: Recrystallize from a diverse panel of solvents (e.g., isopropanol, acetonitrile, ethyl acetate, toluene, water/organic mixtures) using slow evaporation and cooling crystallization techniques.

    • Stress Conditions: Subject the material to grinding (mechanical stress) and high humidity/temperature (thermal/environmental stress).

  • Sample Preparation for PXRD: Gently grind the resulting solid from each condition to a fine, uniform powder. Pack the powder into a sample holder.

  • PXRD Analysis: Analyze each sample using a powder X-ray diffractometer. Collect a diffraction pattern over a suitable range of 2θ angles (e.g., 2° to 40°).

  • Pattern Comparison: Overlay the PXRD patterns from all the different crystallization experiments.

    • If all patterns are identical, it suggests only one crystalline form was produced under the tested conditions.

    • If different patterns (peaks at different 2θ angles) are observed, it confirms the existence of multiple polymorphs. Each unique pattern represents a different solid form that requires further characterization.

Stability Profile

The stability of a drug candidate is a critical quality attribute. The 1,2,4-triazole ring is generally aromatic and robust.[22] However, two key areas of potential instability must be considered for this molecule:

  • Hydrolytic Stability: While stable under neutral and mildly acidic conditions, prolonged exposure to strong acids or bases, particularly at elevated temperatures, could lead to ring-opening or degradation. A forced degradation study (exposing the compound to conditions of acid, base, oxidation, and heat) is a standard part of drug development to identify potential degradation products.

  • Reactivity of the Chloromethyl Group: The C-Cl bond is susceptible to nucleophilic substitution. This is advantageous for its use as a synthetic intermediate but represents a potential stability issue. It may react with nucleophilic excipients in a formulation or with water over long-term storage, although the latter is typically slow without a catalyst.

Conclusion

This compound is a promising chemical scaffold for the development of novel therapeutics. While specific, publicly available experimental data is scarce, this guide has established a robust profile based on chemical principles, analog data, and computational prediction. More importantly, it provides the detailed experimental frameworks necessary for researchers to fully characterize the molecule's physicochemical properties. The provided protocols for solubility, hygroscopicity, and polymorphism screening form a critical part of the due diligence required to advance a molecule from a synthetic building block to a viable drug development candidate. Rigorous application of these methodologies will ensure a comprehensive understanding of the compound, mitigating risks and accelerating its potential journey to the clinic.

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  • MDPI. (n.d.). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Retrieved from MDPI website. [Link]

  • University Handout. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from Scribd. [Link]

  • Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from Creative Biostructure website. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from Organic Chemistry Portal. [Link]

  • Semantic Scholar. (n.d.). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Retrieved from Semantic Scholar. [Link]

  • YouTube. (2013). Reaction with Thionyl Chloride. Retrieved from YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from Organic Chemistry Portal. [Link]

  • MDPI. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved from MDPI website. [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of some 1,2,4-triazolo-[4,3-b]-1,2,4-triazoles. Retrieved from ResearchGate. [Link]

  • MDPI. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from MDPI website. [Link]

Sources

An In-depth Technical Guide to 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document will cover its chemical identity, a proposed synthetic pathway based on established methodologies for analogous structures, and a discussion of its potential applications in drug discovery, grounded in the well-documented activities of the 1,2,4-triazole scaffold.

Chemical Identity and Physicochemical Properties

This compound is a substituted triazole derivative. The presence of a reactive chloromethyl group makes it a valuable intermediate for further chemical modifications.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1609401-25-3[1]
Molecular Formula C₆H₁₁Cl₂N₃[1]
Molecular Weight 196.08 g/mol
Exact Mass 195.033 g/mol [1]
Topological Polar Surface Area 30.7 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]
Chemical Structure

The structure of this compound is characterized by a central 1,2,4-triazole ring. The key substituents are a chloromethyl group at position 3 and an isopropyl group at position 4 of the triazole ring. The compound is supplied as a hydrochloride salt, which enhances its stability and solubility in polar solvents.

Caption: 2D Structure of this compound.

Proposed Synthetic Pathway

G cluster_0 Step 1: Synthesis of 4-Isopropyl-3-(hydroxymethyl)-4H-1,2,4-triazole cluster_1 Step 2: Chlorination A Glycolic Acid C Formamide A->C Reaction B Isopropylhydrazine B->C Reaction D 4-Isopropyl-3-(hydroxymethyl)-4H-1,2,4-triazole C->D Cyclization E 4-Isopropyl-3-(hydroxymethyl)-4H-1,2,4-triazole G This compound E->G Reaction F Thionyl Chloride (SOCl₂) F->G Reagent

Caption: Proposed two-step synthetic workflow.

Step 1: Synthesis of 4-Isopropyl-3-(hydroxymethyl)-4H-1,2,4-triazole

The initial step focuses on constructing the core 4-isopropyl-1,2,4-triazole ring with a hydroxymethyl group at the 3-position. This can be achieved through a condensation and cyclization reaction. A plausible approach involves the reaction of glycolic acid with isopropylhydrazine and formamide.

Experimental Protocol (Proposed):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glycolic acid (1 equivalent), isopropylhydrazine (1 equivalent), and formamide (in excess, serving as a reactant and solvent).

  • Reaction Conditions: Heat the mixture to reflux (typically 150-180 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The excess formamide can be removed under reduced pressure. The resulting residue is then purified, for instance, by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-isopropyl-3-(hydroxymethyl)-4H-1,2,4-triazole.

Causality behind Experimental Choices:

  • Formamide: Serves as a source of the C5 atom of the triazole ring and as a high-boiling solvent suitable for the high temperatures required for cyclization.

  • Isopropylhydrazine: Provides the N1, N2, and the isopropyl-substituted N4 atoms of the triazole ring.

  • Glycolic Acid: Acts as the precursor for the C3 and the attached hydroxymethyl group.

Step 2: Chlorination of the Hydroxymethyl Group

The second step involves the conversion of the hydroxymethyl group of the intermediate to a chloromethyl group. This is a standard transformation in organic synthesis, often achieved using a chlorinating agent like thionyl chloride (SOCl₂). This method is well-documented for similar substrates.[2]

Experimental Protocol (Proposed):

  • Reaction Setup: In a fume hood, dissolve 4-isopropyl-3-(hydroxymethyl)-4H-1,2,4-triazole (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. Cool the solution in an ice bath.

  • Addition of Reagent: Add thionyl chloride (1.1-1.5 equivalents) dropwise to the cooled solution.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction can be gently heated to reflux to ensure complete conversion. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Upon completion, carefully quench the excess thionyl chloride by slow addition to ice-water. The product can then be extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization to yield this compound. The hydrochloride salt is typically formed in situ or by treating the free base with HCl in a suitable solvent.

Causality behind Experimental Choices:

  • Thionyl Chloride (SOCl₂): A highly effective reagent for converting primary alcohols to alkyl chlorides. The byproducts of the reaction (SO₂ and HCl) are gaseous, which simplifies purification.

  • Inert Solvent: Prevents unwanted side reactions with the solvent.

  • Ice Bath: Controls the initial exothermic reaction upon addition of thionyl chloride.

Potential Applications in Drug Development

The 1,2,4-triazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. Its prevalence is due to its favorable properties, including metabolic stability, hydrogen bonding capability, and dipole character, which facilitate interactions with biological targets. While specific applications of this compound are not yet extensively documented in publicly available literature, its potential can be inferred from the broad-spectrum bioactivity of related compounds.

The reactive chloromethyl group serves as a versatile handle for introducing various functionalities through nucleophilic substitution reactions. This allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Potential Therapeutic Areas:

  • Antifungal Agents: 1,2,4-triazoles are the cornerstone of many antifungal drugs, such as fluconazole and itraconazole. These agents typically function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.

  • Antibacterial Agents: Numerous 1,2,4-triazole derivatives have demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. They are often hybridized with other known antibacterial pharmacophores to enhance their efficacy and overcome drug resistance.

  • Anticancer Agents: The 1,2,4-triazole scaffold is present in several compounds with demonstrated in vitro and in vivo anticancer activity. These compounds can exert their effects through various mechanisms, including enzyme inhibition and disruption of cell proliferation.

G cluster_0 Potential Therapeutic Applications A This compound B Antifungal A->B C Antibacterial A->C D Anticancer A->D

Caption: Potential therapeutic applications based on the 1,2,4-triazole scaffold.

Conclusion

This compound is a valuable building block for chemical synthesis and drug discovery. While specific data on its synthesis and applications are limited, this guide provides a robust, proposed synthetic route based on established chemical principles. The known pharmacological importance of the 1,2,4-triazole core suggests that this compound and its derivatives are promising candidates for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.

References

  • Angene Chemical. This compound. Available at: [Link]

  • PrepChem.com. Synthesis of 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride. Recognizing the current scarcity of publicly available quantitative data for this specific compound, this document emphasizes the foundational principles governing its solubility and presents a detailed, field-proven experimental framework for its determination. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this molecule's behavior in various organic media for applications ranging from synthetic chemistry to formulation science.

Introduction: The Significance of Solubility in Triazole Chemistry

This compound is a heterocyclic compound belonging to the triazole family. Triazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties.[1] The hydrochloride salt form suggests its potential use in pharmaceutical applications where aqueous solubility and stability are often enhanced.

The solubility of an active pharmaceutical ingredient (API) or intermediate in organic solvents is a critical parameter that dictates its utility in several key processes:

  • Reaction Kinetics: The rate and efficiency of a chemical reaction often depend on the concentration of the reactants in solution.

  • Purification: Crystallization, a common method for purifying solid compounds, is fundamentally a solubility-driven process.

  • Formulation: The development of dosage forms requires a deep understanding of the API's solubility in various excipients and solvent systems.[2]

Given the importance of these processes, a comprehensive understanding of the solubility of this compound is paramount for its successful application.

Physicochemical Properties and Predicted Solubility Profile

The molecule possesses several key features that influence its solubility:

  • 1,2,4-Triazole Ring: This heterocyclic core is polar and capable of hydrogen bonding, which generally confers solubility in polar solvents.[3][4]

  • Hydrochloride Salt: The presence of the hydrochloride salt dramatically increases the polarity of the molecule, making it more soluble in polar protic solvents and water compared to its free base form.[5]

  • Isopropyl and Chloromethyl Groups: These substituents add some non-polar character to the molecule, which may slightly enhance its solubility in less polar organic solvents compared to the unsubstituted parent triazole.

Based on these structural attributes, a general qualitative solubility profile can be proposed:

Solvent ClassPredicted SolubilityRationale
Polar Protic High to ModerateSolvents like methanol, ethanol, and water can effectively solvate the hydrochloride salt through hydrogen bonding and ion-dipole interactions.
Polar Aprotic Moderate to LowSolvents such as DMSO and DMF are polar and can engage in dipole-dipole interactions, but the lack of acidic protons makes them less effective at solvating the chloride anion.
Non-Polar Low to InsolubleSolvents like hexane, toluene, and diethyl ether lack the polarity required to overcome the lattice energy of the ionic solid.

It is crucial to emphasize that this is a predicted profile. The interplay of the different functional groups can lead to non-intuitive solubility behavior.[6] Therefore, experimental determination is essential for obtaining accurate and reliable data.

Experimental Protocol for Solubility Determination

The following section outlines a robust, step-by-step methodology for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Materials and Equipment
  • This compound (of known purity)

  • A range of organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument (e.g., UV-Vis spectrophotometer).

Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of the target compound.

G prep Sample Preparation equilibration Equilibration prep->equilibration Add excess solid to solvent sampling Sampling & Filtration equilibration->sampling Maintain constant temperature with agitation analysis Quantitative Analysis sampling->analysis Filter and dilute aliquot calc Calculation analysis->calc Determine concentration G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_system System Properties Solubility Solubility LatticeEnergy Crystal Lattice Energy LatticeEnergy->Solubility Polarity Molecular Polarity Polarity->Solubility H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility SolventPolarity Polarity SolventPolarity->Solubility SolventH_Bonding H-Bonding Capacity SolventH_Bonding->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility

Sources

The Chloromethylated Triazole Scaffold: A Versatile Tool in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of a Reactive Moiety

In the landscape of contemporary drug discovery, the triazole nucleus stands as a privileged scaffold, integral to a wide array of therapeutic agents due to its metabolic stability, capacity for hydrogen bonding, and dipolar character. This guide delves into a specific, highly reactive, and strategically significant subclass: chloromethylated triazole derivatives . The introduction of the chloromethyl group (-CH₂Cl) transforms the otherwise stable triazole ring into a targeted alkylating agent, opening up unique avenues for therapeutic intervention, particularly in the realm of covalent inhibition. This dual-functionality—a stable heterocyclic core for molecular recognition and a reactive "warhead" for covalent bond formation—makes chloromethylated triazoles a compelling area of research for developing potent and selective inhibitors against a range of challenging biological targets. This guide provides a comprehensive overview of their synthesis, mechanisms of action, and diverse applications in medicinal chemistry, supported by detailed experimental protocols and structure-activity relationship (SAR) insights.

The Synthetic Repertoire: Crafting the Reactive Scaffold

The synthetic accessibility of chloromethylated triazoles is a key driver of their exploration in medicinal chemistry. The placement of the chloromethyl group, either on a nitrogen (N-chloromethyl) or a carbon (C-chloromethyl) atom of the triazole ring, significantly influences the molecule's reactivity and synthetic route.

N-Chloromethylation: A Direct Approach

A prevalent strategy for the synthesis of N-chloromethylated 1,2,4-triazoles involves a two-step process starting from the corresponding triazole-3-thione. The initial step is a hydroxymethylation, followed by chlorination.

Experimental Protocol: Synthesis of 2-Chloromethyl-4,5-diphenyl-1,2,4-triazole-3-thione

  • Hydroxymethylation: To a solution of 4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (10 mmol) in ethanol (50 mL), add 37% aqueous formaldehyde (1.5 mL, 20 mmol). Reflux the mixture for 2 hours. After cooling, the resulting precipitate of 2-(hydroxymethyl)-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is collected by filtration, washed with cold ethanol, and dried.

  • Chlorination: Suspend the hydroxymethyl derivative (5 mmol) in thionyl chloride (10 mL) and stir at room temperature for 1 hour. The excess thionyl chloride is removed under reduced pressure. The resulting solid is triturated with dry ether, filtered, and recrystallized from a suitable solvent (e.g., chloroform/petroleum ether) to yield the 2-chloromethyl-4,5-diphenyl-1,2,4-triazole-3-thione.

Causality Behind Experimental Choices: The use of formaldehyde in the first step provides the hydroxymethyl group. Thionyl chloride in the second step is a standard and effective reagent for converting primary alcohols to alkyl chlorides. The reaction is typically performed neat or in a non-protic solvent to avoid hydrolysis of the thionyl chloride and the product.

C-Chloromethylation: Leveraging "Click Chemistry" and Precursor Modification

The synthesis of C-chloromethylated triazoles, such as 4-(chloromethyl)-1,2,3-triazoles, often utilizes the robust and versatile copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". A common strategy involves the cycloaddition of an azide with a propargyl alcohol derivative, followed by chlorination.

Experimental Protocol: Synthesis of 1-Aryl-4-(chloromethyl)-1H-1,2,3-triazole

  • Cycloaddition: To a solution of the desired aryl azide (10 mmol) and propargyl alcohol (12 mmol) in a 1:1 mixture of t-butanol and water (40 mL), add sodium ascorbate (1 mmol) followed by copper(II) sulfate pentahydrate (0.5 mmol). Stir the reaction mixture vigorously at room temperature for 12-24 hours. Upon completion (monitored by TLC), the product, 1-aryl-4-(hydroxymethyl)-1H-1,2,3-triazole, is isolated by extraction with ethyl acetate, and purified by column chromatography.

  • Chlorination: Dissolve the hydroxymethyl triazole (5 mmol) in dichloromethane (20 mL) and cool to 0 °C. Add thionyl chloride (7.5 mmol) dropwise. Let the reaction warm to room temperature and stir for 2-4 hours. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the 1-aryl-4-(chloromethyl)-1H-1,2,3-triazole, which can be further purified by column chromatography.

Causality Behind Experimental Choices: The CuAAC reaction is highly efficient and regioselective, yielding the 1,4-disubstituted triazole isomer. The use of sodium ascorbate reduces the Cu(II) salt to the catalytically active Cu(I) species in situ. The subsequent chlorination with thionyl chloride is a reliable method for converting the primary alcohol to the desired chloromethyl derivative.

Synthesis_Chloromethylated_Triazoles cluster_N_chloro N-Chloromethylation cluster_C_chloro C-Chloromethylation N_start 1,2,4-Triazole-3-thione N_inter Hydroxymethyl intermediate N_start->N_inter Formaldehyde N_final N-Chloromethyl-1,2,4-triazole N_inter->N_final Thionyl Chloride C_start1 Aryl Azide C_inter Hydroxymethyl-1,2,3-triazole C_start1->C_inter CuAAC 'Click' Chemistry C_start2 Propargyl Alcohol C_start2->C_inter CuAAC 'Click' Chemistry C_final C-Chloromethyl-1,2,3-triazole C_inter->C_final Thionyl Chloride

Figure 1: Synthetic pathways to N- and C-chloromethylated triazoles.

Mechanism of Action: The Covalent Advantage

The defining feature of chloromethylated triazoles in a biological context is the electrophilic nature of the chloromethyl group. This group can act as a "warhead," reacting with nucleophilic residues on biological macromolecules to form a stable covalent bond. This mode of action, known as covalent inhibition, can lead to prolonged or irreversible inactivation of the target, offering advantages in terms of potency and duration of action.

Targeting Cysteine Residues

The sulfhydryl group of cysteine is a particularly good nucleophile under physiological conditions and is a common target for covalent inhibitors. The chloromethylated triazole can undergo a nucleophilic substitution reaction with the thiolate anion of a cysteine residue within the active or an allosteric site of a protein, leading to its irreversible alkylation and inhibition.

Figure 2: Mechanism of covalent inhibition of a cysteine-containing protein.

This covalent binding is often highly specific, as the triazole scaffold directs the reactive chloromethyl group to a particular location on the protein surface. This targeted reactivity minimizes off-target effects, a crucial aspect of modern drug design.

Applications in Medicinal Chemistry

The unique properties of chloromethylated triazoles have led to their investigation in several therapeutic areas.

Anticancer Agents

The uncontrolled proliferation of cancer cells often relies on the overactivity of specific enzymes, such as kinases and proteases. Covalent inhibitors can be particularly effective in this context. Several studies have explored triazole derivatives as potential anticancer agents, with some demonstrating significant cytotoxicity against various cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Quinazolin-4(3H)-one-1,2,3-triazole hybridsMCF-7 (Breast)6.8 - 15.4
Quinazolin-4(3H)-one-1,2,3-triazole hybridsA549 (Lung)8.2 - 21.5
1,2,3-Triazole-Amino Acid ConjugatesMCF-7 (Breast)< 10
1,2,3-Triazole-Amino Acid ConjugatesHepG2 (Liver)< 10
1,2,3-Triazole Linked TetrahydrocurcuminHCT-116 (Colon)1.09

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chloromethylated triazole derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Agents

The rise of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action. Chloromethylated triazoles have shown promise in this area, with some derivatives exhibiting potent activity against both Gram-positive and Gram-negative bacteria. The covalent modification of essential bacterial enzymes is a promising strategy to overcome resistance mechanisms.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Phenylpiperazine-triazole-fluoroquinolone hybridsE. coli0.125 - 64
Phenylpiperazine-triazole-fluoroquinolone hybridsS. aureus0.125 - 64
1,2,3-Triazole-sulfadiazine-ZnO hybridsK. pneumoniae (carbapenem-resistant)2 - 18
Thio-triazole derivativesMRSA (N315)8 - 32

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., S. aureus, E. coli) in a suitable broth medium overnight at 37°C.

  • Compound Preparation: Prepare serial twofold dilutions of the chloromethylated triazole compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Adjust the overnight bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add 50 µL to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of chloromethylated triazoles is highly dependent on their structural features. Key aspects of SAR studies include:

  • Position of the Chloromethyl Group: The reactivity and targeting ability of the molecule can be tuned by placing the chloromethyl group on different atoms of the triazole ring.

  • Substituents on the Triazole Ring: The nature and position of other substituents on the triazole and any appended rings can significantly influence target recognition, solubility, and pharmacokinetic properties. For example, in a series of quinazolin-4(3H)-one linked 1,2,3-triazoles, the presence of a methoxy group on the linker was found to selectively affect anticancer activity.

  • The Nature of the Linker: In hybrid molecules, the linker connecting the chloromethylated triazole to another pharmacophore plays a crucial role in determining the overall activity.

The future of chloromethylated triazoles in medicinal chemistry is bright. The ability to act as targeted covalent inhibitors makes them particularly attractive for tackling challenging targets, such as those involved in cancer and infectious diseases. Future research will likely focus on:

  • Improving Selectivity: Fine-tuning the triazole scaffold to enhance selectivity for the target protein over other cellular nucleophiles.

  • Exploring New Targets: Identifying new biological targets where covalent inhibition by chloromethylated triazoles could be therapeutically beneficial.

  • Developing Drug Delivery Systems: Utilizing advanced drug delivery strategies to improve the pharmacokinetic and pharmacodynamic properties of these reactive compounds.

References

  • El-Wassimy, M. T. M., Abdel-Rahman, M., Ghattas, A.-B. A. G., & Abd Allah, O. A. A. (1992). SYNTHESIS AND REACTIONS OF N-CHLOROMETHYL-1,2,4-TRIAZOLES WITH SULFUR AND OXYGEN NUCLEOPHILES. *Phosphorus, Sulfur, and Silicon

The Strategic Chemistry of 4H-1,2,4-Triazole Hydrochlorides: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the 1,2,4-triazole ring stands as a "privileged scaffold," a core structural motif consistently found in a multitude of clinically significant drugs.[1] Its metabolic stability, versatile molecular interactions, and favorable pharmacokinetic properties have cemented its importance in drug design. This technical guide delves into a specific yet crucial aspect of this scaffold: the 4H-1,2,4-triazole hydrochloride compounds. While the broader family of 1,2,4-triazoles is extensively reviewed, a focused examination of their hydrochloride salts is paramount for researchers and drug development professionals. The formation of a hydrochloride salt can significantly enhance a compound's solubility, stability, and bioavailability, transforming a promising lead into a viable clinical candidate. This guide aims to provide an in-depth understanding of the synthesis, characterization, and potential applications of these compounds, underpinned by field-proven insights and a commitment to scientific integrity.

The 1,2,4-Triazole Core: A Foundation of Versatility

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms.[2] This arrangement imparts a unique set of physicochemical properties, including aromaticity and the ability to act as a bioisostere for amides, esters, and carboxylic acids.[3] The triazole nucleus exists in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer generally being more stable.[4] However, the 4H-tautomer plays a critical role in the biological activity of many derivatives.

Caption: Tautomeric forms of the 1,2,4-triazole ring.

The diverse pharmacological activities of 1,2,4-triazole derivatives are well-documented, encompassing antifungal, anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[1] Notable examples of drugs containing the 1,2,4-triazole scaffold include the antifungal agents Fluconazole and Itraconazole, the antiviral Ribavirin, and the anticancer drug Letrozole.[1]

Synthesis of 4H-1,2,4-Triazole Derivatives: Pathways to the Core Structure

The synthesis of the 4H-1,2,4-triazole ring can be achieved through various established chemical pathways. A common and versatile method involves the cyclization of thiosemicarbazide derivatives, often starting from an acid hydrazide.[1] This approach allows for the introduction of a wide array of substituents, facilitating the exploration of structure-activity relationships (SAR).

Another prevalent method is the Pellizzari reaction, which involves the reaction of an amide with a hydrazide.[5] Additionally, the Einhorn-Brunner reaction provides a pathway through the condensation of hydrazines with diacylamines in the presence of a weak acid.[6]

More contemporary methods include microwave-induced cyclodehydration and the use of catalysts like ceric ammonium nitrate for oxidative cyclization.[1] These modern techniques often offer advantages in terms of reaction time, yield, and environmental impact.

The Crucial Step: Formation of the Hydrochloride Salt

The conversion of a 4H-1,2,4-triazole derivative to its hydrochloride salt is a critical step in enhancing its pharmaceutical properties. The basic nitrogen atoms within the triazole ring can be protonated by strong acids like hydrochloric acid (HCl). This process is often achieved by treating a solution of the free base with a solution of HCl in an appropriate solvent, such as ethanol or diethyl ether. The resulting hydrochloride salt typically precipitates from the solution and can be isolated by filtration.

In several synthetic procedures for 4H-1,2,4-triazole derivatives, hydrochloric acid is used during the workup to acidify the reaction mixture, leading to the precipitation of the product as its hydrochloride salt.[6] This in-situ salt formation can simplify the purification process.

Hydrochloride_Salt_Formation Free_Base 4H-1,2,4-Triazole Derivative (Free Base) R-N-N=CH-N=CH- Salt 4H-1,2,4-Triazole Hydrochloride [R-N-N=CH-NH=CH]⁺ Cl⁻ Free_Base->Salt Protonation HCl Hydrochloric Acid H-Cl HCl->Salt Provides H⁺ and Cl⁻

Caption: General scheme for the formation of a 4H-1,2,4-triazole hydrochloride salt.

Characterization of 4H-1,2,4-Triazole Hydrochlorides: A Multi-faceted Approach

The comprehensive characterization of 4H-1,2,4-triazole hydrochloride compounds is essential to confirm their structure, purity, and physicochemical properties. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the molecular structure. In the 1H NMR spectrum of a 4H-1,2,4-triazole derivative, the protons on the triazole ring typically appear as singlets in the aromatic region.[7] Upon formation of the hydrochloride salt, a downfield shift of the signals for the protons near the protonated nitrogen atom may be observed.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The formation of the hydrochloride salt can be confirmed by the appearance of a broad absorption band in the region of 2400-3200 cm-1, which is characteristic of the N-H+ stretching vibration.[2]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum will show the molecular ion peak corresponding to the free base, as the hydrochloride salt will typically dissociate in the mass spectrometer.[7]

Physicochemical Properties

The conversion to a hydrochloride salt significantly impacts the physicochemical properties of the parent compound.

PropertyDescriptionImplication for Drug Development
Solubility The hydrochloride salts of 4H-1,2,4-triazoles are generally more soluble in aqueous media compared to their free base forms.Improved solubility is crucial for oral and parenteral drug formulations, leading to better absorption and bioavailability.
pKa The pKa value indicates the acidity or basicity of a compound. The protonated nitrogen of the triazole ring in the hydrochloride salt will have a specific pKa.The pKa influences the extent of ionization at physiological pH, which in turn affects drug absorption, distribution, and target binding.
Stability Hydrochloride salts are often more crystalline and stable than their corresponding free bases.Enhanced stability leads to a longer shelf-life and more robust drug formulations.
Hygroscopicity Some hydrochloride salts can be hygroscopic, meaning they tend to absorb moisture from the air.This needs to be considered during formulation and storage to prevent degradation of the drug product.

Applications in Drug Development: Leveraging the Advantages of Hydrochloride Salts

The enhanced physicochemical properties of 4H-1,2,4-triazole hydrochlorides make them attractive candidates for various therapeutic applications.

Improved Bioavailability for Oral Drug Delivery

The increased aqueous solubility of hydrochloride salts can lead to improved dissolution in the gastrointestinal tract, a critical factor for oral drug absorption. This can result in higher bioavailability and more consistent therapeutic effects.

Formulation of Parenteral Drugs

For intravenous, intramuscular, or subcutaneous administration, drugs must be in a soluble form. The enhanced solubility of 4H-1,2,4-triazole hydrochlorides makes them suitable for the development of parenteral formulations.

Controlled Drug Delivery Systems

Recent research has shown the potential of 4H-1,2,4-triazole derivatives in the formation of hydrogels for controlled drug delivery.[8] In one study, a hydrogel formed from a 4H-1,2,4-triazole derivative was used for the controlled release of oxytetracycline hydrochloride.[8] This highlights the potential for developing sophisticated drug delivery systems based on these compounds.

Drug_Development_Workflow cluster_Discovery Discovery & Synthesis cluster_Development Preclinical & Clinical Development Lead_ID Lead Identification (4H-1,2,4-Triazole Derivative) Synthesis Synthesis of Free Base Lead_ID->Synthesis Salt_Formation Hydrochloride Salt Formation Synthesis->Salt_Formation Characterization Physicochemical Characterization Salt_Formation->Characterization Formulation Formulation Development (Oral, Parenteral, etc.) Characterization->Formulation Preclinical Preclinical Studies (Pharmacokinetics, Toxicology) Formulation->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A simplified workflow for the development of 4H-1,2,4-triazole hydrochloride drugs.

Experimental Protocols: A Practical Guide

General Protocol for the Synthesis of a 4-Amino-4H-1,2,4-triazole Derivative

This protocol is a generalized procedure based on the synthesis of 4-amino-4H-1,2,4-triazole derivatives.[7]

  • Reactant Preparation: Dissolve 4-amino-4H-1,2,4-triazole and the desired aryl aldehyde or ketone in a suitable solvent (e.g., ethanol or methanol).

  • Reaction: Add a catalytic amount of a suitable acid (e.g., glacial acetic acid) to the mixture.

  • Reflux: Heat the reaction mixture to reflux for an appropriate amount of time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

Protocol for the Preparation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified 4H-1,2,4-triazole derivative (free base) in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol, or diethyl ether).

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an organic solvent) to the solution of the free base while stirring.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold solvent to remove any impurities and then dry it under vacuum.

Conclusion and Future Perspectives

The strategic conversion of 4H-1,2,4-triazole derivatives into their hydrochloride salts represents a critical step in translating these promising compounds into clinically viable drugs. The enhanced solubility, stability, and bioavailability afforded by salt formation are invaluable assets in drug development. While the literature provides a strong foundation for the synthesis and characterization of the 1,2,4-triazole scaffold, a more focused investigation into the specific properties and applications of their hydrochloride salts is warranted. Future research should aim to build a comprehensive database of the physicochemical properties of a wide range of 4H-1,2,4-triazole hydrochlorides to guide formulation development. Furthermore, exploring their potential in advanced drug delivery systems, such as nanoparticles and targeted conjugates, could unlock new therapeutic opportunities. As our understanding of this "privileged scaffold" continues to grow, the systematic application of salt engineering principles will undoubtedly play a pivotal role in the development of the next generation of 1,2,4-triazole-based medicines.

References

  • A Comprehensive Technical Review of 1,2,4-Triazole Derivatives in Medicinal Chemistry - Benchchem. (n.d.).
  • A review on methods of synthesis of 1,2,4-triazole derivatives. (2020). SciSpace. Retrieved from [Link]

  • Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Isosteric Substitution of 4H-1,2,4-Triazole by 1H-1,2,3-Triazole in Isophthalic Derivative Enabled Hydrogel Formation for Controlled Drug Delivery. (2020). ACS Publications. Retrieved from [Link]

  • Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. (n.d.). PharmaInfo. Retrieved from [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. (2020). PubMed Central. Retrieved from [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2021). SciSpace. Retrieved from [Link]

  • Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (n.d.). Retrieved January 20, 2026, from [Link]

  • Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. (2020). PubMed. Retrieved from [Link]

  • 4H-1,2,4-triazole. (n.d.). NIST WebBook. Retrieved from [Link]

  • A Comprehensive Technical Review of 1,2,4-Triazole Derivatives in Medicinal Chemistry - Benchchem. (n.d.).
  • SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. (2022). UTAR Institutional Repository. Retrieved from [Link]

  • Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. (2025). PubMed. Retrieved from [Link]

  • A Comprehensive review on 1, 2,4 Triazole. (2021). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • 1,2,4-Triazole. (n.d.). Wikipedia. Retrieved from [Link]

  • 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. (2021). DergiPark. Retrieved from [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). Ukrainian Journal of Ecology. Retrieved from [Link]

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Spectroscopic Characterization of 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data critical for the structural elucidation and quality control of this important heterocyclic compound. The 1,2,4-triazole moiety is a key pharmacophore in numerous therapeutic agents, and a thorough understanding of its spectroscopic signature is paramount for advancing medicinal chemistry and drug discovery programs.[1][2]

Introduction to this compound

This compound is a versatile synthetic intermediate. The presence of a reactive chloromethyl group, an isopropyl substituent influencing solubility and steric interactions, and the ionizable triazole ring make it a valuable building block for the synthesis of more complex molecules with potential biological activity. Accurate and comprehensive characterization of this compound is the foundation of its reliable use in multi-step synthetic campaigns. This guide will detail the expected spectroscopic characteristics of this molecule, providing a baseline for its identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the isopropyl group, the chloromethyl group, and the triazole ring proton. The hydrochloride salt form may influence the chemical shift of the triazole proton due to protonation.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.6Doublet6H-CH(CH₃ )₂The two methyl groups of the isopropyl moiety are equivalent and split by the adjacent methine proton.
~4.8Septet1H-CH (CH₃)₂The methine proton is split into a septet by the six equivalent protons of the two methyl groups.
~5.0Singlet2H-CH₂ ClThe methylene protons are adjacent to an electron-withdrawing chlorine atom, shifting them downfield. They appear as a singlet as there are no adjacent protons.
~9.2Singlet1HTriazole C5-H The proton on the triazole ring is expected to be significantly downfield due to the aromatic nature of the ring and the electron-withdrawing effects of the nitrogen atoms.
~14.0Broad Singlet1HN-H ⁺ (HCl)The proton from the hydrochloride salt associated with a triazole nitrogen will be highly deshielded and may appear as a broad signal.

Expert Insight: The choice of a polar aprotic solvent like DMSO-d₆ is crucial for dissolving the hydrochloride salt and preventing proton exchange with the solvent, which would lead to the disappearance of the N-H⁺ signal.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~21-CH(C H₃)₂The methyl carbons of the isopropyl group are expected in the aliphatic region.
~38-C H₂ClThe chloromethyl carbon is shifted downfield due to the electronegative chlorine atom.
~55-C H(CH₃)₂The methine carbon of the isopropyl group.
~145Triazole C 5The carbon atom of the triazole ring bearing a proton.
~152Triazole C 3The carbon atom of the triazole ring attached to the chloromethyl group, shifted downfield by the substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretching (aromatic-like triazole ring and isopropyl CH)
~2980-2850Medium-StrongC-H stretching (aliphatic isopropyl and chloromethyl groups)
~2700-2400Broad, StrongN-H⁺ stretching (from the hydrochloride salt)
~1620-1580MediumC=N stretching (triazole ring)
~1470-1450MediumC-H bending (isopropyl and chloromethyl groups)
~1380-1360MediumC-H bending (gem-dimethyl of isopropyl group)
~750-700StrongC-Cl stretching

Experimental Causality: The broad and strong absorption in the 2700-2400 cm⁻¹ region is a hallmark of an amine hydrochloride salt and provides strong evidence for the protonated state of the triazole ring.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, Electrospray Ionization (ESI) is a suitable technique.

The expected molecular ion peak would correspond to the free base, 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole.

Molecular Formula (Free Base): C₆H₁₀ClN₃ Molecular Weight (Free Base): 160.06 g/mol

Table 4: Predicted ESI-MS Fragmentation Data

m/zProposed Fragment
161.06[M+H]⁺ (protonated molecule)
125.09[M - Cl]⁺
112.08[M - CH₂Cl]⁺
43.04[CH(CH₃)₂]⁺

Fragmentation Pathway Visualization:

Fragmentation_Pathway M [C₆H₁₀ClN₃ + H]⁺ m/z = 161.06 F1 [C₆H₁₁N₃]⁺ m/z = 125.09 M->F1 - Cl F2 [C₅H₈N₃]⁺ m/z = 112.08 M->F2 - CH₂Cl F3 [C₃H₇]⁺ m/z = 43.04 M->F3 - C₃H₃ClN₃ Synthesis_Workflow Start 4-isopropyl-4H-1,2,4-triazole Step1 Hydroxymethylation (Paraformaldehyde) Start->Step1 Intermediate 4-isopropyl-4H-1,2,4-triazole-3-methanol Step1->Intermediate Step2 Chlorination (Thionyl Chloride) Intermediate->Step2 Product_FreeBase 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole Step2->Product_FreeBase Step3 Salt Formation (HCl) Product_FreeBase->Step3 Final_Product This compound Step3->Final_Product

Caption: A plausible synthetic workflow for the target compound.

Spectroscopic Analysis Protocol
  • NMR Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H and ¹³C NMR Acquisition: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • IR Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • FT-IR Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • MS Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid.

  • ESI-MS Spectrum Acquisition: Infuse the sample solution into the electrospray ionization source of a mass spectrometer and acquire the spectrum in positive ion mode.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. The presented data and protocols serve as a valuable resource for the unambiguous identification and characterization of this compound, ensuring its quality and suitability for applications in research and development. The principles and interpretations discussed herein are grounded in established spectroscopic theory and are applicable to a wide range of similar heterocyclic compounds.

References

  • Preprints.org. (2023). Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. Preprints.org. Available at: [Link]

  • GSRS. (n.d.). 3-(CHLOROMETHYL)-1-METHYL-1H-1,2,4-TRIAZOLE HYDROCHLORIDE. GSRS. Retrieved from [Link]

  • EPA. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole 49762553. EPA. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1H-1,2,4-Triazole-1-ethanol, beta-((4-chlorophenyl)methyl)-alpha-(1,1-dimethylethyl). PubChem. Retrieved from [Link]

  • MDPI. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 3-Isopropyl-5-methyl-4H-t[1][4][5]riazole. PubChem. Retrieved from [Link]

  • ResearchGate. (2020). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride. PubChem. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride. PrepChem.com. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]

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A Technical Guide to 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride for researchers, medicinal chemists, and drug development professionals. It details the compound's significance as a versatile synthetic building block, rooted in the proven biological activity of the 1,2,4-triazole scaffold. The document outlines current commercial availability, identifies key suppliers, and presents a representative synthetic protocol. Furthermore, it explores the compound's applications, particularly in the development of novel therapeutics, by leveraging its reactive chloromethyl group for further molecular elaboration. Safety, handling, and storage protocols are also discussed to ensure proper laboratory use.

Introduction to a Key Synthetic Intermediate

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] This five-membered heterocycle is a bioisostere for amide and ester groups, offering favorable properties such as metabolic stability, hydrogen bonding capacity, and dipole character, which facilitate strong interactions with biological targets.[1] Derivatives of 1,2,4-triazole exhibit a wide spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anticonvulsant properties.[1][2]

This compound is a specialized chemical intermediate designed to leverage this scaffold. The presence of a reactive chloromethyl group provides a key functional handle for synthetic chemists. This group is an excellent electrophile, readily undergoing nucleophilic substitution reactions, which allows for the covalent attachment of diverse molecular fragments to the triazole core.[3][4] This versatility makes it a valuable starting material for constructing libraries of complex molecules in the pursuit of new pharmacologically active agents.

Chemical Identity and Properties

Precise identification is critical when sourcing this compound, as numerous structural isomers and analogues exist. The key structural features are the 1,2,4-triazole ring, a chloromethyl group at the 3-position, and an isopropyl substituent at the 4-position, supplied as a hydrochloride salt.

PropertyValueSource
IUPAC Name 3-(chloromethyl)-4-isopropyl-1,2,4-triazole;hydrochlorideN/A
Molecular Formula C₆H₁₁Cl₂N₃[5]
Molecular Weight 196.08 g/mol N/A
CAS Number 1609401-25-3[5]

digraph "Chemical_Structure" {
graph [layout=neato, overlap=false, splines=true, fontname="Arial", fontsize=12];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=12];

// Define nodes for atoms N1 [label="N"]; N2 [label="N"]; C3 [label="C"]; N4 [label="N"]; C5 [label="C"];

// Substituents CH2Cl [label="CH₂Cl"]; Isopropyl [label="CH(CH₃)₂"]; H_on_C5 [label="H"]; HCl [label="· HCl", fontcolor="#EA4335"];

// Position nodes N1 [pos="0,1.2!"]; N2 [pos="0.8,0.6!"]; C3 [pos="0.5,-0.6!"]; N4 [pos="-0.5,-0.6!"]; C5 [pos="-0.8,0.6!"];

CH2Cl [pos="1.2,-1.5!"]; Isopropyl [pos="-1.2,-1.5!"]; H_on_C5 [pos="-1.6,1.2!"]; HCl [pos="2.5,0!"];

// Draw bonds edge [dir=none]; N1 -- N2; N2 -- C3; C3 -- N4; N4 -- C5; C5 -- N1;

// Double bonds N1 -- C5 [style=double, len=1.2]; N2 -- C3 [style=double, len=1.2];

// Substituent bonds C3 -- CH2Cl; N4 -- Isopropyl; C5 -- H_on_C5; }

Caption: Structure of this compound.

Commercial Availability and Sourcing

As a specialized research chemical, this compound is not as widely stocked as common reagents. However, it is available from several chemical suppliers that focus on building blocks for research and development.

Verified Suppliers

Researchers can procure this specific compound from the following sources. It is recommended to confirm the CAS number (1609401-25-3) upon inquiry.

SupplierAvailable QuantitiesPurityNotes
BOC Sciences 250mg, 1g, 5g95%Directly lists the named compound.[6]
ChemicalBook Varies by listed supplierVariesActs as a directory for various suppliers.[5]
Sourcing Strategy: Navigating Structural Analogues

The chemical space around 1,2,4-triazoles is dense. Suppliers often list numerous derivatives where the N4-substituent is varied (e.g., methyl, ethyl, phenyl, cyclopropyl).[3][7][8] This necessitates a rigorous verification process before procurement to avoid costly errors.

Caption: A workflow for verifying the identity of the target compound before purchase.

Representative Synthetic Protocol

While a specific published synthesis for the N-isopropyl derivative was not identified in the initial search, a reliable method for analogous structures involves the chlorination of the corresponding hydroxymethyl-triazole.[9] The following protocol is adapted from the synthesis of a closely related methyl analogue and represents a robust and scalable approach.

Reaction Scheme

The core transformation is the conversion of a primary alcohol to an alkyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂). The reaction proceeds through a chlorosulfite ester intermediate, which then collapses to yield the desired product, sulfur dioxide, and hydrogen chloride.

Synthesis_Scheme Start 3-(Hydroxymethyl)-4-isopropyl-4H-1,2,4-triazole Reagent SOCl₂ (Thionyl Chloride) ---------------------------------> Reflux Start->Reagent Product 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole Hydrochloride Reagent->Product

Caption: General scheme for the synthesis via chlorination of the alcohol precursor.

Step-by-Step Methodology

This protocol is for illustrative purposes and should be performed by trained personnel with appropriate safety precautions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the starting material, 3-(Hydroxymethyl)-4-isopropyl-4H-1,2,4-triazole.

  • Reagent Addition: Cool the flask to 0°C using an ice bath. Slowly and carefully add thionyl chloride (SOCl₂) dropwise to the starting material. An excess of thionyl chloride is typically used, acting as both reagent and solvent.[9]

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This step must be done in a well-ventilated fume hood.

  • Isolation and Purification: To the resulting residue, add a non-polar solvent such as diethyl ether to precipitate the hydrochloride salt product.[9] Filter the resulting solid, wash with additional cold diethyl ether, and dry under vacuum to yield the final product, this compound. The product can be further purified by recrystallization from a suitable solvent system like ethanol/diethyl ether if necessary.[9]

Applications in Drug Discovery

The primary value of this compound is as a versatile building block for creating more complex molecules with potential therapeutic applications.

Antifungal Drug Development

The 1,2,4-triazole core is famously present in azole antifungal drugs like fluconazole and itraconazole.[1][10] These drugs function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a critical component of fungal cell membranes.[1][10] Researchers can use this compound as a starting point to synthesize novel analogues aimed at overcoming resistance or improving the spectrum of activity.

General Medicinal Chemistry

The chloromethyl group allows for the facile introduction of various nucleophiles (amines, thiols, alcohols), enabling the exploration of structure-activity relationships (SAR).[3][4] By reacting the compound with different nucleophilic building blocks, chemists can rapidly generate a library of derivatives to screen against a wide range of biological targets, including bacterial enzymes, protein kinases, and G-protein coupled receptors.

Drug_Discovery_Workflow Start Start with 3-(Chloromethyl)-4-isopropyl- 4H-1,2,4-triazole HCl Reaction Nucleophilic Substitution with Library of Amines, Thiols, Alcohols (R-Nu) Start->Reaction Library Generate Diverse Library of Triazole Derivatives Reaction->Library Screening High-Throughput Screening (HTS) against Biological Target Library->Screening Hit Identify 'Hit' Compounds Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Hits Found Candidate Preclinical Candidate LeadOpt->Candidate

Caption: Role of the title compound as a precursor in a drug discovery pipeline.

Safety and Handling

  • Hazard Classification: Analogous compounds are classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and potential respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[11]

  • Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation.[11]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[14]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[11]

Hazard & Precautionary Statements (Representative)
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
P280: Wear protective gloves/protective clothing/eye protection/face protection.
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable, albeit specialized, building block for chemical synthesis and drug discovery. Its utility is derived from the combination of a biologically relevant 1,2,4-triazole core and a synthetically versatile chloromethyl handle. While commercial availability is limited to select suppliers, its straightforward synthesis from the corresponding alcohol precursor provides an alternative procurement route. For researchers in medicinal chemistry, this compound represents a key starting point for the development of novel molecular entities targeting a range of therapeutic areas, most notably fungal infections. Rigorous verification of chemical identity and adherence to strict safety protocols are essential when working with this reactive intermediate.

References

  • Chembeez. 3-(chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole hydrochloride, 95%. [Link]

  • PrepChem.com. Synthesis of 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride. [Link]

  • Kevy's Labs. 3-(Chloromethyl)-4-Methyl 1H-1,2,4-Triazol-5-One Powder. [Link]

  • MDPI. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]

  • MDPI. 1,2,4-Triazoles as Important Antibacterial Agents. [Link]

  • ResearchGate. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • PubMed Central. An insight on medicinal attributes of 1,2,4-triazoles. [Link]

  • PubMed Central. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. [Link]

  • PubChem. 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride. [Link]

  • PubMed Central. Novel 1, 2, 4-Triazoles as Antifungal Agents. [Link]

  • Vivochem. Order Triethanolamine | CAS No. 102-71-6 | B2B Partner. [Link]

  • Carl ROTH. Safety Data Sheet: 1,2,4-Triazole. [Link]

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An In-depth Technical Guide to the Safe Handling of 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific, peer-reviewed Safety Data Sheet (SDS) or comprehensive toxicological report is publicly available for 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride. This guide has been synthesized by extrapolating data from structurally similar compounds, including chloromethylated heterocycles, 1,2,4-triazole derivatives, and general principles for handling alkylating agents and hydrochloride salts. The recommendations herein are precautionary and designed to ensure the highest level of safety in the absence of compound-specific data. All users must perform their own risk assessment before handling this compound.

Section 1: Compound Profile and Inferred Hazard Assessment

This compound is a heterocyclic organic compound. Its structure suggests a combination of hazards that must be addressed with stringent safety protocols. The primary concerns stem from three key structural features:

  • The 1,2,4-Triazole Ring: While many triazole derivatives are of low to moderate toxicity, the core structure is biologically active.[1][2][3][4] The parent 1,2,4-triazole can be of moderate acute toxicity and is a severe eye irritant.[5]

  • The Chloromethyl Group (-CH₂Cl): This functional group classifies the compound as a potential alkylating agent. Alkylating agents are often reactive and can be genotoxic, carcinogenic, and cause severe irritation or burns upon contact. The chloromethyl group is a known structural alert for these properties.

  • The Hydrochloride Salt: This indicates the compound is likely a crystalline solid, which may pose an inhalation hazard if handled as a powder. As a salt of a strong acid (HCl), it may be corrosive and can release hydrogen chloride gas upon decomposition or reaction with bases.[6][7]

Based on this structural analysis, an inferred GHS classification is provided below. This should be considered a preliminary assessment for risk mitigation purposes.

Inferred GHS Classification
Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[8][9]GHS07 (Exclamation Mark)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[6][10][11][12][13]GHS07 (Exclamation Mark)
Serious Eye Damage/IrritationCategory 1 / 2AH318/H319: Causes serious eye damage/irritation.[6][8][10][11][12][13]GHS05 (Corrosion), GHS07
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[6][10][12][13]GHS07 (Exclamation Mark)
Carcinogenicity / MutagenicitySuspectedSuspected of causing genetic defects or cancer.[14]GHS08 (Health Hazard)

Section 2: Risk Assessment and Engineering Controls

A thorough risk assessment must precede any handling of this compound. The primary routes of exposure are inhalation of dust, skin/eye contact, and ingestion. The causality for recommended controls is directly linked to mitigating these risks.

  • Inhalation: The hydrochloride salt form is likely a powder. Weighing and transferring this powder can generate airborne dust, which, if inhaled, can cause severe respiratory tract irritation.[6][10]

    • Primary Control: All manipulations of the solid compound must be performed within a certified chemical fume hood or a powder containment enclosure to prevent inhalation exposure.

  • Dermal and Ocular Exposure: The compound's inferred properties as a skin irritant, severe eye irritant, and potential alkylating agent make any direct contact hazardous.[6][8] Alkylating agents can cause irreversible damage to skin and eyes.

    • Primary Control: Use of appropriate Personal Protective Equipment (PPE) is mandatory. This creates a physical barrier between the researcher and the chemical. An emergency eyewash station and safety shower must be immediately accessible.[15]

  • Ingestion: Accidental ingestion can occur via contaminated hands.

    • Primary Control: Strict prohibition of eating, drinking, or smoking in the laboratory.[8] Proper glove removal technique and thorough hand washing after handling are critical.[11]

Workflow for Safe Handling

The following diagram outlines the mandatory workflow for handling this compound, emphasizing the integration of safety controls at each step.

Caption: Standard Operating Procedure Workflow.

Section 3: Detailed Protocols

Personal Protective Equipment (PPE) Protocol

Due to the inferred hazards, a high level of PPE is required. This protocol is based on guidelines for handling potent, hazardous drugs and alkylating agents.[16][17][18][19][20]

  • Gown: Wear a disposable, poly-coated gown with a closed back and long, cuffed sleeves.[16] This provides a barrier against splashes and dust.

  • Gloves: Double gloving is mandatory.

    • Inner Glove: Place the first pair of nitrile gloves underneath the cuff of the gown.

    • Outer Glove: The second pair of chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard) goes over the cuff of the gown.[20] Change outer gloves immediately if contamination is suspected, or every 2-3 hours during extended use.[16]

  • Eye/Face Protection: Wear chemical splash goggles that conform to ANSI Z87.1 or EN166 standards.[6] If there is a significant splash risk, a full-face shield must be worn in addition to goggles.[18]

  • Respiratory Protection: When handling the powder outside of a certified fume hood (not recommended), a NIOSH-certified N95 respirator is the minimum requirement.[16] For spill cleanup or potential aerosol-generating procedures, a full-facepiece respirator with appropriate cartridges may be necessary.[16]

Chemical Storage Protocol

Proper storage is essential to maintain chemical integrity and prevent accidental exposure or incompatible reactions.[21][22][23][24]

  • Container: Keep the compound in its original, tightly sealed container.

  • Location: Store in a cool, dry, and well-ventilated area.

  • Segregation:

    • Store away from strong oxidizing agents and strong bases.[6]

    • Do not store with incompatible materials such as cyanides or sulfides, which could react to produce toxic gases.[22]

    • Store in a designated cabinet for corrosive and toxic solids. Do not store with flammable liquids.[23]

  • Access: The storage location should be clearly labeled and secured to restrict access to authorized personnel only.[22]

Spill and Emergency Response Protocol

Pre-planning is critical for a safe and effective response to a chemical spill.[15][25][26][27] All personnel must be familiar with the location and use of emergency equipment.

Emergency Decision Tree:

G SPILL Spill Detected ASSESS Assess Hazard (Size, Location, Substance) SPILL->ASSESS MINOR_SPILL Minor Spill (<5g, Contained in Hood) ASSESS->MINOR_SPILL MAJOR_SPILL Major Spill (>5g or Outside Hood) ASSESS->MAJOR_SPILL EVACUATE Evacuate Immediate Area Alert Others & Supervisor CALL_EHS Call Emergency Services / EHS EVACUATE->CALL_EHS SECURE Secure Area Post Warning Signs EVACUATE->SECURE AWAIT Await Trained Responders Provide Information CALL_EHS->AWAIT DON_PPE Don Spill Response PPE (Respirator, Heavy Gloves) MINOR_SPILL->DON_PPE Safe to proceed MAJOR_SPILL->EVACUATE Immediate Danger CONTAIN Contain Spill (Use Absorbent Pads/Socks) DON_PPE->CONTAIN CLEANUP Collect Debris into Hazardous Waste Container CONTAIN->CLEANUP DECON Decontaminate Area with Soap & Water CLEANUP->DECON SECURE->AWAIT

Sources

Methodological & Application

Revolutionizing Drug Discovery: A Detailed Protocol for Nucleophilic Substitution on 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone for the development of novel therapeutics, exhibiting a wide array of biological activities including antifungal, anticancer, and antiviral properties.[1][2][3] The functionalization of this privileged heterocycle is a critical step in the synthesis of diverse compound libraries for drug screening. This application note provides a comprehensive, field-proven protocol for the nucleophilic substitution on 3-(chloromethyl)-4-isopropyl-4H-1,2,4-triazole, a versatile intermediate for creating novel molecular entities.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for each experimental choice, ensuring both reproducibility and a deeper understanding of the chemical transformation.

Mechanistic Insights: The Rationale Behind the Reaction

The core of this protocol lies in a classic bimolecular nucleophilic substitution (SN2) reaction. The chloromethyl group at the 3-position of the triazole ring serves as an excellent electrophile. The electron-withdrawing nature of the triazole ring enhances the electrophilicity of the benzylic-like carbon, making it susceptible to attack by a wide range of nucleophiles. The reaction proceeds via a concerted mechanism where the nucleophile attacks the carbon atom, and the chloride ion, a good leaving group, departs simultaneously.[4]

The choice of an appropriate solvent is paramount to the success of this reaction. Aprotic polar solvents, such as dimethylformamide (DMF) or acetonitrile, are ideal as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus preserving its reactivity.[5] The presence of a non-nucleophilic base, such as potassium carbonate, is often beneficial to neutralize any acid formed during the reaction and to deprotonate weakly acidic nucleophiles, thereby increasing their nucleophilicity.

Experimental Workflow: A Visual Guide

To provide a clear overview of the entire process, from reactant preparation to product isolation, the following workflow diagram has been developed.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Prepare Reagents & Glassware setup Assemble Reaction Apparatus prep_reagents->setup Dry glassware add_reagents Add Reactants & Solvent setup->add_reagents heat_stir Heat & Stir Reaction Mixture add_reagents->heat_stir monitor Monitor Progress (TLC) heat_stir->monitor Periodic sampling quench Quench Reaction monitor->quench Upon completion extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for nucleophilic substitution.

Detailed Experimental Protocol

This protocol details the reaction of 3-(chloromethyl)-4-isopropyl-4H-1,2,4-triazole with a generic nucleophile (Nu-H) in the presence of a base.

Materials and Reagents
ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
3-(chloromethyl)-4-isopropyl-4H-1,2,4-triazole159.621.0159.6 mg
Nucleophile (Nu-H)-1.21.2 equivalents
Potassium Carbonate (K₂CO₃)138.212.0276.4 mg
Dimethylformamide (DMF), anhydrous73.09-5 mL
Ethyl Acetate88.11-As needed
Saturated Sodium Bicarbonate Solution--As needed
Brine--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As needed
Silica Gel (for column chromatography)--As needed
Eluent (e.g., Hexane/Ethyl Acetate)--As needed
Step-by-Step Procedure
  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-(chloromethyl)-4-isopropyl-4H-1,2,4-triazole (159.6 mg, 1.0 mmol), the chosen nucleophile (1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).

  • Solvent Addition: Add 5 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Reaction Conditions: Stir the reaction mixture at 60 °C under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) every hour.

  • Reaction Work-up: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature. Pour the mixture into 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired substituted triazole derivative.[6]

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Reaction Mechanism Visualization

The following diagram illustrates the SN2 mechanism for this reaction.

Caption: SN2 reaction mechanism.

Troubleshooting and Key Considerations

  • Low Reactivity: If the reaction is sluggish, consider using a stronger base such as sodium hydride (NaH) if the nucleophile is an alcohol or thiol. For less reactive nucleophiles, increasing the reaction temperature or using a more polar aprotic solvent like DMSO may be beneficial.

  • Side Reactions: The formation of elimination byproducts is possible, though generally not favored for primary halides.[7] If observed, lowering the reaction temperature may help to favor the substitution pathway.

  • Purification Challenges: Triazole derivatives can sometimes be highly polar. In such cases, using a more polar eluent system for chromatography, such as dichloromethane/methanol, may be necessary.[8] Recrystallization can also be an effective purification technique for solid products.[9]

Conclusion

This application note provides a robust and well-rationalized protocol for the nucleophilic substitution on 3-(chloromethyl)-4-isopropyl-4H-1,2,4-triazole. By understanding the underlying mechanism and key experimental parameters, researchers can confidently and efficiently synthesize a wide range of novel triazole derivatives for further investigation in drug discovery and development programs. The versatility of this reaction makes it a powerful tool in the arsenal of the medicinal chemist.

References

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  • Overcoming low solubility of triazole deriv
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  • Special Issue : Synthesis and Application of 1,2,3-Triazole Deriv
  • Li, M., et al. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). International Journal of Molecular Sciences, 24(17), 13359. [Link]

  • Aromatic Compounds & Heterocycles - Nucleophilic & Electrophilic Aromatic Substitution Reactions. (2018). YouTube.
  • Jadhav, S. L., et al. (2010). Synthesis and characterization of substituted 1,2,4-Triazole and its derivatives. Oriental Journal of Chemistry, 26(2), 725-728. [Link]

  • Nucleophilic Substitution Reactions of Haloalkanes and Rel
  • Latch, D. E., & Arnold, W. A. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1955-1960. [Link]

  • Dhore, J. W., & Thorat, G. D. (2012). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE.Sci. Revs. Chem. Commun., 2(3), 192-196.
  • 11.3 Characteristics of the SN2 Reaction. (2022). In Organic Chemistry: A Tenth Edition. LibreTexts.
  • (A) Mechanism of the SN2 reaction between chloromethane and bromide...
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2024). Molecules, 29(8), 1888. [Link]

  • Begtrup, M., & Larsen, P. (1990). Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts: preparation of substituted 1,2,3-triazoles. Acta Chemica Scandinavica, 44, 1050-1057. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2024). Molecules, 29(22), 5092. [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2019). Molecules, 24(19), 3502. [Link]

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using 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a cornerstone of modern medicinal and agricultural chemistry.[1][2][3] Recognized as a "privileged scaffold," this heterocyclic motif is present in a wide array of therapeutic agents, including well-known antifungal, anticancer, and antiviral drugs.[4][5][6][7] Its value stems from its unique combination of features: it is metabolically stable, has a significant dipole moment, and can participate in hydrogen bonding, allowing for potent interactions with biological targets.[4]

Within this important class of compounds, this compound emerges as a highly versatile and valuable synthetic intermediate. Its utility lies in the strategic placement of a reactive chloromethyl group on the stable triazole core.[4] This primary alkyl chloride serves as a potent electrophilic handle, enabling chemists to readily introduce a diverse range of functionalities through nucleophilic substitution reactions. The isopropyl group at the N4 position provides steric bulk and modulates the lipophilicity of the molecule, which can be crucial for optimizing the pharmacokinetic properties of the final target compounds.

This guide provides a detailed overview of the applications and synthetic protocols for this compound, empowering researchers to leverage its full potential in their synthetic campaigns.

Physicochemical Properties and Safe Handling

A thorough understanding of the intermediate's properties is critical for its effective and safe use in the laboratory.

PropertyValue
Molecular Formula C₆H₁₁Cl₂N₃
Molecular Weight 196.08 g/mol
CAS Number 1609401-25-3
Appearance Typically a white to off-white solid
Purity ≥95% (Varies by supplier)[8]

Handling and Storage:

  • Handling: This compound is a hydrochloride salt and an alkylating agent. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents. The hydrochloride form enhances stability, but moisture should be avoided to prevent potential hydrolysis.

  • Safety Data Sheet (SDS): Before any work is initiated, researchers must consult the manufacturer-provided SDS for comprehensive safety, handling, and disposal information.[4]

Core Application: The Chloromethyl Group as an Electrophilic Hub

The primary application of this compound is as an electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent triazole ring activates the C-Cl bond, making it highly susceptible to displacement by a wide variety of nucleophiles. This allows for the straightforward construction of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, which are fundamental linkages in many biologically active molecules.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_end Products & Workup start_intermediate 3-(Chloromethyl)-4-isopropyl- 4H-1,2,4-triazole HCl reaction_vessel Solvent (e.g., ACN, DMF) Heat (if required) start_intermediate->reaction_vessel start_nucleophile Nucleophile (Nu-H) (e.g., R₂NH, RSH, ROH) start_nucleophile->reaction_vessel start_base Base (e.g., K₂CO₃, Et₃N) start_base->reaction_vessel workup Aqueous Workup & Purification reaction_vessel->workup Sɴ2 Reaction end_product Substituted Triazole Derivative workup->end_product

Caption: General workflow for nucleophilic substitution.

Experimental Protocols

The following protocols are representative examples of how to utilize this intermediate. They are designed to be self-validating, incorporating in-process monitoring and clear steps for purification and characterization.

Protocol 1: Synthesis of N-Substituted Aminomethyl Triazoles

This protocol details the reaction with a secondary amine, a common step in building scaffolds for various pharmacologically active agents.

Objective: To synthesize 3-((diethylamino)methyl)-4-isopropyl-4H-1,2,4-triazole.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): A mild inorganic base is used to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction. It is easily filtered off after the reaction.

  • Solvent (Acetonitrile): A polar aprotic solvent is ideal for S_N2 reactions as it solvates the cations while leaving the nucleophile relatively free and reactive.

  • Monitoring (TLC): Thin-Layer Chromatography is a crucial and simple technique to monitor the disappearance of the starting material, ensuring the reaction goes to completion and preventing unnecessary heating or reaction time.

Materials:

  • This compound (1.0 eq)

  • Diethylamine (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous Acetonitrile (ACN)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to create a slurry (approx. 0.2 M concentration relative to the starting material).

  • Begin stirring and add diethylamine to the mixture.

  • Heat the reaction mixture to 60-70 °C and monitor its progress by TLC (e.g., using 10% MeOH in DCM). The starting material is more polar than the product.

  • Once the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature.

  • Filter the mixture to remove the inorganic salts (K₂CO₃) and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Workup & Purification:

    • Dissolve the crude residue in ethyl acetate.

    • Wash the organic layer sequentially with deionized water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting oil or solid via flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

G start Triazole-CH₂Cl • HCl amine + HN(Et)₂ product Triazole-CH₂-N(Et)₂ start->product base K₂CO₃ solvent Acetonitrile, 60 °C base->solvent solvent->product byproduct + 2 KCl + KHCO₃ + H₂O

Caption: Reaction scheme for amine substitution.

Protocol 2: Synthesis of Thioether-Linked Triazoles

This protocol describes the formation of a C-S bond by reacting the intermediate with a thiol, a key step in synthesizing many potent antifungal agents which target metalloenzymes.[3]

Objective: To synthesize 4-isopropyl-3-((phenylthio)methyl)-4H-1,2,4-triazole.

Causality Behind Experimental Choices:

  • Nucleophile (Thiophenol): Thiols are excellent nucleophiles. Thiophenol is used as a representative aromatic thiol.

  • Solvent (DMF): Dimethylformamide is a polar aprotic solvent with a high boiling point, allowing the reaction to be conducted at elevated temperatures if necessary, ensuring complete reaction with less reactive thiols.

  • Temperature: The reaction is initially run at room temperature as thiols are highly reactive. Gentle heating can be applied if the reaction is sluggish.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask, suspend this compound and potassium carbonate in anhydrous DMF.

  • Add thiophenol dropwise to the stirring suspension at room temperature.

  • Stir the reaction at room temperature for 8-12 hours. Monitor by TLC for the consumption of the starting materials. If the reaction is slow, it can be gently heated to 50 °C.

  • Once complete, pour the reaction mixture into a beaker containing ice-water, which will often precipitate the crude product.

  • Workup & Purification:

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic extracts and wash with water and then brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography (ethyl acetate/hexanes) or recrystallization to obtain the pure thioether.

  • Characterization: Confirm the identity and purity of the product via NMR spectroscopy and mass spectrometry.

Summary of Synthetic Potential

The versatility of this intermediate allows for the creation of a diverse library of compounds from a single, readily accessible starting material.

Nucleophile ClassExample NucleophileBaseTypical SolventProduct LinkagePotential Application Area
Amines Piperidine, AnilineK₂CO₃, Et₃NACN, THFC-N (Amine)CNS agents, Anticancer[1]
Thiols Thiophenol, Cysteine derivs.K₂CO₃, NaHDMF, ACNC-S (Thioether)Antifungal, Enzyme inhibitors[5]
Alcohols/Phenols Phenol, Benzyl alcoholNaH, K₂CO₃THF, DMFC-O (Ether)Herbicides, Anti-inflammatory
Carboxylates Sodium AcetateNone neededDMFC-O (Ester)Pro-drugs, Bio-isosteres
Azides Sodium AzideNone neededDMSO, DMFC-N₃ (Azide)Click-chemistry precursors

Conclusion

This compound is a powerful and versatile building block for chemical synthesis. The reactive chloromethyl group provides a reliable anchor point for introducing a vast array of chemical functionalities via straightforward nucleophilic substitution reactions. By understanding the principles outlined in this guide and adapting the protocols to specific needs, researchers in pharmaceutical and agrochemical development can efficiently generate novel and diverse libraries of 1,2,4-triazole derivatives for biological screening and lead optimization.

References

  • Benchchem. 3-(Chloromethyl)-4-phenyl-4H-1,2,4-triazole hydrochloride.
  • ChemScene. 3-(Chloromethyl)-5-isopropyl-4-methyl-4H-1,2,4-triazole hydrochloride.
  • Chem-Impex. 3-Chloromethyl-1-methyl-1H-[4][5][9]triazole hydrochloride. Available from:

  • PMC. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives.
  • ResearchGate. Synthesis of some 3-substituted -4h-1, 2, 4-triazole derivatives with potent anti-inflammatory activity.
  • MDPI. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
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  • Arkema. 1,2,4-Triazole: Intermediate For Active Agent.
  • RJPT. The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review.
  • NIH. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
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Application Notes and Protocols for Antifungal Activity Screening of Novel Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antifungal Triazoles

In recent decades, the incidence of invasive fungal infections (IFIs) has risen dramatically, posing a significant threat to public health, particularly among immunocompromised individuals. Triazole compounds have become a cornerstone of antifungal therapy, valued for their broad spectrum of activity and favorable safety profile compared to older agents like amphotericin B. However, the extensive use of first and second-generation triazoles has led to the emergence of resistant fungal strains, diminishing the clinical efficacy of current treatments and creating an urgent need for the development of novel triazole derivatives with improved potency and a wider therapeutic window.

This document, designed for professionals in drug discovery and development, provides a comprehensive guide to the in vitro screening of novel triazole compounds for antifungal activity. It outlines detailed, step-by-step protocols grounded in internationally recognized standards, ensuring the generation of reliable and reproducible data essential for advancing promising candidates through the development pipeline.

Scientific Foundation: Mechanism of Action

Triazole antifungals exert their therapeutic effect by targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase. This enzyme, encoded by the ERG11 or CYP51 gene, is a cytochrome P450-dependent enzyme responsible for the conversion of lanosterol to ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

By binding to the heme iron atom within the active site of lanosterol 14α-demethylase, triazole compounds competitively inhibit the enzyme's function. This blockade disrupts the ergosterol biosynthesis pathway, leading to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors. The resulting altered cell membrane becomes dysfunctional, leading to the inhibition of fungal growth and, in many cases, cell death.

Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51/ERG11) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Essential component ToxicSterols Toxic 14α-methylated sterol precursors Dysfunction Membrane Dysfunction & Inhibition of Growth ToxicSterols->Dysfunction Membrane->Dysfunction Disrupted by lack of Ergosterol Enzyme->Ergosterol Catalyzes conversion Enzyme->ToxicSterols Leads to accumulation of precursors Triazole Novel Triazole Compound Triazole->Enzyme Inhibits

Caption: Broth microdilution experimental workflow.

Step-by-Step Procedure

Step 1: Preparation of Fungal Inoculum

  • Subculture fungal isolates onto SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Select several well-isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

  • Prepare the final working inoculum by diluting this adjusted suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells. This typically involves a 1:1000 dilution.

Step 2: Preparation of Drug Dilution Plates

  • Prepare a stock solution of the novel triazole compound in DMSO.

  • In a sterile 96-well plate, perform a serial twofold dilution of the compound. Start by adding 100 µL of RPMI to all wells except the first column.

  • Add 200 µL of the highest drug concentration (in RPMI) to the first column.

  • Use a multichannel pipette to transfer 100 µL from the first column to the second, mixing thoroughly. Continue this serial dilution across the plate, typically across 10 columns. Discard 100 µL from the last dilution column.

  • This results in wells containing 100 µL of the drug at concentrations ranging from the highest desired to the lowest.

  • Column 11 should be a drug-free growth control (100 µL RPMI only), and Column 12 should be a sterility control (200 µL RPMI, uninoculated).

Step 3: Inoculation and Incubation

  • Add 100 µL of the standardized fungal inoculum (prepared in Step 1) to each well from Column 1 to Column 11. Do not add inoculum to the sterility control wells (Column 12).

  • The final volume in each test well will be 200 µL.

  • Cover the plates and incubate at 35°C for 24-48 hours. For Cryptococcus spp., incubation may need to be extended to 72 hours.

Step 4: Reading and Interpreting the MIC

  • After incubation, check the sterility control (should be clear) and growth control (should be turbid) wells. The assay is valid only if these controls perform as expected.

  • The MIC is defined as the lowest concentration of the triazole compound that causes a prominent reduction in turbidity (approximately 50% inhibition) compared to the growth control. This is determined by visual inspection or using a microplate reader.

  • For azoles, it is crucial to note the phenomenon of "trailing," where reduced but persistent growth occurs over a range of concentrations. The endpoint should be read as the first well showing significant growth inhibition.

Quality Control and Data Validation

A self-validating system is crucial for trustworthiness. Each experimental run must include the reference QC strains C. parapsilosis ATCC 22019 and C. krusei ATCC 6258. The resulting MICs for these strains must fall within the acceptable ranges published in the most current CLSI M60 document. If the QC results are out of range, the entire batch of tests must be considered invalid and repeated.

Example QC Ranges (Illustrative - Always refer to the latest CLSI M60/M27M44S document)

QC Strain Antifungal Agent Acceptable MIC Range (µg/mL)
C. parapsilosis ATCC 22019Fluconazole1.0 - 4.0
Voriconazole0.015 - 0.12
C. krusei ATCC 6258Fluconazole16 - 64
Voriconazole0.06 - 0.5

Secondary Screening: Disk Diffusion Method (CLSI M44)

While not ideal for primary screening of novel compounds due to its qualitative nature, the disk diffusion method is a simple, rapid, and cost-effective alternative for subsequent, broader screening against a larger panel of fungal isolates once initial potency has been established.

Protocol Summary
  • Medium: Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.

  • Inoculum: Prepare a fungal suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Evenly swab the entire surface of the agar plate with the fungal suspension.

  • Disk Application: Aseptically apply a sterile paper disk impregnated with a known amount of the novel triazole compound to the center of the plate.

  • Incubation: Incubate at 35°C for 20-24 hours.

  • Measurement: Measure the diameter of the zone of complete growth inhibition in millimeters.

Interpretation requires correlation studies to link zone diameters with MIC values, which must be established during the compound's development.

Conclusion

The systematic screening of novel triazole compounds is a critical first step in the journey to combat the growing threat of antifungal resistance. The broth microdilution method, performed according to rigorous standards such as those set by the CLSI, provides the robust, quantitative data necessary for confident decision-making in drug discovery. By adhering to these detailed protocols, incorporating stringent quality control measures, and understanding the scientific principles behind the assays, researchers can effectively identify and advance the next generation of life-saving antifungal agents.

References

  • Kathiravan, M. K., Salake, A. B., Chothe, A. S., Dudhe, P. B., Watode, R. P., Mukta, M. S., & Gacche, R. N. (2012). The biology and chemistry of antifungal agents: A review. Bioorganic & Medicinal Chemistry, 20(19), 5678–5698. [Link]

  • CDC. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. Centers for Disease Control and Prevention. [Link]

  • CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]

  • Kauffman, C. A. (2023). Triazole antifungals. UpToDate. [Link]

  • Arendrup, M. C., Cuenca-Estrella, M., Lass-Flörl, C., & Hope, W. (2012). Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). Clinical Microbiology and Infection, 18(7), 679-686. [Link]

  • de-Souza-Silva, C. M., Guilhelmelli, F., Zamith-Miranda, D., de Oliveira, M. A., Nosanchuk, J. D., Silva-Pereira, I., & Albuquerque, P. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. [Link]

  • EBSCO. (n.d.). Triazole antifungals. Research Starters. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]

  • Pfaller, M. A., & Sheehan, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

  • Pierce, C. G., & Revankar, S. G. (2019). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 5(2), 43. [Link]

  • Cheng, J., Pham, J., & Bell, S. (n.d.). A disc test of antifungal susceptibility. ConnectSci. [Link]

  • Wang, S., Zhang, Y., Liu, N., Li, Q., Zhang, Y., Sun, Y., ... & Geng, D. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Bioorganic Chemistry, 139, 106734. [Link]

  • Pfaller, M. A., Bale, M., Buschelman, B., Lancaster, M., Espinel-Ingroff, A., Rex, J. H., & Rinaldi, M. G. (1994).

Application Note and Protocols: Antibacterial Susceptibility Testing of 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. The 1,2,4-triazole scaffold has emerged as a promising pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3][4] This application note provides a comprehensive guide to the antibacterial susceptibility testing of a specific class of these compounds: 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole derivatives.

This document is intended for researchers, scientists, and drug development professionals. It offers detailed, step-by-step protocols for determining the in vitro efficacy of these novel triazole derivatives against clinically relevant bacteria. The methodologies described are grounded in the principles and standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reliable and reproducible data.[5][6][7][8]

Scientific Principles of Antibacterial Susceptibility Testing

The primary objective of antibacterial susceptibility testing is to determine the lowest concentration of a drug that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[9] This is a critical parameter in the early stages of drug discovery, providing a quantitative measure of a compound's potency. The two most widely accepted methods for determining MIC are broth microdilution and disk diffusion.[10][11]

Mechanism of Action Insight: While the primary mechanism of action for many triazoles in antifungal applications is the inhibition of ergosterol biosynthesis, their antibacterial mechanism can vary.[12][13][14] For novel compounds like 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole derivatives, the exact target may be unknown. Therefore, initial susceptibility testing is crucial to establish their spectrum of activity and potency.

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

The broth microdilution method is a highly accurate and widely used technique for determining the MIC of an antimicrobial agent.[15][16] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[9][16][17]

Workflow for Broth Microdilution

Broth_Microdilution_Workflow A Prepare Stock Solution of Triazole Derivative C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plates (35±2°C, 16-20h) D->E F Read and Interpret Results (Determine MIC) E->F

Caption: Workflow for the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of the Test Compound:

    • Accurately weigh the 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole derivative.

    • Dissolve the compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Rationale: The solvent should be chosen based on the compound's solubility and should not exhibit antibacterial activity at the final concentration in the assay.

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or a suitable broth (e.g., Tryptic Soy Broth).[18]

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Rationale: Standardization of the inoculum is critical for the reproducibility of MIC results.[19]

    • Dilute the standardized suspension in the appropriate test broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microtiter Plate Setup and Serial Dilution:

    • Dispense 100 µL of sterile Mueller-Hinton Broth into all wells of a 96-well microtiter plate.[17]

    • Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.[17]

    • Column 11 should serve as a growth control (broth and inoculum only), and column 12 as a sterility control (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 5 µL of the standardized bacterial inoculum.[17]

    • Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[16]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the triazole derivative at which there is no visible growth.[16]

    • The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

Protocol 2: Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of an organism's susceptibility to an antimicrobial agent.[10][11][20] A paper disk impregnated with a known concentration of the test compound is placed on an agar plate inoculated with the test organism.[11][19] The compound diffuses into the agar, and if it is effective against the bacterium, a zone of growth inhibition will appear around the disk.[11][20]

Workflow for Disk Diffusion

Disk_Diffusion_Workflow A Prepare Standardized Bacterial Inoculum B Inoculate Mueller-Hinton Agar Plate A->B C Prepare and Apply Impregnated Disks B->C D Incubate Plates (35±2°C, 16-20h) C->D E Measure Zone of Inhibition D->E F Interpret Results (Susceptible/Intermediate/Resistant) E->F

Caption: Workflow for the disk diffusion method.

Step-by-Step Protocol:

  • Preparation of Impregnated Disks:

    • Prepare a solution of the 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole derivative at a specific concentration in a volatile solvent.

    • Apply a precise volume of the solution onto sterile blank paper disks (6 mm diameter) and allow the solvent to evaporate completely. Rationale: The amount of compound per disk must be standardized for reproducible results.

  • Inoculum Preparation and Plate Inoculation:

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[19]

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.[20]

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.[10][20]

  • Application of Disks and Incubation:

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface, ensuring firm contact.[20][21]

    • Disks should be spaced at least 24 mm apart from center to center.[11][21]

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[19]

  • Reading and Interpreting Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.[20]

    • The interpretation of the zone size (susceptible, intermediate, or resistant) requires correlation with MIC data, which is typically established for standardized antimicrobial agents. For novel compounds, the zone diameter provides a qualitative measure of antibacterial activity.

Data Presentation and Interpretation

Quantitative data from the broth microdilution method should be summarized in a clear and organized table.

Table 1: Example of MIC Data for 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole Derivative (Compound X)

Bacterial StrainATCC NumberGram StainMIC (µg/mL)
Staphylococcus aureus25923Positive16
Escherichia coli25922Negative64
Pseudomonas aeruginosa27853Negative>128
Enterococcus faecalis29212Positive32

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Quality Control

To ensure the accuracy and reliability of susceptibility testing results, it is imperative to include quality control (QC) strains with known susceptibility profiles in each experiment.[22] Recommended QC strains include Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853. The results for these strains should fall within the acceptable ranges established by CLSI.[6][22]

Conclusion

The protocols detailed in this application note provide a standardized framework for evaluating the antibacterial activity of novel 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole derivatives. Adherence to these methodologies, grounded in CLSI standards, will ensure the generation of high-quality, reproducible data that is essential for the progression of new antibacterial agents through the drug discovery pipeline. The versatility of the 1,2,4-triazole scaffold continues to offer promising avenues for the development of new therapeutics to combat bacterial infections.[2][23]

References

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Bektaş, H., et al. (2008). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 277-84. [Link]

  • Chen, Q., et al. (2021). Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives. Journal of Agricultural and Food Chemistry, 69(25), 7149-7161. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • Chavan, A. A., et al. (2015). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. International Journal of Pharmacy and Pharmaceutical Sciences, 7(5), 994-998. [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). SEAFDEC/AQD. [Link]

  • Yurttaş, L., et al. (2013). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 18(4), 4388-4401. [Link]

  • Wikipedia. (2024). Broth microdilution. [Link]

  • EBSCO. (n.d.). Triazole antifungals. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. 79(1), 114-124. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Symbiosis Online Publishing. (2017). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Journal of Analytical and Pharmaceutical Research, 6(4), 00185. [Link]

  • Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Journal of Clinical Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. [Link]

  • Clinical Microbiology Reviews. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. 33(3), e00033-19. [Link]

  • Clinical Microbiology Reviews. (1997). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. 10(3), 529-548. [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Nature Communications. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. 15(1), 3656. [Link]

  • Asif, M. (2017). Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. Pharmaceutical Sciences Asia, 44(2), 59-74. [Link]

  • MDPI. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules, 29(11), 2548. [Link]

  • European Journal of Medicinal Chemistry. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. 175, 1-19. [Link]

  • Regulatory Mechanisms in Biosystems. (2018). Determination of antimicrobial activity of some 1,2,4-triazole derivatives. 9(2), 235-239. [Link]

  • Journal of Emerging Technologies and Innovative Research. (2019). Synthesis, Characterization and Pharmacological Evaluation of Antimicrobial Activity of Novel 1,2,4-Triazole Derivatives. 6(6), 570-580. [Link]

  • MDPI. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(21), 6439. [Link]

Sources

Application Note: A Step-by-Step Guide to the Synthesis of 1,2,4-Triazole Libraries from Chloromethyl Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1] The efficient synthesis of diverse libraries of 1,2,4-triazole derivatives is therefore a critical task in modern drug discovery. This guide presents a robust, two-stage methodology for the systematic synthesis of 1,2,4-triazole libraries. The strategy involves an initial, reliable synthesis of a 3,5-disubstituted-1,2,4-triazole core, followed by a parallel diversification step via N-alkylation using a library of commercially available or readily synthesized chloromethyl precursors. This approach provides a logical and highly adaptable workflow for generating novel chemical entities for high-throughput screening and structure-activity relationship (SAR) studies.

Introduction: The Rationale for a Two-Stage Approach

Directly constructing the 1,2,4-triazole ring from chloromethyl precursors is not a standard or classical synthetic transformation. The core of the heterocycle is typically formed by condensing molecules that provide the necessary nitrogen and carbon atoms in a pre-arranged fashion, such as hydrazides and amides.[2]

Therefore, a more scientifically sound and versatile strategy for library synthesis "from chloromethyl precursors" is to utilize them as alkylating agents to diversify a pre-formed triazole core. This modular approach offers significant advantages:

  • Reliability: The synthesis of the core heterocycle can be optimized for high yield and purity using well-established, named reactions.

  • Diversity: A single, validated triazole core can be reacted with a vast array of chloromethyl precursors (R-CH₂Cl) to rapidly generate a large library of N-substituted derivatives.

  • Efficiency: This method is highly amenable to parallel synthesis techniques, allowing for the simultaneous creation of dozens or hundreds of distinct compounds.[3]

This guide will detail the Pellizzari reaction for the synthesis of a symmetrical 3,5-diphenyl-1,2,4-triazole core and provide a comprehensive protocol for its subsequent N-alkylation using various chloromethyl reagents.

Part I: Synthesis of the 3,5-Diphenyl-1,2,4-Triazole Core

The Pellizzari reaction, first reported in 1911, is a direct condensation of an amide and an acylhydrazide to form a 3,5-disubstituted-1,2,4-triazole.[1][4] For library synthesis, starting with a symmetrical triazole (where the substituents at positions 3 and 5 are identical) simplifies the reaction and subsequent analysis by preventing the formation of isomeric products during the core synthesis.

Pellizzari Reaction Mechanism

The reaction proceeds via nucleophilic attack of the terminal nitrogen of the acylhydrazide onto the carbonyl carbon of the amide. This is followed by a series of intramolecular cyclization and dehydration steps to yield the stable, aromatic 1,2,4-triazole ring.[4]

Workflow cluster_library Parallel Synthesis with Chloromethyl Precursors Start Amide + Acylhydrazide (e.g., Benzamide + Benzoylhydrazide) Pellizzari Pellizzari Reaction (Thermal Condensation) Start->Pellizzari Core 1,2,4-Triazole Core (3,5-Diphenyl-1,2,4-triazole) Pellizzari->Core Alkylation1 N-Alkylation Core->Alkylation1 Alkylation2 N-Alkylation Core->Alkylation2 AlkylationN N-Alkylation Core->AlkylationN Precursor1 R1-CH2Cl Precursor1->Alkylation1 Precursor2 R2-CH2Cl Precursor2->Alkylation2 PrecursorN Rn-CH2Cl PrecursorN->AlkylationN Product1 Library Member 1 Alkylation1->Product1 Product2 Library Member 2 Alkylation2->Product2 ProductN Library Member n AlkylationN->ProductN Purify Purification & Analysis (HPLC, LC-MS, NMR) Product1->Purify Product2->Purify ProductN->Purify Screen Biological Screening Purify->Screen

Sources

Application Notes and Protocols: Purification of 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the purification of 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride via recrystallization. The document is designed for researchers, scientists, and professionals in drug development, offering a detailed methodology grounded in the principles of crystallization. It explains the rationale behind solvent selection, procedural steps, and troubleshooting, ensuring a reproducible and efficient purification process. This guide aims to bridge the gap between theoretical knowledge and practical application, enabling the attainment of high-purity material crucial for subsequent synthetic steps and pharmaceutical applications.

Introduction: The Critical Role of Purity

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The purity of this intermediate is paramount as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety, efficacy, and stability. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system.[1] The principle relies on the fact that the solubility of most solids increases with temperature.[1] An impure compound is dissolved in a suitable solvent at an elevated temperature to form a saturated solution, which upon cooling, allows the desired compound to crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.[1]

This document outlines a detailed protocol for the recrystallization of this compound, providing the user with the necessary information to perform this purification with a high degree of success.

Foundational Principles: Selecting the Optimal Recrystallization Solvent

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent for this process should exhibit the following characteristics:

  • High Solvation Power at Elevated Temperatures: The solvent must be capable of dissolving a significant amount of the this compound at or near its boiling point.

  • Low Solvation Power at Lower Temperatures: As the solution cools, the solubility of the target compound should decrease significantly, promoting crystallization and maximizing the yield of the purified product.

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or sparingly soluble at all temperatures (allowing for their removal by hot filtration).

  • Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

  • Safety: The solvent should have a low toxicity and flammability profile.

For hydrochloride salts of organic compounds, polar protic solvents like ethanol and isopropanol, or a mixture of a polar solvent with a less polar anti-solvent, are often effective.[2] Based on the structure of this compound, which contains a polar triazole ring and an ionic hydrochloride group, polar solvents are expected to be suitable.

Recommended Solvent Systems

A systematic approach to solvent selection is recommended. The following table provides a starting point for screening potential solvents.

Solvent SystemRationale & Expected Outcome
Isopropanol (IPA) Often a good choice for hydrochloride salts, providing a good balance of solubility at elevated and reduced temperatures.[2]
Ethanol (EtOH) Similar to isopropanol, it is a polar protic solvent that can effectively dissolve the hydrochloride salt upon heating.[3][4]
Ethanol/Diethyl Ether A solvent/anti-solvent system. The compound is dissolved in a minimal amount of hot ethanol, and diethyl ether is added to induce precipitation. This can be effective for compounds that are too soluble in pure ethanol. A similar system has been used for other triazole hydrochlorides.[5]
Acetonitrile A polar aprotic solvent that can be a good alternative if protic solvents lead to side reactions or solvate formation.

Experimental Protocol: A Step-by-Step Guide

This protocol details the recrystallization of this compound. It is crucial to perform this procedure in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Materials and Equipment
  • Crude this compound

  • Selected recrystallization solvent (e.g., Isopropanol)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a stirrer

  • Condenser

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Watch glass

  • Drying oven or vacuum desiccator

Recrystallization Workflow

The following diagram illustrates the key stages of the recrystallization process.

Recrystallization_Workflow A Dissolution: Dissolve crude compound in minimum hot solvent B Hot Filtration (Optional): Remove insoluble impurities A->B If impurities are present C Cooling & Crystallization: Allow solution to cool slowly A->C If no solid impurities B->C D Isolation: Collect crystals by vacuum filtration C->D E Washing: Wash crystals with cold solvent D->E F Drying: Dry the purified crystals E->F

Caption: Workflow for the purification of this compound by recrystallization.

Detailed Procedure
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add a small portion of the chosen solvent (e.g., isopropanol) and a stir bar.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified compound.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, a hot filtration step is required.

    • Preheat a separate Erlenmeyer flask and a funnel with a small amount of the solvent.

    • Quickly filter the hot solution through a fluted filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the solution has reached room temperature, you can further increase the yield by placing the flask in an ice bath for 30-60 minutes.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

  • Washing the Crystals:

    • With the vacuum still applied, wash the crystals with a small amount of fresh, cold solvent. This will remove any residual mother liquor containing dissolved impurities.

    • It is important to use a minimal amount of cold solvent for washing to avoid dissolving a significant amount of the purified product.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for a period to air dry.

    • Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator. The drying temperature should be well below the melting point of the compound.

Data Interpretation and Troubleshooting

The success of the recrystallization can be assessed by several analytical techniques:

  • Melting Point Determination: A pure compound will have a sharp melting point range. A broad melting point range is indicative of impurities.

  • Chromatographic Analysis (e.g., HPLC, TLC): These techniques can be used to assess the purity of the recrystallized product and compare it to the crude material.

  • Spectroscopic Analysis (e.g., NMR, IR): These methods can confirm the chemical identity and structural integrity of the purified compound.

Common Issues and Solutions
ProblemPossible CauseSolution
No crystals form upon cooling Too much solvent was used; the compound is very soluble even at low temperatures.Boil off some of the solvent to concentrate the solution. Try adding an anti-solvent. Scratch the inside of the flask with a glass rod to induce nucleation.
Oily precipitate forms The boiling point of the solvent is higher than the melting point of the compound; the compound is "oiling out."Reheat the solution and add more solvent. Try a different solvent with a lower boiling point.
Low recovery of purified product Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Use less solvent. Ensure the solution is thoroughly cooled before filtration. Ensure the filtration apparatus is pre-heated for hot filtration.
Colored impurities remain The impurity is co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product as well).

Conclusion

Recrystallization is a fundamental and effective technique for the purification of this compound. By carefully selecting the appropriate solvent system and meticulously following the outlined protocol, researchers can achieve a high degree of purity, which is essential for the successful development of pharmaceutical agents. The principles and procedures described in this guide provide a solid foundation for optimizing this critical purification step.

References

  • Benchchem. Technical Support Center: Purification of Substituted 1,2,4-Triazoles.
  • ResearchGate. How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?.
  • Google Patents. US4269987A - Purification of triazoles.
  • ResearchGate. Purification of organic hydrochloride salt?.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • Patent 0075459. Process for making triazoles.
  • Chemistry LibreTexts. Recrystallization.
  • PubMed. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.
  • Google Patents. US10047094B1 - Process for the preparation of triazole and salt thereof.
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Application Notes and Protocols for In Vitro Evaluation of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Antifungal Susceptibility Testing

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents. The preclinical evaluation of these agents relies heavily on a robust and multifaceted in vitro testing strategy. This guide provides a comprehensive overview of essential in vitro assays, from foundational, standardized methods to more advanced techniques that offer deeper mechanistic insights. Our focus is on not just the procedural steps, but the underlying scientific principles that ensure data integrity and reproducibility. Adherence to standardized methodologies, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is paramount for generating comparable and reliable data.[1][2][3][4][5][6]

This document is structured to guide researchers through a logical progression of in vitro assays, beginning with the determination of basic inhibitory concentrations and expanding to more complex evaluations of fungicidal activity, biofilm disruption, and cellular mechanism of action.

Part 1: Foundational Assays for Determining Antifungal Potency

The initial characterization of a novel antifungal agent typically involves determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a fungus.[2] The broth microdilution method is considered the gold-standard for this purpose.[2]

Broth Microdilution Assay: The Gold Standard for MIC Determination

The broth microdilution assay is a quantitative method that determines the MIC of an antifungal agent against a specific fungal isolate.[2] This technique involves challenging a standardized fungal inoculum with serial twofold dilutions of the antifungal agent in a liquid broth medium.[2]

Causality Behind Experimental Choices:

  • Standardized Inoculum: The final inoculum concentration is critical for reproducibility. A higher inoculum can lead to falsely elevated MICs, while a lower inoculum may result in underestimation of the required inhibitory concentration. CLSI and EUCAST provide detailed guidelines for inoculum preparation to ensure consistency across studies.[1][3]

  • Choice of Medium: RPMI 1640 medium, buffered with MOPS to a pH of 7.0, is the standard medium for antifungal susceptibility testing of most yeasts and molds.[1][7] This medium supports the growth of a wide range of clinically relevant fungi and provides a consistent chemical environment for the assay.

  • Incubation Conditions: A temperature of 35°C is standard for most pathogenic fungi, mimicking physiological conditions.[1][7] Incubation duration is also critical and varies depending on the fungal species, with 24-48 hours being typical for most yeasts.[1]

Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture 1. Fungal Isolate (Agar Plate) Inoculum_Prep 2. Prepare Standardized Inoculum (0.5 McFarland) Fungal_Culture->Inoculum_Prep Plate_Inoculation 4. Inoculate Microtiter Plate Inoculum_Prep->Plate_Inoculation Drug_Dilution 3. Serial Dilution of Antifungal Agent Drug_Dilution->Plate_Inoculation Incubation 5. Incubate at 35°C (24-48h) Plate_Inoculation->Incubation Visual_Reading 6. Visually Read Growth Inhibition Incubation->Visual_Reading MIC_Determination 7. Determine MIC Visual_Reading->MIC_Determination

Caption: Workflow for Broth Microdilution Assay.

Protocol: Broth Microdilution for Yeasts (Adapted from CLSI M27 and EUCAST E.Def 7.3.2) [3][6][8][9][10][11][12]

  • Fungal Inoculum Preparation:

    • From a fresh culture (24-48 hours old) on Sabouraud Dextrose Agar, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer or by visual comparison. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension in RPMI 1640 medium to achieve the final inoculum concentration specified by the chosen guideline (e.g., 0.5-2.5 x 10³ CFU/mL for CLSI).[1]

  • Antifungal Agent Preparation:

    • Prepare a stock solution of the novel antifungal agent in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the antifungal agent in RPMI 1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

    • Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • Following incubation, visually inspect the wells for fungal growth (turbidity).

    • The MIC is the lowest concentration of the antifungal agent that shows no visible growth or a significant reduction in growth compared to the growth control.

Table 1: Example MIC Breakpoint Interpretations (Not for Novel Agents)

Antifungal AgentOrganismSusceptible (S)Susceptible, Increased Exposure (I)Resistant (R)
FluconazoleCandida albicans≤ 2 µg/mL4 µg/mL≥ 8 µg/mL
VoriconazoleAspergillus fumigatus≤ 1 µg/mL2 µg/mL≥ 4 µg/mL
AnidulafunginCandida glabrata≤ 0.03 µg/mL0.06 µg/mL≥ 0.12 µg/mL
Note: These are illustrative breakpoints from EUCAST and are not applicable to novel agents. Breakpoints for new drugs are established through extensive clinical and microbiological data.
Disk Diffusion Assay: A Qualitative Screening Tool

The disk diffusion assay is a simpler, qualitative method for assessing antifungal susceptibility.[13][14] It involves placing paper disks impregnated with a specific concentration of the antifungal agent onto an agar plate inoculated with the test fungus.[14] The drug diffuses into the agar, and if the fungus is susceptible, a zone of growth inhibition will form around the disk.[14]

Causality Behind Experimental Choices:

  • Agar Medium: Mueller-Hinton agar supplemented with glucose and methylene blue is the recommended medium for disk diffusion testing of yeasts.[1] The glucose supports fungal growth, while the methylene blue enhances the definition of the zone of inhibition.[1]

  • Inoculum Density: A confluent lawn of growth is necessary for clear zone measurement. The inoculum is typically prepared to a 0.5 McFarland standard and evenly swabbed onto the agar surface.[1]

Protocol: Disk Diffusion for Yeasts (Adapted from CLSI M44) [13][15]

  • Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.[1]

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

  • Disk Application: Aseptically apply the antifungal-impregnated disks to the surface of the agar. Gently press each disk to ensure complete contact with the agar.[14]

  • Incubation: Invert the plates and incubate at 35°C for 20-24 hours.

  • Zone Measurement: After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter.

Part 2: Characterizing the Dynamics of Antifungal Activity

Beyond determining the concentration required for inhibition, it is crucial to understand the rate and extent of fungal killing. Time-kill assays provide this dynamic information, distinguishing between fungistatic (inhibiting growth) and fungicidal (killing) activity.

Time-Kill Assays: Assessing Fungicidal vs. Fungistatic Activity

Time-kill assays measure the change in fungal viability over time in the presence of an antifungal agent.[16][17] This is achieved by periodically sampling a fungal culture exposed to the drug and determining the number of viable cells (CFU/mL).[16]

Causality Behind Experimental Choices:

  • Starting Inoculum: A standardized starting inoculum (typically 1-5 x 10⁵ CFU/mL) is essential for reproducible results.[16]

  • Drug Concentrations: The antifungal agent is usually tested at multiples of its MIC (e.g., 1x, 2x, 4x MIC) to assess concentration-dependent killing.[7]

  • Sampling and Plating: Serial dilutions and plating are performed at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) to quantify the reduction in viable fungal cells.[18] It's crucial to ensure that any residual antifungal agent carried over during plating does not inhibit growth on the agar plate.[16]

Experimental Workflow: Time-Kill Assay

Time_Kill_Workflow cluster_setup Setup cluster_sampling Sampling & Plating cluster_analysis Analysis Inoculum 1. Prepare Standardized Fungal Inoculum Inoculation 3. Inoculate Tubes Inoculum->Inoculation Tubes 2. Prepare Tubes with Antifungal Concentrations Tubes->Inoculation Incubate_Sample 4. Incubate and Sample at Time Points Inoculation->Incubate_Sample Serial_Dilute 5. Perform Serial Dilutions Incubate_Sample->Serial_Dilute Plate 6. Plate Dilutions Serial_Dilute->Plate Incubate_Count 7. Incubate Plates and Count Colonies (CFU) Plate->Incubate_Count Plot 8. Plot log10 CFU/mL vs. Time Incubate_Count->Plot Flow_Cytometry_Workflow cluster_prep Preparation cluster_analysis Analysis Treatment 1. Treat Fungal Cells with Antifungal Staining 2. Stain with Fluorescent Dyes Treatment->Staining Acquisition 3. Acquire Data on Flow Cytometer Staining->Acquisition Gating 4. Gate and Analyze Cell Populations Acquisition->Gating

Caption: Conceptual Workflow for Flow Cytometry in Antifungal Research.

Isothermal Microcalorimetry: Measuring Metabolic Heat Production

Isothermal microcalorimetry is a highly sensitive technique that measures the heat produced by metabolic processes in living cells. [19][20]This allows for the real-time monitoring of fungal growth and its inhibition by antifungal agents. [19][21] Advantages of Microcalorimetry:

  • Label-Free: It does not require the use of dyes or probes, which could potentially interfere with cellular processes.

  • Real-Time Monitoring: Provides continuous data on the metabolic activity of the fungal population.

  • High Sensitivity: Can detect very small changes in metabolic heat production. [19] Microcalorimetry can be used to determine the minimum heat inhibitory concentration (MHIC), which is the lowest drug concentration that inhibits heat production. [19]This method has shown good correlation with traditional MIC determination methods. [19]

Conclusion

The in vitro evaluation of novel antifungal agents requires a systematic and multifaceted approach. By employing a combination of foundational assays like broth microdilution and disk diffusion, along with more advanced techniques such as time-kill assays, biofilm susceptibility testing, flow cytometry, and microcalorimetry, researchers can gain a comprehensive understanding of a compound's antifungal properties. Adherence to standardized protocols is crucial for ensuring the generation of high-quality, reproducible data that can effectively guide the drug development process.

References

  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), e57127. [Link]

  • Pierce, C. G., et al. (2008). A simple and reproducible 96-well plate-based method for the formation of fungal biofilms and its application to antifungal susceptibility testing. Nature Protocols, 3(9), 1494-1500. [Link]

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  • Ramage, G., et al. (2001). Standardized method for in vitro antifungal susceptibility testing of Candida albicans biofilms. Antimicrobial Agents and Chemotherapy, 45(9), 2475-2479. [Link]

  • Ghannoum, M. A., & Perfect, J. R. (Eds.). (2017). Antifungal Susceptibility Testing: A Practical Guide for Microbiologists. Future Medicine Ltd. [Link]

  • Green, L., et al. (1994). Rapid determination of antifungal activity by flow cytometry. Antimicrobial Agents and Chemotherapy, 38(5), 1088-1091. [Link]

  • Ramage, G., et al. (2001). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 45(9), 2475-2479. [Link]

  • Pina-Vaz, C., & Rodrigues, A. G. (2010). The role of flow cytometry in medical mycology. Current Opinion in Infectious Diseases, 23(5), 455-460. [Link]

  • Clinical and Laboratory Standards Institute. (2018). Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts (M44). CLSI. [Link]

  • Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27). CLSI. [Link]

  • Vale-Silva, L. A., & Buchta, V. (2006). Antifungal susceptibility testing by flow cytometry: Is it the future? Mycoses, 49(4), 261-272. [Link]

  • American National Standards Institute. (2008). CLSI M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. [Link]

  • PDF Standards Club. (2008). CLSI M27-A3. [Link]

  • Scribd. (2020). EUCAST E Def 7.3.2 Yeast Testing Definitive Revised 2020. [Link]

  • Arendrup, M. C., et al. (2012). EUCAST technical note on the EUCAST definitive document EDef 7.2: method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts EDef 7.2 (EUCAST-AFST). Clinical Microbiology and Infection, 18(7), E246-E247. [Link]

  • Chowdhary, A., et al. (2020). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell, 7(7), 178-197. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2023). AST of Yeasts. [Link]

  • JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. [Link]

  • Revie, N. M., et al. (2022). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 8(6), 614. [Link]

  • Rex, J. H., et al. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. Clinical and Laboratory Standards Institute. [Link]

  • Clinical and Laboratory Standards Institute. (2022). Performance Standards for Antifungal Susceptibility Testing of Yeasts (M27M44S). CLSI. [Link]

  • Cheng, J., et al. (2019). A disc test of antifungal susceptibility. ConnectSci. [Link]

  • Cuenca-Estrella, M. (2014). EUCAST breakpoints for antifungals. Revista Iberoamericana de Micología, 31(1), 1-3. [Link]

  • Furustrand Tafin, U., et al. (2012). Activities of Fluconazole, Caspofungin, Anidulafungin, and Amphotericin B on Planktonic and Biofilm Candida Species Determined by Microcalorimetry. Antimicrobial Agents and Chemotherapy, 56(12), 6427-6430. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Hall, G. S. (Ed.). (2010). Interactions of Yeasts, Moulds, and Antifungal Agents. Springer. [Link]

  • Clinical and Laboratory Standards Institute. (2022). New Antifungal Document Editions. [Link]

  • Rodriguez-Tudela, J. L., et al. (2003). EUCAST DEFINITIVE DOCUMENT E.DEF 9.1: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds. Clinical Microbiology and Infection, 9(8), i-viii. [Link]

  • Khan, A., et al. (2014). Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. Antimicrobial Agents and Chemotherapy, 58(2), 1176-1179. [Link]

  • BrCAST. (2020). EUCAST – Documento Definitivo E.DEF. 7.3.2 – Abril 2020. [Link]

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts (M60). CLSI. [Link]

  • American National Standards Institute. (2004). Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2026). Fungi (AFST). [Link]

  • Al-Hatmi, A. M. S., et al. (2016). Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. Antimicrobial Agents and Chemotherapy, 60(11), 6934-6937. [Link]

  • American National Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. [Link]

  • Braissant, O., et al. (2013). Use of isothermal microcalorimetry to quantify the influence of glucose and antifungals on the growth of Candida albicans in urine. Journal of Applied Microbiology, 115(5), 1146-1154. [Link]

  • Pfaller, M. A., et al. (1995). Determination of Antifungal MICs by a Rapid Susceptibility Assay. Journal of Clinical Microbiology, 33(7), 1833-1837. [Link]

  • Wiederhold, N. P., et al. (2014). Microcalorimetry Assay for Rapid Detection of Voriconazole Resistance in Aspergillus fumigatus. Journal of Clinical Microbiology, 52(7), 2686-2688. [Link]

  • Arendrup, M. C., et al. (2018). Early phenotypic detection of fluconazole- and anidulafungin-resistant Candida glabrata isolates. Journal of Antimicrobial Chemotherapy, 73(11), 3026-3033. [Link]

  • Arendrup, M. C., et al. (2017). EUCAST Technical Note on Aspergillus and isavuconazole, Candida and itraconazole and updates for the method documents E.Def 7.3 and 9.3. Clinical Microbiology and Infection, 23(8), 516-518. [Link]

  • Furustrand Tafin, U., et al. (2012). Isothermal microcalorimetry for antifungal susceptibility testing of Mucorales, Fusarium spp., and Scedosporium spp. Diagnostic Microbiology and Infectious Disease, 74(3), 269-272. [Link]

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developing structure-activity relationships for 4-isopropyl-4H-1,2,4-triazole analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Developing Structure-Activity Relationships for 4-isopropyl-4H-1,2,4-triazole Analogs

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide range of biological activities, including antifungal, anticancer, and antiviral properties.[1][2][3][4][5] This application note provides a comprehensive, integrated guide for developing a robust Structure-Activity Relationship (SAR) for a series of novel 4-isopropyl-4H-1,2,4-triazole analogs. We present a holistic workflow that combines rational analog design, detailed synthetic protocols, in vitro biological evaluation against a relevant fungal target, and computational analysis through Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. The objective is to furnish researchers with both the theoretical rationale and practical methodologies required to systematically explore the chemical space around this scaffold, interpret multidimensional data, and guide the rational design of next-generation therapeutic agents.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The five-membered 1,2,4-triazole ring is an important pharmacophore due to its unique physicochemical properties. Its hydrogen bonding capacity, dipole character, and metabolic stability make it an ideal structural component for interacting with biological receptors.[3] This is evidenced by its presence in blockbuster antifungal drugs like fluconazole and voriconazole, which function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a key player in ergosterol biosynthesis.[3][6]

The 4-isopropyl substitution on the 4H-1,2,4-triazole ring offers a specific starting point for exploration. This guide outlines a systematic approach to modify the C3 and C5 positions of this core structure, generate quantitative biological data, and build a predictive SAR model to elucidate the key structural features governing antifungal activity.

Integrated SAR Development Workflow

The development of a meaningful SAR is an iterative, multi-stage process. The workflow presented here is designed as a self-validating system, where computational predictions inform synthetic strategy, and experimental results feed back to refine the computational models.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Computational Analysis cluster_3 Analysis & Iteration A Analog Design Strategy B Chemical Synthesis A->B C Purification & Characterization B->C D In Vitro Antifungal Assay C->D F Molecular Docking C->F 3D Structures E MIC Data Generation D->E G QSAR Modeling E->G Activity Data (pIC50) F->G H SAR Interpretation F->H Binding Poses G->H I Design of Next-Gen Analogs H->I I->A Refined Hypothesis

Caption: Integrated workflow for SAR development.

Part I: Analog Design and Synthesis

Rationale for Analog Design

The core strategy is to systematically probe the effect of substituents at the C3 and C5 positions of the 4-isopropyl-4H-1,2,4-triazole ring. We hypothesize that these positions project into distinct pockets of the target enzyme's active site. Our initial library will explore:

  • Electronic Effects: Introducing electron-donating (e.g., -OCH₃, -CH₃) and electron-withdrawing (e.g., -Cl, -F, -CF₃) groups on a phenyl ring at the C5 position.

  • Steric Bulk: Varying the size of the substituent at the C3 position (e.g., methyl, ethyl, cyclopropyl).

  • Lipophilicity: Modulating the overall logP of the molecule through these substitutions.

General Synthetic Protocol

The following is a robust, multi-step protocol for synthesizing 3,5-disubstituted-4-isopropyl-4H-1,2,4-triazoles. This method is adapted from established procedures for similar heterocyclic compounds.[7][8]

Protocol 3.2.1: Synthesis of 4-isopropyl-4H-1,2,4-triazole Analogs

  • Step 1: Synthesis of N'-isopropyl-aroylhydrazide (Intermediate 1)

    • To a solution of the desired substituted benzoic acid hydrazide (1.0 eq) in ethanol, add acetone (1.5 eq).

    • Add a catalytic amount of glacial acetic acid (3-4 drops).

    • Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and reduce the solvent in vacuo.

    • The resulting hydrazone is then dissolved in methanol and cooled to 0°C.

    • Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction carefully with water and extract with ethyl acetate (3 x 50 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N'-isopropyl-aroylhydrazide. Purify by column chromatography if necessary.

    • Rationale: This two-step sequence first forms the hydrazone, which is then selectively reduced to the desired alkylated hydrazide, providing the core isopropylamine fragment.

  • Step 2: Synthesis of the 4-isopropyl-4H-1,2,4-triazole core (Final Compound)

    • In a round-bottom flask, combine the N'-isopropyl-aroylhydrazide (Intermediate 1, 1.0 eq) with an appropriate orthoester (e.g., triethyl orthoacetate for a C3-methyl group) (3.0 eq).

    • Heat the mixture at 120-140°C for 8-12 hours. The reaction is typically run neat (without solvent).

    • Rationale: The orthoester serves as a one-carbon equivalent that reacts with both nitrogen atoms of the hydrazide to form the triazole ring in a cyclocondensation reaction. The choice of orthoester directly determines the substituent at the C3 position.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Add ethanol to the crude mixture and stir. The product often precipitates upon cooling.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum.

    • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3,5-disubstituted-4-isopropyl-4H-1,2,4-triazole analog.

  • Step 3: Characterization

    • Confirm the structure and purity of the final compounds using standard analytical techniques:

      • ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.[7][9]

      • High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.[9]

      • Melting Point (Mp) as an indicator of purity.

Part II: In Vitro Biological Evaluation

Rationale for Assay Selection

Based on the known mechanism of action for many antifungal triazoles, we will assess the inhibitory activity of the synthesized analogs against pathogenic fungal strains.[5] A standardized broth microdilution assay will be used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[6][10] We will use Candida albicans as the primary screening organism, a common human fungal pathogen.

Protocol 4.1.1: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27 methodology.[10][11]

  • Preparation of Stock Solutions:

    • Dissolve synthesized compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

    • Rationale: DMSO is a common solvent for water-insoluble compounds; however, its final concentration in the assay must be kept low (typically ≤1%) to avoid toxicity to the fungal cells.[12]

  • Preparation of Inoculum:

    • Culture Candida albicans (e.g., ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C.

    • Harvest yeast cells and suspend them in sterile saline.

    • Adjust the cell density spectrophotometrically to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension in RPMI 1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay plate.[10]

    • Rationale: A standardized inoculum size is critical for reproducible MIC results, as a higher density of fungal cells can overcome the inhibitory effect of the compound.[11]

  • Assay Procedure:

    • Perform serial two-fold dilutions of the compound stock solutions in a 96-well microtiter plate using RPMI 1640 medium. The typical concentration range is 64 µg/mL to 0.0625 µg/mL.

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include positive controls (fungal inoculum without compound) and negative controls (medium only). Use a known antifungal like fluconazole as a reference compound.

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the positive control, as assessed visually or by reading the optical density at 600 nm.

Example Data Presentation

The quantitative data generated should be summarized in a clear, tabular format for easy comparison and subsequent QSAR analysis.

Compound IDR¹ (C3-Substituent)R² (C5-Phenyl Substituent)MIC (µg/mL) vs. C. albicanspIC₅₀ (-logM)¹
TZ-01 -CH₃-H8.04.85
TZ-02 -CH₃4-Cl1.05.78
TZ-03 -CH₃4-F2.05.46
TZ-04 -CH₃4-OCH₃16.04.54
TZ-05 -CH₂CH₃4-Cl0.56.11
TZ-06 Cyclopropyl4-Cl2.05.51
Fluconazole --0.56.21

¹pIC₅₀ is calculated from the MIC after converting to molar concentration. This transformation is necessary for QSAR modeling.

Part III: Computational SAR Development

Computational methods are essential for rationalizing experimental results and guiding future design efforts.[13] We will employ a dual approach of QSAR modeling to build a predictive mathematical model and molecular docking to visualize potential binding interactions.[14][15]

Computational_Workflow cluster_qsar QSAR Modeling cluster_docking Molecular Docking A 1. Draw 2D Structures & Calculate Descriptors (e.g., logP, MW, TPSA) B 2. Build Model (pIC50 ~ D1 + D2...) using Multiple Linear Regression A->B C 3. Validate Model (Leave-one-out, R², Q²) B->C D 4. Predictive SAR Equation C->D E 1. Prepare Protein Target (e.g., CYP51, PDB: 5V5Z) G 3. Define Binding Site & Run Docking Simulation E->G F 2. Prepare Ligands (Energy Minimization) F->G H 4. Analyze Binding Poses & Interactions G->H

Caption: Dual-approach computational workflow.

Protocol: QSAR Model Development

QSAR models establish a mathematical relationship between the chemical features of molecules and their biological activity.[16][17][18]

  • Data Preparation:

    • Use the pIC₅₀ values from the biological assay as the dependent variable.

    • For each synthesized analog, generate 2D or 3D structures using chemical drawing software.

    • Calculate a range of molecular descriptors (independent variables) using software like PaDEL-Descriptor or RDKit. Descriptors can include:

      • Physicochemical: logP (lipophilicity), TPSA (Polar Surface Area), MW (Molecular Weight).

      • Electronic: Hammett constants, dipole moment.

      • Topological: Wiener index, Kier shape indices.

  • Model Building:

    • Use a statistical software package (e.g., R, Python with scikit-learn) to build a model using Multiple Linear Regression (MLR).

    • The goal is to find the best combination of descriptors that predicts the pIC₅₀, resulting in an equation of the form: pIC₅₀ = c₀ + c₁(D₁) + c₂(D₂) + ...

    • Rationale: MLR is a straightforward and interpretable method for identifying the key properties that drive activity.

  • Model Validation:

    • It is critical to validate the model to ensure it is not overfitted and has predictive power.[17]

    • Internal Validation: Use leave-one-out (LOO) cross-validation to calculate the cross-validated correlation coefficient (Q²). A high Q² (e.g., > 0.5) indicates good internal predictivity.

    • External Validation (if data allows): Split the dataset into a training set (to build the model) and a test set (to evaluate its predictive power on unseen compounds).

Protocol: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and intermolecular interactions.[][20][21]

  • Protein Preparation:

    • Download the crystal structure of the target protein, e.g., Candida albicans CYP51 (PDB ID: 5V5Z), from the Protein Data Bank.

    • Using software like AutoDock Tools, UCSF Chimera, or Schrödinger Maestro, prepare the protein by: removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning partial charges.

    • Rationale: This "cleaning" process ensures the protein structure is ready for an accurate docking simulation.

  • Ligand Preparation:

    • Generate 3D coordinates for all synthesized analogs.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges (e.g., Gasteiger charges).

  • Docking Simulation:

    • Define the binding site (the "grid box") around the active site of the enzyme, typically centered on the heme cofactor in CYP51.

    • Run the docking simulation using a program like AutoDock Vina. The program will generate multiple binding poses for each ligand and rank them using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).[22][23]

  • Analysis of Results:

    • Visualize the top-ranked docking poses for the most and least active compounds.

    • Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligands and active site residues.

Part IV: Data Integration and SAR Interpretation

This is the culminating step where all data streams are synthesized to derive actionable SAR insights.

SAR_Visualization cluster_R1 cluster_R2 main R1_node Steric bulk is tolerated. Ethyl > Methyl > Cyclopropyl. Suggests a moderately sized pocket. R2_node Electronic effects are critical. EWG (Cl, F) > H > EDG (OCH3). Indicates potential H-bond or polar interaction. R1_node->main R2_node->main

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride. Our goal is to provide field-proven insights and troubleshooting strategies to address common challenges, particularly the formation of synthesis-related byproducts. This document moves beyond standard protocols to explain the causality behind these impurities, empowering you to optimize your reaction conditions and purification strategies.

Section 1: Understanding the Core Synthesis and Mechanistic Branch Points

The synthesis of 4-substituted 1,2,4-triazoles is a well-established field, yet regioselectivity and competing cyclization pathways remain significant challenges.[1] A common and efficient route to the target compound involves the cyclization of a key intermediate derived from chloroacetic acid and isopropyl-substituted nitrogen sources. Understanding this pathway is critical to diagnosing byproduct formation.

A plausible synthetic strategy is outlined below. Each step represents a potential point for deviation, leading to impurities if not properly controlled.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Salt Formation A Chloroacetyl Chloride C Acylhydrazide Intermediate A->C B N-Isopropylhydrazine (or equivalent precursor) B->C E Desired Cyclization (Pellizzari-type reaction) C->E + Reagent D C->E D Formic Acid or Orthoformate D->E F Product 3-(Chloromethyl)-4-isopropyl -4H-1,2,4-triazole E->F H Final Product (Hydrochloride Salt) F->H F->H G HCl (e.g., in Ether) G->H

Diagram 1: Plausible Synthetic Workflow A high-level overview of the reaction sequence to form the target compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter, identified through analytical data like NMR, LC-MS, or IR spectroscopy.

Q1: My ¹H NMR shows multiple isopropyl signals and complex aromatic patterns. What are the likely isomeric byproducts?

A: This is a classic regioselectivity problem common in triazole synthesis.[1] While you are targeting the 4-isopropyl isomer, the cyclization can also produce the 1-isopropyl isomer. The electronic and steric environment of the nitrogen atoms in the intermediate dictates the final product ratio.

Causality: The cyclization involves the nucleophilic attack of one of two different nitrogen atoms. The N4 position is generally favored due to steric accessibility, but the N1 position can also react, leading to the isomeric byproduct.

Identification and Differentiation:

  • ¹H NMR: The chemical shift of the isopropyl methine proton (CH) is highly sensitive to its position on the triazole ring. In the desired 4-isopropyl isomer, this proton is typically shifted further downfield compared to the 1-isopropyl isomer due to the anisotropic effect of the adjacent C=N bonds.

  • 2D NMR (HMBC): An HMBC experiment is the definitive method for confirmation. Look for a correlation between the isopropyl methine proton and the C5 carbon of the triazole ring. This correlation will be present in the 4-isopropyl isomer but absent in the 1-isopropyl isomer.

Compound / Isomer Key ¹H NMR Distinctions (Expected) Key ¹³C NMR Distinctions (Expected)
Target: 4-Isopropyl Isomer Isopropyl-CH signal is more deshielded (further downfield). Single triazole C-H proton.Isopropyl-CH carbon is more deshielded.
Byproduct: 1-Isopropyl Isomer Isopropyl-CH signal is more shielded (further upfield). Two distinct triazole C-H protons.Isopropyl-CH carbon is more shielded.
Q2: My mass spectrum shows a peak with the correct mass, but the compound has different polarity and its IR spectrum lacks a clear N-H band. What is it?

A: You have likely formed a 2-(chloromethyl)-5-isopropyl-1,3,4-oxadiazole . This is a very common byproduct in syntheses aiming for 1,2,4-triazoles that proceed through an acylhydrazide intermediate.[2]

Causality: The formation of an oxadiazole results from a competing intramolecular cyclization pathway. Instead of the intended nitrogen atom attacking the electrophilic carbon, the oxygen atom of the acylhydrazide intermediate performs the nucleophilic attack, leading to the formation of the five-membered oxadiazole ring after dehydration.

G cluster_0 Desired Pathway cluster_1 Competing Pathway Intermediate Acylhydrazide Intermediate Triazole 3-(Chloromethyl)-4-isopropyl -4H-1,2,4-triazole Intermediate->Triazole  Intramolecular  N-attack Oxadiazole 2-(Chloromethyl)-5-isopropyl -1,3,4-oxadiazole Intermediate->Oxadiazole  Intramolecular  O-attack

Diagram 2: Competing Cyclization Pathways The common acylhydrazide intermediate can lead to the desired triazole or the oxadiazole byproduct.

Identification and Differentiation:

Technique Desired 1,2,4-Triazole 1,3,4-Oxadiazole Byproduct
IR Spectroscopy May show broad N-H stretch (if not fully substituted), characteristic C=N stretches.Strong C-O-C stretch (typically 1020-1250 cm⁻¹), no N-H band.
¹³C NMR Two distinct triazole ring carbons.Two distinct oxadiazole ring carbons, with one being significantly more deshielded due to the C-O bond.
Polarity Generally more polar due to the presence of three nitrogen atoms.Generally less polar.
Q3: My reaction has stalled, and I'm isolating a significant amount of an uncyclized intermediate. How can I push the reaction to completion?

A: Incomplete cyclization is often due to insufficient activation of the electrophilic carbon or deactivation of the nucleophilic nitrogen. The stability of the acylhydrazide or amidrazone intermediate can prevent full conversion.

Causality & Troubleshooting:

  • Dehydrating Agent/Catalyst: The cyclization step is a dehydration reaction. Ensure your acid catalyst (e.g., p-toluenesulfonic acid, PTSA) is active and present in sufficient quantity.[3][4] For reactions involving orthoformates, ensure the reagent is fresh.

  • Temperature: These cyclizations often require elevated temperatures to overcome the activation energy. Consider increasing the reaction temperature or switching to a higher-boiling solvent (e.g., toluene, xylene) to facilitate azeotropic removal of water. Microwave-assisted synthesis can also be highly effective for driving these reactions to completion.[5]

  • Reaction Time: Simply extending the reaction time may be sufficient for full conversion. Monitor the reaction progress closely using TLC or LC-MS.

Q4: I'm observing high molecular weight impurities (dimers/polymers) in my final product. What causes this?

A: The chloromethyl group on your triazole ring is a reactive electrophile. Under certain conditions, it can be attacked by a nucleophilic nitrogen atom from another triazole molecule in an intermolecular SN2 reaction. This leads to the formation of dimers or even oligomers.

Causality & Prevention:

  • Excess Base: This issue is most common during workup or when attempting to isolate the free base form of the triazole. Excess or strong bases can deprotonate the triazole ring, increasing its nucleophilicity and promoting self-alkylation.

    • Solution: Use a mild, non-nucleophilic base for neutralization, and avoid prolonged exposure. Perform the workup at low temperatures.

  • High Temperatures: Storing the isolated free base at elevated temperatures can also promote this side reaction.

    • Solution: Convert the product to its hydrochloride salt immediately after synthesis. The protonated triazole ring is significantly less nucleophilic, rendering the salt form much more stable for storage.[6]

Section 3: Analytical & Purification Protocols

Protocol 1: LC-MS Method for Impurity Profiling

This general-purpose method is effective for separating the target compound from its common byproducts.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm; Mass Spectrometry (ESI+).

  • Expected Elution Order: Uncyclized Intermediates (most polar) -> Target Product -> Isomeric Byproducts -> Oxadiazole Byproduct (least polar).

Protocol 2: Purification via Recrystallization of the Hydrochloride Salt

The hydrochloride salt of the target compound often has good crystallinity, providing an excellent opportunity for purification.

  • After synthesis and aqueous workup, concentrate the organic layer containing the triazole free base.

  • Redissolve the crude material in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol).

  • Slowly add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Monitor for precipitation of the hydrochloride salt.

  • Cool the mixture in an ice bath to maximize crystal formation.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. This process will typically leave less crystalline, more soluble impurities (like the oxadiazole) in the mother liquor.

References

  • Synthesis of 3‐Aminomethyl‐5R‐1,2,4‐Triazoles by Cyclization of Amidrazones: Multigram Approach and Revised Reaction Mechanism. ResearchGate. [Link]

  • Cyclization of 1,2,4-triazenes to 1,2,4-triazoles using oxidizing reagents—NaClO, Ca(ClO) 2, Dess–Martin periodinane and Ley's TPAP/NMO. ResearchGate. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [https://www.frontiersin.org/articles/10.3389/fchem.2022.101 синтез/full]([Link] синтез/full)

  • Synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [https://www.frontiersin.org/articles/10.3389/fchem.2022.101 synthesis/full]([Link] synthesis/full)

  • Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

  • 1,2,4-Triazole. Wikipedia. [Link]

  • Stability of 1,2,4-triazoles?. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Reaction Yield for the Chloromethylation of 4-isopropyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Answering in the persona of a Senior Application Scientist.

Welcome to the technical support center for the synthesis and optimization of chloromethylated 4-isopropyl-4H-1,2,4-triazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the common challenges associated with this reaction, ensuring high yield, purity, and reproducibility.

The chloromethylation of N-substituted triazoles is a powerful transformation, installing a reactive handle for further functionalization.[1][2][3][4] However, the reaction is sensitive to a number of variables that can lead to low yields, side product formation, and purification difficulties. This document provides a structured approach to troubleshooting and optimization.

Reaction Mechanism and Key Challenges

The chloromethylation of 4-isopropyl-4H-1,2,4-triazole is a classic electrophilic substitution reaction. Under acidic conditions, typically using formaldehyde and hydrogen chloride, an electrophilic species, often considered to be a protonated chloromethyl alcohol or a related equivalent, is generated in situ.[5] The triazole ring, acting as the nucleophile, then attacks this electrophile to form the desired product.

The primary challenges in this synthesis are:

  • Regioselectivity: The 4-isopropyl-4H-1,2,4-triazole substrate presents two potential sites for N-alkylation: the N1 and N2 positions. Controlling the reaction to favor a single regioisomer is critical for yield and purity.

  • Side Reactions: The product itself is reactive and can participate in subsequent reactions, such as forming a di(triazolyl)methane byproduct.[5][6]

  • Reaction Conditions: The reaction is highly sensitive to temperature, reagent stoichiometry, and the presence of moisture, all of which can drastically impact the outcome.[7][8]

Chloromethylation_Mechanism cluster_reactants Reagent Activation cluster_reaction Electrophilic Attack Formaldehyde H₂C=O (Formaldehyde) Electrophile [H₂C=OH]⁺ ↔ H₂C(OH)Cl (Active Electrophile) Formaldehyde->Electrophile + H⁺ HCl HCl HCl->Electrophile + Cl⁻ Intermediate Carbocation Intermediate Electrophile->Intermediate Nucleophilic Attack Triazole 4-isopropyl-4H-1,2,4-triazole (Nucleophile) Triazole->Intermediate Product Chloromethylated Product + H₂O Intermediate->Product - H⁺

Caption: Proposed mechanism for the chloromethylation of 4-isopropyl-4H-1,2,4-triazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in this chloromethylation? A1: Low yields are most often traced back to one of four key areas: 1) moisture contamination, which can deactivate catalysts and reagents[8]; 2) suboptimal reaction temperature, leading to either a stalled reaction or excessive side product formation[7]; 3) incorrect stoichiometry of reagents, particularly the ratio of formaldehyde to HCl; and 4) formation of undesired regioisomers or di(triazolyl)methane byproducts.[5][9]

Q2: Is a Lewis acid catalyst like zinc chloride (ZnCl₂) necessary? A2: Not always. The 1,2,4-triazole ring is reasonably nucleophilic. Many chloromethylations of activated aromatic and heterocyclic systems can proceed with a protic acid (like HCl) alone to generate the electrophile.[1] However, if you are experiencing a stalled reaction, a mild Lewis acid catalyst such as anhydrous ZnCl₂ can be introduced to enhance the electrophilicity of the chloromethylating agent.[5][10] Use it judiciously, as it can also promote side reactions.

Q3: What are the main side products I should be looking for? A3: The two most common side products are the undesired regioisomer and the di(triazolyl)methane derivative. The latter is formed when a molecule of the desired chloromethylated product acts as an alkylating agent towards a starting triazole molecule.[5][6] Additionally, high temperatures or excess formaldehyde can lead to the formation of polymeric materials.[11]

Q4: How can I monitor the reaction's progress effectively? A4: Thin-Layer Chromatography (TLC) is an excellent, rapid method for monitoring the consumption of the starting material.[12] A typical eluent system would be a mixture of ethyl acetate and hexanes. For more quantitative analysis and to distinguish between isomers, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.[13][14]

Troubleshooting Guide: From Low Yield to High Purity

This section provides a systematic approach to diagnosing and solving common experimental issues.

Troubleshooting_Workflow Start Start: Low Yield or Reaction Failure Symptom_Stall Reaction Stalls or No Conversion Start->Symptom_Stall Symptom_SideProducts Complex Mixture/ Multiple Side Products Start->Symptom_SideProducts Symptom_Purification Oily Product/ Purification Issues Start->Symptom_Purification Cause_Moisture Potential Cause: Moisture Contamination Symptom_Stall->Cause_Moisture Cause_Temp Potential Cause: Incorrect Temperature Symptom_Stall->Cause_Temp Cause_Stoich Potential Cause: Incorrect Stoichiometry Symptom_Stall->Cause_Stoich Symptom_SideProducts->Cause_Temp Cause_Time Potential Cause: Reaction Time Too Long Symptom_SideProducts->Cause_Time Cause_Regio Potential Cause: Regioisomer Formation Symptom_SideProducts->Cause_Regio Symptom_Purification->Cause_Moisture Symptom_Purification->Cause_Regio Sol_Dry Corrective Action: Ensure Anhydrous Conditions (Dry glassware, reagents, inert atm.) Cause_Moisture->Sol_Dry Sol_Temp Corrective Action: Optimize Temperature (Start low, e.g., 0-10°C) Cause_Temp->Sol_Temp Sol_Stoich Corrective Action: Verify Reagent Ratios (Slight excess of CH₂O/HCl) Cause_Stoich->Sol_Stoich Sol_Time Corrective Action: Monitor by TLC/GC (Quench upon completion) Cause_Time->Sol_Time Sol_Regio Corrective Action: Modify Solvent/Temp (Analyze product ratio by NMR/GC) Cause_Regio->Sol_Regio End Successful Synthesis: Improved Yield & Purity Sol_Dry->End Sol_Temp->End Sol_Stoich->End Sol_Time->End Sol_Regio->End

Caption: Systematic troubleshooting workflow for chloromethylation optimization.

Problem 1: Reaction is sluggish, stalls, or shows no conversion.
  • Potential Cause A: Moisture Contamination.

    • Why it happens: Water can hydrolyze the active chloromethylating species and deactivate any Lewis acid catalyst used.[8] This is one of the most common reasons for reaction failure.

    • Solution:

      • Glassware: Ensure all glassware is rigorously oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use.[15]

      • Reagents: Use anhydrous grade solvents if applicable. Paraformaldehyde should be a dry powder. If using concentrated HCl, be aware of its water content.

      • Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.

  • Potential Cause B: Suboptimal Temperature.

    • Why it happens: The formation of the electrophile is temperature-dependent. If the temperature is too low, the activation energy barrier may not be overcome, leading to a very slow or stalled reaction.

    • Solution: While starting at a low temperature (0-10 °C) is recommended to control exotherms and side reactions, a stalled reaction may require a gradual increase in temperature.[7] We recommend monitoring the reaction by TLC while slowly warming to room temperature. Avoid high temperatures, which favor byproduct formation.[5][16]

Problem 2: The reaction works, but the yield is low due to a complex product mixture.
  • Potential Cause A: Formation of Di(triazolyl)methane Byproduct.

    • Why it happens: This is a consecutive Friedel-Crafts type reaction where the desired chloromethyl product, being an effective alkylating agent, reacts with another molecule of the starting triazole. This is more prevalent at higher temperatures and longer reaction times when the concentration of the product is high.[5]

    • Solution:

      • Control Reaction Time: Monitor the reaction closely using TLC or GC. Once the starting material is consumed, quench the reaction immediately. Do not let it stir for extended periods unnecessarily.[15]

      • Maintain Low Temperature: Running the reaction at a lower temperature (e.g., 0-15 °C) disfavors the higher activation energy pathway of the second alkylation step.[5]

      • Stoichiometry: Using a slight excess of the chloromethylating agent relative to the triazole can help ensure the triazole is consumed before it can react with the product.

  • Potential Cause B: Formation of N1 vs. N2 Regioisomers.

    • Why it happens: The 4-isopropyl-1,2,4-triazole has two available nitrogen atoms (N1 and N2) for electrophilic attack. The electronic and steric environment will dictate the ratio of the resulting isomers. This is an inherent challenge with many unsymmetrical triazole alkylations.[9]

    • Solution:

      • Characterization: First, confirm the presence of isomers using ¹H NMR (look for distinct sets of peaks for the -CH₂Cl and triazole ring protons) and/or GC-MS.

      • Systematic Optimization: The isomeric ratio is often sensitive to solvent polarity and temperature. A systematic approach is required. We recommend screening a few conditions to find the optimal selectivity. See the data table below.

      • Purification: If a mixture is unavoidable, careful column chromatography is required for separation.[17] Due to the polarity of triazoles, a gradient elution from hexanes/ethyl acetate to potentially including a small percentage of methanol may be necessary.

ParameterCondition ACondition BCondition CExpected Outcome
Solvent Dichloromethane1,2-DichloroethaneAcetic AcidVarying solvent polarity can influence the transition state, altering the N1:N2 ratio.
Temperature 0 - 5 °C20 - 25 °C40 °CLower temperatures often provide higher selectivity.
Catalyst None (HCl only)ZnCl₂ (0.1 eq)SnCl₄ (0.1 eq)The nature of the Lewis acid can impact regioselectivity.

Optimized Experimental Protocol

This protocol is a robust starting point. Users should optimize based on their specific equipment and analytical findings.

Reagents:

  • 4-isopropyl-4H-1,2,4-triazole

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (37%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a gas inlet, add 4-isopropyl-4H-1,2,4-triazole (1.0 eq) and paraformaldehyde (1.5 eq).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon.

  • Solvent Addition: Add anhydrous dichloromethane (approx. 5-10 mL per gram of triazole).

  • Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring vigorously, slowly add concentrated hydrochloric acid (2.0 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C. Monitor the reaction progress every 30-60 minutes by TLC (e.g., 50% Ethyl Acetate in Hexanes).

  • Quenching: Once the starting material is consumed (typically 2-4 hours), carefully quench the reaction by slowly adding it to a beaker of crushed ice and cold, saturated NaHCO₃ solution. Caution: Gas evolution (CO₂) will occur. Ensure adequate ventilation and perform this step slowly.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the desired product(s).[17]

References

  • Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. Retrieved from [Link]

  • Google Patents. (n.d.). US2846480A - Chloromethylation.
  • Google Patents. (n.d.). US4501903A - Chloromethylation process.
  • Fuson, R. C., & McKeever, C. H. (n.d.). CHAPTER 3 CHLOROMETHYLATION OF AROMATIC COMPOUNDS. Sciencemadness.org. Retrieved from [Link]

  • Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. Retrieved from [Link]

  • NIH. (n.d.). Halomethyl-Triazoles for Rapid, Site-Selective Protein Modification - PMC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • NIH. (n.d.). Chloromethyl-triazole: a new motif for site-selective pseudo-acylation of proteins. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chloromethyl-triazole: a new motif for site-selective pseudo-acylation of proteins. Retrieved from [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane. Retrieved from [Link]

  • Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Retrieved from [Link]

  • PubMed. (2016). Chloromethyl-triazole: A New Motif for Site-Selective Pseudo-Acylation of Proteins. Retrieved from [Link]

Sources

Technical Support Center: Challenges in the Purification of Polar Triazole Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of polar triazole hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity triazole hydrochloride salts. The inherent polarity and salt form of these compounds present unique hurdles in separation and purification. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

I. Understanding the Core Challenges

Polar triazole hydrochloride salts are often highly water-soluble and possess low solubility in many common organic solvents. This dual nature complicates purification by standard techniques like conventional chromatography and simple recrystallization. The hydrochloride salt form adds another layer of complexity, as it can influence solubility, stability, and interactions with purification media.

Key challenges include:

  • High Polarity: Leads to poor retention on traditional reversed-phase chromatography columns and strong binding to normal-phase silica gel.

  • Hygroscopicity: The tendency to absorb moisture from the atmosphere can make handling and obtaining an accurate dry weight difficult.

  • Solubility Issues: Finding a suitable single-solvent system for recrystallization can be challenging due to their high solubility in polar solvents and insolubility in nonpolar solvents.

  • Presence of Inorganic Salts: Reaction workups can introduce inorganic salts that are difficult to remove.

  • Potential for Isomer Formation: The synthesis of triazoles can sometimes result in the formation of isomers that are challenging to separate.[1]

II. Troubleshooting Guides

This section provides a structured approach to troubleshooting common purification problems.

Problem 1: Poor or No Retention in Reversed-Phase HPLC

Q: My polar triazole hydrochloride salt elutes in the solvent front on my C18 column. How can I improve retention?

A: This is a classic issue for highly polar compounds. The polar analyte has a much higher affinity for the polar mobile phase than the nonpolar stationary phase.

Solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to reversed-phase HPLC for highly polar compounds.[2] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, with a small amount of aqueous buffer. This promotes the partitioning of polar analytes into the aqueous layer on the surface of the stationary phase, leading to retention.

    • Expert Insight: When developing a HILIC method, start with a high percentage of acetonitrile (e.g., 95%) and gradually increase the aqueous component. The choice of buffer and its pH can significantly impact selectivity.

  • Ion-Pair Chromatography: For ionic compounds like hydrochloride salts, adding an ion-pairing reagent to the mobile phase can enhance retention on a reversed-phase column. The ion-pairing reagent forms a neutral complex with the charged analyte, increasing its hydrophobicity and interaction with the stationary phase.

    • Caution: Ion-pairing reagents can be difficult to remove from the column and may not be compatible with mass spectrometry (MS) detection.

  • Polar-Embedded or Polar-Endcapped Columns: These are modified reversed-phase columns that have polar groups embedded within the alkyl chains or at the surface. These polar groups help to retain polar analytes through secondary interactions.

Problem 2: Compound Streaks or Shows Poor Peak Shape on Silica Gel Chromatography

Q: My triazole hydrochloride salt streaks badly on a silica gel column, and I get poor separation from impurities. What's causing this and how can I fix it?

A: The basic nitrogen atoms in the triazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel.[2] This strong interaction leads to tailing peaks and, in some cases, irreversible adsorption. The hydrochloride salt form can also dissociate on the column, leading to multiple species and poor chromatography.

Solutions:

  • Mobile Phase Modifiers:

    • Basic Compounds: Add a small amount of a basic modifier, like triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase. This will compete with your compound for the active sites on the silica gel, reducing tailing.

    • Acidic Compounds: While less common for triazole hydrochlorides, adding a small amount of acetic or formic acid can be beneficial for acidic compounds.

  • Alternative Stationary Phases:

    • Alumina: Alumina is a good alternative to silica gel. It is available in neutral, acidic, and basic forms, allowing you to choose the one that is most compatible with your compound.

    • Reverse Phase Chromatography: As discussed previously, this is often a more suitable technique.

  • Free-Basing the Salt: In some cases, it may be advantageous to neutralize the hydrochloride salt to its free base form before chromatography. The free base will be less polar and may exhibit better chromatographic behavior on silica gel. The salt can then be reformed after purification.

Problem 3: Difficulty with Recrystallization

Q: I'm struggling to find a suitable solvent system for recrystallizing my polar triazole hydrochloride salt. It's either soluble in everything polar or insoluble in everything nonpolar.

A: This is a common dilemma for highly polar salts. The key is often to use a mixed-solvent system.

Recrystallization Troubleshooting Workflow

G start Start: Crude Polar Triazole HCl Salt find_good_solvent Find a 'Good' Solvent (dissolves when hot) start->find_good_solvent find_bad_solvent Find a 'Bad' Solvent (insoluble when cold) find_good_solvent->find_bad_solvent dissolve Dissolve crude salt in minimum amount of hot 'Good' Solvent find_bad_solvent->dissolve add_bad_solvent Slowly add 'Bad' Solvent at elevated temperature until solution becomes cloudy dissolve->add_bad_solvent reheat Reheat gently to redissolve add_bad_solvent->reheat cool Allow to cool slowly to room temperature, then in an ice bath reheat->cool crystals Crystals Form cool->crystals no_crystals No Crystals Form cool->no_crystals oiling_out Product 'Oils Out' cool->oiling_out collect Collect crystals by filtration, wash with cold 'Bad' Solvent, and dry under vacuum crystals->collect troubleshoot_no_crystals Troubleshoot: - Scratch inner wall of flask - Add a seed crystal - Evaporate some solvent no_crystals->troubleshoot_no_crystals troubleshoot_oiling_out Troubleshoot: - Reheat and add more 'Good' Solvent - Cool more slowly oiling_out->troubleshoot_oiling_out troubleshoot_no_crystals->cool troubleshoot_oiling_out->cool end End: Purified Crystals collect->end

Caption: Workflow for mixed-solvent recrystallization.

Common Solvent Systems for Polar Salts:

"Good" Solvent (Dissolves Hot)"Bad" Solvent (Insoluble Cold)
MethanolDiethyl Ether
EthanolEthyl Acetate
IsopropanolDichloromethane
WaterAcetone
AcetonitrileToluene

Expert Tip: For very water-soluble salts, dissolving the compound in a minimal amount of hot water and then adding a miscible organic solvent like acetone or isopropanol as the anti-solvent can be effective.[3]

Problem 4: Residual Metal Catalyst Contamination

Q: My NMR spectrum has broadened or missing signals, and I suspect residual copper from the click chemistry synthesis. How can I remove it?

A: Paramagnetic metal impurities, such as Cu(II), are a known issue in the synthesis of triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and can significantly affect NMR spectra.[4]

Solutions:

  • Aqueous Ammonia Wash: Dissolve the crude product in an organic solvent (if possible) and wash with a dilute aqueous ammonia solution. The ammonia will complex with the copper, pulling it into the aqueous layer.

  • EDTA Treatment: Washing a solution of the product with an aqueous solution of ethylenediaminetetraacetic acid (EDTA) can effectively chelate and remove residual copper ions.

  • Activated Charcoal: Treatment with activated charcoal can sometimes adsorb metal impurities.[3][5]

  • Specialized Scavengers: There are commercially available silica-based or polymer-supported metal scavengers with functional groups that have a high affinity for copper.

III. Frequently Asked Questions (FAQs)

Q1: Can I use supercritical fluid chromatography (SFC) for the purification of triazole hydrochloride salts? A: Yes, SFC can be a powerful technique for the purification of hydrochloride salts.[6][7] It often uses carbon dioxide as the main mobile phase with a polar co-solvent like methanol. SFC can offer faster separations and easier solvent removal compared to HPLC. It has been shown to be effective for the direct chromatography of amine salts without needing to convert them to the free base.[6][7]

Q2: My purified salt is a sticky solid or an oil. What can I do? A: This can be due to several factors:

  • Residual Solvent: The high polarity of your compound can make it difficult to remove residual polar solvents like water or methanol. Drying under high vacuum, possibly with gentle heating (if the compound is thermally stable), is crucial.

  • Hygroscopicity: The compound may be absorbing moisture from the air. Handling in a glove box or a dry environment can help.

  • Impurities: The presence of impurities can lower the melting point of a compound and prevent it from solidifying. Further purification may be necessary.

  • Amorphous Solid: The compound may exist as an amorphous solid rather than a crystalline one. Trying to induce crystallization by dissolving it and slowly evaporating the solvent or using a different recrystallization system might help.

Q3: How can I remove inorganic salt impurities (e.g., NaCl) from my polar triazole hydrochloride salt? A: This can be challenging due to the similar solubility profiles.

  • Solvent Washing: If you can find an organic solvent in which your product is sparingly soluble but the inorganic salt is completely insoluble (e.g., isopropanol or acetonitrile), you can wash the solid with this solvent.

  • Size Exclusion Chromatography: If there is a significant size difference between your product and the inorganic salt, size exclusion chromatography could be an option.

  • Recrystallization: Carefully chosen recrystallization conditions can sometimes leave inorganic salts behind in the mother liquor.

Q4: What is the best way to confirm the purity of my final product? A: A combination of techniques is always recommended:

  • High-Performance Liquid Chromatography (HPLC): An essential tool for assessing purity.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.[4][8] The absence of broadened signals can indicate the successful removal of paramagnetic metals.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • Elemental Analysis: Provides the elemental composition of your compound, which is a strong indicator of purity, especially for confirming the correct salt stoichiometry.

IV. Experimental Protocols

Protocol 1: General Procedure for Mixed-Solvent Recrystallization
  • Place the crude polar triazole hydrochloride salt in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent (e.g., methanol) and heat the mixture gently with stirring until the solid dissolves completely.

  • While the solution is still hot, slowly add the "bad" solvent (e.g., diethyl ether) dropwise until the solution becomes faintly cloudy.

  • If too much "bad" solvent is added, add a small amount of the "good" solvent until the solution becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold "bad" solvent.

  • Dry the crystals under high vacuum.

Protocol 2: Removal of Copper Catalyst using an Aqueous Ammonia Wash
  • Dissolve the crude triazole product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). If the product is not soluble, it can be suspended.

  • Transfer the solution/suspension to a separatory funnel.

  • Add an equal volume of a dilute (e.g., 5-10%) aqueous ammonia solution.

  • Shake the funnel vigorously, venting frequently. The aqueous layer will often turn blue as the copper-ammonia complex forms.

  • Separate the layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

V. References

  • Benchchem. (n.d.). Overcoming low solubility of triazole derivatives in organic synthesis. Retrieved from

  • Kövaská, Z., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Welch, C. J., et al. (2004). Enantioseparation of hydrochloride salts using carbon dioxide-based mobile phases with on-line polarimetric detection. Chirality. Retrieved from [Link]

  • Reddit. (2021). Advice for purifying an organic bicarbonate salt. Retrieved from [Link]

  • Reddit. (2020). Silly question - but do hydrochloride salts run on a TLC? Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. Retrieved from [Link]

  • PubChem. (n.d.). Triazole hydrochloride. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]

  • MDPI. (n.d.). The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. Retrieved from [Link]

  • Sundaram, D. T. S. S., et al. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC. Retrieved from [Link]

  • Lofty Laboratories. (n.d.). Triazole Hydrochloride. Retrieved from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • NIH. (2017). Simultaneous removal of five triazole fungicides from synthetic solutions on activated carbons and cyclodextrin-based adsorbents. Retrieved from [Link]

  • HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. (n.d.). Retrieved from [Link]

  • Arkat USA. (n.d.). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). US4269987A - Purification of triazoles. Retrieved from

  • ResearchGate. (2025). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

  • TutorChase. (n.d.). How do you purify a salt in the lab?. Retrieved from [Link]

  • NIH. (n.d.). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). LT4128B - Process for the preparation of 1,2,4-triazole sodium salt. Retrieved from

  • ResearchGate. (2023). Synthesis and Crystallization of N-rich Triazole Compounds. Retrieved from [Link]

  • Oak Ridge National Laboratory. (2018). Purification of Chloride Salts for Concentrated Solar Power Applications. Retrieved from [Link]

Sources

preventing self-polymerization of chloromethyl triazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with chloromethyl triazole compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the primary challenge encountered during the synthesis, storage, and handling of these versatile reagents: uncontrolled self-polymerization . Our goal is to equip you with the foundational knowledge and practical solutions to ensure the stability of your compounds and the success of your experiments.

Understanding the Core Problem: The Mechanism of Self-Polymerization

Chloromethyl triazole compounds are highly valuable synthetic intermediates due to the presence of a reactive chloromethyl group attached to the stable 1,2,4-triazole ring. However, this inherent reactivity is also the source of their instability. The primary mechanism of self-polymerization is a condensation reaction driven by intermolecular nucleophilic substitution (SN2).

Here's the causal chain:

  • Nucleophilic Triazole Nitrogen: The 1,2,4-triazole ring contains nitrogen atoms with lone pairs of electrons, making them nucleophilic.[1][2] The N1 and N2 positions are the most common sites for alkylation.[3][4]

  • Electrophilic Chloromethyl Carbon: The carbon atom of the chloromethyl group (-CH2Cl) is electrophilic. The chlorine atom is a good leaving group, facilitating nucleophilic attack.

  • Intermolecular SN2 Reaction: The nucleophilic nitrogen of one triazole molecule attacks the electrophilic carbon of another, displacing the chloride ion. This forms a new covalent bond, linking the two triazole units and creating a dimer.

  • Chain Propagation: This process can continue, with the resulting dimer, trimer, and subsequent oligomers still possessing reactive sites, leading to the formation of a polymer. This manifests as an observable increase in viscosity, precipitate formation, or complete solidification of the material.

This type of reaction is often exothermic, and if not controlled, the heat generated can accelerate the reaction rate, potentially leading to a dangerous runaway polymerization.[5][6]

Troubleshooting Guide: Issues & Solutions

This guide is structured in a question-and-answer format to directly address specific problems you may encounter.

Issue 1: My freshly synthesized chloromethyl triazole is showing signs of thickening/solidification.

Question: I've just completed my synthesis and work-up, but my isolated chloromethyl triazole, which should be a liquid or a low-melting solid, is becoming viscous or solidifying. What's happening and how can I prevent this?

Root Cause Analysis: This is a classic sign of self-polymerization occurring post-synthesis. The trigger is often residual heat, the presence of a base from the work-up, or simply the high concentration of the pure compound.

Immediate Actions & Preventative Protocols:

  • Protocol 1: Strict Temperature Control

    • Causality: The rate of the SN2 reaction is highly temperature-dependent. Elevated temperatures significantly accelerate polymerization.

    • Step-by-Step Methodology:

      • Ensure the final work-up steps (e.g., solvent evaporation) are performed at the lowest possible temperature. Use a rotary evaporator with a chilled water bath (< 20°C).

      • Once isolated, immediately cool the compound to 0-4°C.

      • For storage, transfer the compound to a pre-chilled, amber vial, flush with an inert gas (Argon or Nitrogen), and store at ≤ -20°C.

  • Protocol 2: Ensure Neutral pH

    • Causality: The nucleophilicity of the triazole nitrogen is enhanced under basic conditions. Any residual base (e.g., triethylamine, potassium carbonate) from the synthesis will catalyze self-polymerization.

    • Step-by-Step Methodology:

      • During aqueous work-up, ensure the final organic extract is washed with a neutral brine solution until the aqueous layer is pH 7.

      • If your compound is sensitive to water, consider filtering the organic solution through a short plug of silica gel to remove baseline impurities and residual base before solvent removal.

  • Protocol 3: Immediate Use or Dilution

    • Causality: The polymerization rate is dependent on the concentration of the reactive species. Storing the compound in its pure, concentrated form maximizes the probability of intermolecular reactions.

    • Step-by-Step Methodology:

      • Ideally, synthesize the chloromethyl triazole immediately before its intended use in the next synthetic step.

      • If storage is necessary, consider preparing a stock solution in a suitable, dry, non-nucleophilic solvent (e.g., anhydrous acetonitrile, THF, or toluene) and storing this solution at low temperature. This separates the molecules and reduces the rate of polymerization.

Issue 2: My reaction yield is low, and I'm isolating a significant amount of an insoluble, high molecular weight material.

Question: During my reaction involving a chloromethyl triazole, a large amount of precipitate formed, and the yield of my desired product is much lower than expected. Is this related to polymerization?

Root Cause Analysis: Yes, this indicates that the self-polymerization is competing with your desired reaction. This typically happens when the reaction conditions (e.g., elevated temperature, prolonged reaction time, or basic conditions) favor the intermolecular SN2 reaction between the starting material over the reaction with your intended nucleophile.

Troubleshooting & Optimization:

  • Strategy 1: Re-evaluate Reaction Temperature

    • Causality: High temperatures may be accelerating the self-polymerization to a greater extent than your desired reaction.

    • Optimization:

      • Attempt the reaction at a lower temperature. Even a reduction from 80°C to 50°C can dramatically shift the balance away from self-polymerization.

      • If your nucleophile is weak, consider a longer reaction time at a lower temperature rather than a shorter time at a higher temperature.

  • Strategy 2: Control Stoichiometry and Addition Rate

    • Causality: Having a high concentration of the chloromethyl triazole at the beginning of the reaction increases the likelihood of self-reaction.

    • Optimization:

      • Instead of adding all reagents at once, use a syringe pump to slowly add the chloromethyl triazole solution to the reaction mixture containing your nucleophile. This keeps the instantaneous concentration of the chloromethyl triazole low, favoring the reaction with the co-reactant. This is especially critical for preventing thermal runaways in scaled-up processes.[7]

Frequently Asked Questions (FAQs)

Q1: What is the ideal way to store chloromethyl triazole compounds? A1: Store them under an inert atmosphere (argon or nitrogen), at low temperature (≤ -20°C), and in the absence of light and moisture. For extended storage, dissolving the compound in a dry, non-nucleophilic solvent can significantly enhance its shelf life. Always use a tightly sealed container with a PTFE-lined cap.

Q2: Can I use a polymerization inhibitor like hydroquinone (HQ) or butylated hydroxytoluene (BHT)? A2: While inhibitors like HQ and BHT are effective for free-radical polymerization, they are generally not effective for the condensation-type self-polymerization of chloromethyl triazoles. The mechanism does not involve radicals. The most effective "inhibition" is achieved by controlling the conditions: low temperature, neutral pH, and dilution.[5][8]

Q3: How can I confirm if my compound is starting to polymerize? A3: Early detection is key. You can use several analytical techniques:

  • 1H NMR Spectroscopy: Look for the appearance of new, broad signals in the baseline, and a decrease in the sharpness of the peaks corresponding to your monomer. The integration of the monomer peaks relative to an internal standard will also decrease.

  • HPLC-MS: Inject a freshly prepared, diluted sample. The appearance of peaks at higher retention times with masses corresponding to dimers (2xM-HCl), trimers (3xM-2HCl), etc., is a clear indication of oligomerization.[9][10]

  • Differential Scanning Calorimetry (DSC): A DSC scan can reveal the thermal stability of your compound. A broad exothermic peak at a temperature lower than the expected decomposition temperature can indicate the onset of polymerization.[11][12]

Q4: What solvents are best for reactions involving chloromethyl triazoles? A4: Use polar aprotic solvents that are known to be good for SN2 reactions but are not nucleophilic themselves. Recommended solvents include anhydrous acetonitrile, N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetone. Avoid protic solvents like alcohols unless they are part of the desired reaction, as they can act as competing nucleophiles.

Q5: My chloromethyl triazole is a hydrochloride salt. Is it more stable? A5: Yes, typically. The protonation of the triazole ring nitrogens significantly reduces their nucleophilicity, thereby inhibiting the SN2 self-polymerization pathway. For many applications, using the hydrochloride salt is a preferred method for handling and storage. A base is then added in situ to liberate the free, reactive form for the subsequent reaction.

Data Summary & Analytical Protocols

Table 1: Stability and Handling of Chloromethyl Triazoles
ParameterRecommendationRationale
Storage Temperature ≤ -20°CReduces the kinetic rate of the SN2 self-polymerization reaction.
Storage Atmosphere Inert Gas (Ar, N2)Prevents potential side reactions with atmospheric moisture and oxygen.
pH Condition Neutral (pH ~7)Basic conditions deprotonate the triazole ring, increasing its nucleophilicity and accelerating polymerization.
Concentration Store as a dilute solutionReduces intermolecular proximity, lowering the probability of reaction.
Recommended Solvents Anhydrous Acetonitrile, THF, TolueneNon-nucleophilic solvents that will not compete in SN2 reactions.
Protocol: Detection of Early-Stage Oligomerization by HPLC-MS

This protocol is designed to identify the formation of dimers and trimers, the first sign of polymerization.

  • Sample Preparation:

    • Accurately prepare a 1 mg/mL stock solution of your chloromethyl triazole in anhydrous acetonitrile.

    • Immediately dilute this to a working concentration of ~50 µg/mL using the same solvent.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis: Perform a full scan from m/z 100 to 1000.

  • Data Analysis:

    • Identify the peak for your monomer ([M+H]+).

    • Search the chromatogram for peaks corresponding to the expected masses of the dimer ([2M-Cl]+ or [2M-HCl+H]+) and trimer ([3M-2Cl]+ or [3M-2HCl+H]+). The presence of these species confirms the onset of polymerization.[13]

Visualizing the Process

Diagram 1: Self-Polymerization Mechanism

cluster_0 Step 1: Dimerization cluster_1 Step 2: Propagation Monomer_A Chloromethyl Triazole (Molecule A) Dimer Dimer (Triazole-CH2-Triazole) Monomer_A->Dimer N attacks -CH2Cl Monomer_B Chloromethyl Triazole (Molecule B) Monomer_B->Dimer HCl HCl byproduct Monomer_C Chloromethyl Triazole (Molecule C) Trimer Trimer Dimer->Trimer N attacks -CH2Cl Monomer_C->Trimer HCl_2 HCl byproduct

Caption: Intermolecular SN2 reaction leading to dimerization and propagation.

Diagram 2: Troubleshooting Workflow

Start Problem Observed: Increased Viscosity / Solidification Check_Temp Is Temperature > 25°C? Start->Check_Temp Check_Base Was a base used in workup? Start->Check_Base Check_Storage Is it stored neat/concentrated? Start->Check_Storage Check_Temp->Check_Base No Sol_Temp Action: Cool immediately to <4°C. Store at -20°C. Check_Temp->Sol_Temp Yes Check_Base->Check_Storage No Sol_Base Action: Neutralize with aqueous wash. Filter through silica plug. Check_Base->Sol_Base Yes Sol_Storage Action: Use immediately or prepare a dilute stock solution. Check_Storage->Sol_Storage Yes Stable Compound Stabilized Sol_Temp->Stable Sol_Base->Stable Sol_Storage->Stable

Caption: Decision tree for troubleshooting chloromethyl triazole instability.

References

  • - Guidechem

  • - ACS Macro Letters

  • - PubMed

  • - Polymer Chemistry (RSC Publishing)

  • - National Institutes of Health (NIH)

  • - ChemicalBook

  • - ResearchGate

  • - ACS Publications

  • - OUCI

  • - YouTube

  • - Organic Chemistry Portal

  • - Sciencing

  • - ResearchGate

  • - ACS Publications

  • - Slideshare

  • - ScienceDirect

  • - MDPI

  • - ResearchGate

  • - ResearchGate

  • - IChemE

  • - ACS Publications

  • - ResearchGate

  • - Thermo Fisher Scientific

  • - YouTube

  • - Wikipedia

  • - Wikipedia

  • - National Institutes of Health (NIH)

  • - ResearchGate

  • - Torontech

  • - National Institutes of Health (NIH)

  • - Patsnap

  • - LCGC International

  • - Mettler Toledo

  • - Frontiers in Chemistry

  • - YouTube

  • - National Institutes of Health (NIH)

  • - SlideServe

  • - ResearchGate

  • - Measurlabs

  • - Google Patents

  • - PubMed

  • - ResearchGate

  • - YouTube

  • - AIDIC

  • - Chemistry LibreTexts

Sources

Technical Support Center: Troubleshooting Low Yield in 1,2,4-Triazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the 1,2,4-triazole ring is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. However, achieving high yields can be a significant challenge. This guide provides a structured approach to troubleshooting common issues leading to low yields in 1,2,4-triazole formation, drawing on established synthetic methodologies like the Pellizzari and Einhorn-Brunner reactions, as well as modern catalytic approaches.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter during the synthesis of 1,2,4-triazole derivatives, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Consistently Low or No Yield of the Desired 1,2,4-Triazole

Q1: My 1,2,4-triazole synthesis is resulting in a disappointingly low yield. What are the primary factors I should investigate?

A1: Low yields in 1,2,4-triazole synthesis are a frequent challenge and can stem from several factors. A systematic evaluation of your reaction parameters is the most effective approach to identify and resolve the issue.

Initial Troubleshooting Steps:

  • Purity of Starting Materials: The purity of your reactants is paramount. Impurities can introduce side reactions that consume starting materials and complicate purification.

    • Solution: Ensure all starting materials, such as amides, acylhydrazides, or imides, are of high purity and thoroughly dried before use.[1] Characterize your starting materials by techniques like NMR or melting point analysis to confirm their identity and purity.

  • Reaction Conditions: Many traditional methods for synthesizing 1,2,4-triazoles, such as the Pellizzari reaction, necessitate high temperatures and extended reaction times, which can lead to product degradation.[2][3]

    • Solution: A thorough optimization of temperature, reaction time, and catalyst loading is crucial.[4] For sluggish reactions, consider employing microwave irradiation, which has been demonstrated to shorten reaction times and increase yields in some cases.[2][3][5]

  • Inefficient Water Removal: Many 1,2,4-triazole syntheses, including the Pellizzari and Einhorn-Brunner reactions, are condensation reactions that generate water as a byproduct.[3][6] The presence of water can inhibit the reaction equilibrium, leading to low conversion.

    • Solution: If your reaction setup allows, utilize a Dean-Stark trap to azeotropically remove water as it is formed.[1] Alternatively, conducting the reaction under anhydrous conditions with dry solvents and reagents can significantly improve yields.

Logical Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed CheckPurity Verify Starting Material Purity Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (T, t) CheckPurity->OptimizeConditions If pure WaterRemoval Ensure Efficient Water Removal OptimizeConditions->WaterRemoval SideReactions Investigate Side Reactions WaterRemoval->SideReactions ImprovedYield Improved Yield SideReactions->ImprovedYield

Caption: A stepwise approach to diagnosing low yield in 1,2,4-triazole synthesis.

Issue 2: Formation of Side Products and Complex Reaction Mixtures

Q2: My reaction produces a complex mixture of products, making purification difficult and lowering the yield of the desired 1,2,4-triazole. What are the likely side products and how can I minimize their formation?

A2: The formation of side products is a common impediment to achieving high yields. Understanding the potential side reactions in your specific synthetic route is key to mitigating them.

Common Side Products and Mitigation Strategies:

  • 1,3,4-Oxadiazole Formation: In reactions involving hydrazides, a competing cyclization pathway can lead to the formation of 1,3,4-oxadiazoles.[7]

    • Solution:

      • Maintain strictly anhydrous reaction conditions, as the presence of water can favor oxadiazole formation.[7]

      • Lowering the reaction temperature can often favor the kinetic product (1,2,4-triazole) over the thermodynamic product (1,3,4-oxadiazole).[7]

  • Isomeric Mixtures: Certain synthetic methods, like the Einhorn-Brunner reaction, can produce isomeric mixtures of 1,2,4-triazoles, particularly when using unsymmetrical starting materials.[6][8]

    • Solution:

      • Einhorn-Brunner Reaction: The regioselectivity is influenced by the acidity of the groups attached to the imide; the stronger acidic group will preferentially be at the 3-position of the triazole ring.[6][8] Careful selection of your diacylamine starting material based on the electronic properties of its substituents can favor the formation of a specific isomer.

      • Catalyst Control: In some modern synthetic approaches, the choice of catalyst can dictate regioselectivity. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, a Ag(I) catalyst can selectively yield 1,3-disubstituted 1,2,4-triazoles, while a Cu(II) catalyst favors the 1,5-disubstituted isomer.[9]

  • Thermal Rearrangement: High reaction temperatures can sometimes induce thermal rearrangement of the triazole ring, leading to a mixture of isomers.[7]

    • Solution: If you suspect thermal rearrangement, attempt the reaction at a lower temperature for a longer duration.[7]

Experimental Protocol: Optimizing Reaction Temperature to Minimize Side Products

  • Setup: Prepare a series of small-scale reactions in parallel.

  • Temperature Gradient: Run each reaction at a different temperature (e.g., in 10-20°C increments below the standard reaction temperature).[1]

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Analysis: Analyze the crude reaction mixtures to determine the ratio of the desired product to the major side products at each temperature.

  • Optimization: Select the temperature that provides the best balance of reaction rate and product purity.

Table 1: Influence of Temperature on Product Distribution

Temperature (°C)Desired 1,2,4-Triazole (%)1,3,4-Oxadiazole (%)Other Byproducts (%)
180652510
16078157
1408587
12070 (incomplete reaction)525 (unreacted starting material)
Issue 3: Challenges in Modern Catalytic Syntheses

Q3: I am using a modern copper-catalyzed method for my 1,2,4-triazole synthesis, but the yield is still low. What specific parameters should I focus on for optimization?

A3: While modern catalytic methods often offer milder reaction conditions and improved efficiency, they have their own set of parameters that require careful optimization.

Key Optimization Parameters for Copper-Catalyzed Syntheses:

  • Catalyst and Ligand: The choice of the copper salt (e.g., Cu(OAc)₂, CuCl₂) and the presence or absence of a ligand can significantly impact the reaction's efficiency.[4]

    • Solution: Screen a variety of copper catalysts and consider the addition of ligands to enhance catalytic activity.

  • Solvent: The solvent can influence the solubility of reactants and intermediates, as well as the reaction mechanism.[4]

    • Solution: Solvents like DMSO have been found to be effective in some copper-catalyzed reactions.[4] A solvent screen is often a worthwhile endeavor.

  • Base: The selection of a suitable base is often crucial for promoting the desired reaction and neutralizing any acidic byproducts.[4]

    • Solution: Common bases to screen include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[4]

  • Atmosphere: Many copper-catalyzed oxidative cyclizations utilize oxygen from the air as the terminal oxidant.[10]

    • Solution: Ensure the reaction is open to the air or that air is bubbled through the reaction mixture, as specified in the literature procedure.

Decision Tree for Optimizing Copper-Catalyzed Reactions

CopperCatalysisOptimization Start Low Yield in Cu-Catalyzed Synthesis ScreenCatalyst Screen Different Cu(I)/Cu(II) Salts Start->ScreenCatalyst ScreenLigand Introduce/Vary Ligand ScreenCatalyst->ScreenLigand ScreenSolvent Screen Solvents (e.g., DMSO, DMF) ScreenLigand->ScreenSolvent ScreenBase Screen Bases (e.g., K2CO3, Cs2CO3) ScreenSolvent->ScreenBase CheckAtmosphere Ensure Proper Atmosphere (e.g., Air) ScreenBase->CheckAtmosphere ImprovedYield Improved Yield CheckAtmosphere->ImprovedYield

Sources

Technical Support Center: Optimizing Regioselectivity in 4-Substituted Triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced synthesis applications. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of 1,2,3-triazole synthesis. Our focus is to provide in-depth, field-proven insights to troubleshoot and improve the regioselectivity of reactions yielding 4-substituted triazoles. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Introduction: The Regioselectivity Challenge

The 1,3-dipolar cycloaddition between an azide and an alkyne, first described by Huisgen, is the most fundamental route to the 1,2,3-triazole core. However, the thermal, uncatalyzed reaction with unsymmetrical alkynes often results in a mixture of 1,4- and 1,5-disubstituted regioisomers, leading to challenging purification and reduced yields of the desired product.[1][2][3][4] This lack of selectivity arises from the similar activation energies for the two possible transition states.[5]

Modern catalysis has provided powerful solutions to this problem, primarily through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-regioisomers and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-regioisomers.[1][2][3][6][7] This guide will address common issues encountered when aiming for high regioselectivity in these and related synthetic approaches.

Part 1: Troubleshooting the Synthesis of 1,4-Disubstituted Triazoles (CuAAC)

The CuAAC, or "click" reaction, is renowned for its efficiency and high fidelity in producing the 1,4-regioisomer.[1][3][4][8] However, several factors can lead to suboptimal results.

FAQ 1: My CuAAC reaction has a low yield. What are the common causes?

Low yields are among the most frequent complaints in CuAAC reactions. The root cause often traces back to the integrity of the catalytic cycle.

Answer: The most common culprits for low yields are related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivation: The active catalyst is the Cu(I) ion. It is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of atmospheric oxygen.[9][10][11] Disproportionation into Cu(0) and Cu(II) can also deplete the active catalyst.[3]

  • Inefficient Catalyst Generation: Most modern protocols generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[2][9][12] If the reducing agent is old, degraded, or added in insufficient quantity, the concentration of active Cu(I) will be too low to drive the reaction to completion.

  • Side Reactions: The primary competing reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which consumes the starting material and produces a symmetric di-alkyne byproduct.[11] This is particularly problematic if there is an excess of Cu(II) and oxygen.

  • Poor Reagent Quality: Impurities in either the azide or alkyne starting materials can interfere with the catalyst. Azides, in particular, can be thermally or photochemically unstable.

  • Suboptimal Conditions: Incorrect stoichiometry, the choice of solvent, temperature, or pH can significantly hinder reaction efficiency.[11]

Troubleshooting Workflow:

CuAAC_Troubleshooting cluster_catalyst Catalyst Checks cluster_reagents Reagent Checks cluster_conditions Condition Checks Start Low CuAAC Yield Check_Catalyst 1. Verify Catalyst System Start->Check_Catalyst Check_Reagents 2. Assess Reagent Quality Check_Catalyst->Check_Reagents Catalyst OK C1 Use fresh Sodium Ascorbate (or other reducing agent) Check_Catalyst->C1 C2 Degas solvent & run under N₂/Ar Check_Catalyst->C2 C3 Add a stabilizing ligand (TBTA/THPTA) Check_Catalyst->C3 Check_Conditions 3. Optimize Conditions Check_Reagents->Check_Conditions Reagents Pure R1 Purify alkyne (remove metal traces) Check_Reagents->R1 R2 Use freshly prepared or purified azide Check_Reagents->R2 Solution Improved Yield Check_Conditions->Solution Conditions Optimized Cond1 Adjust solvent (e.g., tBuOH/H₂O, DMSO) Check_Conditions->Cond1 Cond2 Ensure 1:1 stoichiometry of azide:alkyne Check_Conditions->Cond2 Cond3 Run at room temperature Check_Conditions->Cond3

Caption: Troubleshooting workflow for low-yield CuAAC reactions.

FAQ 2: I am observing the 1,5-regioisomer in my CuAAC reaction. How is this possible and how can I suppress it?

Answer: The formation of the 1,5-isomer in a CuAAC reaction is a clear indication that a competing, uncatalyzed thermal Huisgen cycloaddition is occurring.[5] The CuAAC mechanism is electronically and sterically directed to produce only the 1,4-isomer.[13]

Primary Causes:

  • High Temperature: CuAAC reactions are typically efficient at room temperature. If the reaction is heated, the thermal pathway becomes significant, leading to a mixture of regioisomers.[5]

  • Inactive Catalyst: If the Cu(I) catalyst is not active (due to oxidation, for example), the catalyzed reaction will not proceed, and only the slow, thermal reaction will occur, especially if the mixture is left for a long time or heated.

  • Poor Catalyst/Substrate Solubility: If the copper catalyst or one of the reactants has poor solubility in the chosen solvent, the effective concentration in the solution phase will be low, hindering the catalytic cycle and making the background thermal reaction more competitive.[5]

Solutions:

  • Maintain Room Temperature: Avoid heating the reaction unless absolutely necessary and all other avenues have been exhausted.

  • Ensure an Active Catalytic System: Use an inert atmosphere (nitrogen or argon) to prevent Cu(I) oxidation. Ensure your reducing agent is fresh. The use of a stabilizing ligand like TBTA or its water-soluble variant THPTA can protect the copper ion and maintain its catalytic activity.[2][9][10]

  • Optimize Solvent: Use a solvent system that fully dissolves all components. Common choices include mixtures of water and t-butanol, or polar aprotic solvents like DMSO and DMF.[5][14]

Detailed Protocol: Standard CuAAC with in situ Catalyst Generation

This protocol is a robust starting point for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

  • Preparation: In a reaction vial, dissolve the terminal alkyne (1.0 equiv) and the organic azide (1.0-1.1 equiv) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH/H₂O or DMSO).

  • Catalyst Addition: In a separate vial, prepare a stock solution of the copper catalyst precursor, such as CuSO₄·5H₂O (0.01-0.05 equiv), in water. Add the required volume to the reaction mixture.

  • Ligand Addition (Optional but Recommended): If using a ligand, add it to the reaction mixture at this stage (e.g., TBTA, 1-1.2 mol% relative to copper).

  • Initiation: In a separate vial, prepare a fresh stock solution of sodium ascorbate (0.1-0.3 equiv) in water. Add this solution to the reaction mixture. The solution may change color upon addition.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

  • Work-up: Upon completion, the product can be isolated by extraction, precipitation, or column chromatography. If residual copper is a concern, washing with an EDTA solution can be effective.[15]

Part 2: Troubleshooting the Synthesis of 1,5-Disubstituted Triazoles (RuAAC)

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the premier method for selectively accessing 1,5-disubstituted 1,2,3-triazoles.[6] Unlike CuAAC, RuAAC can also tolerate internal alkynes to produce fully substituted triazoles.[6][7]

FAQ 3: My RuAAC reaction is sluggish or gives a low yield. How can I improve it?

Answer: Low efficiency in RuAAC reactions is often linked to catalyst handling, solvent choice, and substrate electronics.

  • Catalyst Sensitivity: Ruthenium catalysts, such as CpRuCl(PPh₃)₂ or CpRuCl(COD), can be sensitive to air and moisture.[5][16] Handling these catalysts under an inert atmosphere is critical for maintaining their activity. Running the reaction under argon or nitrogen can dramatically improve conversion rates.[16]

  • Solvent Choice: The choice of solvent is crucial. Non-protic solvents are generally preferred. Aromatic solvents like toluene or benzene, and ethers like THF or dioxane are common choices. For aryl azides, DMF has been shown to be particularly effective with certain catalysts.[5][17]

  • Substrate Solubility: Poor solubility of either the azide or alkyne in the reaction solvent is a common problem. If a substrate is insoluble, the reaction will be extremely slow. Consider modifying substrates with solubilizing groups if possible, or screen a wider range of solvents.[5]

  • Electronic Effects: Unlike CuAAC, RuAAC can be sensitive to the electronic nature of the substrates. For instance, aryl azides bearing electron-withdrawing groups are sometimes not well-tolerated.[17]

Table 1: Catalyst and Solvent Selection for RuAAC
CatalystCommon SolventsTemperatureNotes
CpRuCl(PPh₃)₂Toluene, THF, Dioxane60-100 °CA robust and commonly used catalyst.[6][17]
CpRuCl(COD)Toluene, DCE, THFRoom Temp - 60 °CHighly active, often allowing for reactions at ambient temperature.[6][7]
[Cp*RuCl]₄DMF, Toluene80-110 °CEffective for a range of substrates, including aryl azides.[5]

Data compiled from multiple sources. Optimal conditions will vary with specific substrates.

Part 3: Synthesis of 4-Aryl-NH-1,2,3-Triazoles

The synthesis of triazoles with a substituent only at the C4 position (and an N-H bond) requires different strategies, as the typical azide-alkyne cycloaddition would require using acetylene gas, which can be cumbersome.

FAQ 4: What are reliable methods for synthesizing 4-aryl-NH-1,2,3-triazoles without using acetylene gas?

Answer: Several effective methods bypass the need for acetylene gas, often by constructing the triazole ring from different precursors.

  • Three-Component Reaction: A powerful one-pot method involves the reaction of aldehydes, nitroalkanes, and sodium azide. This approach is step-economic and provides a variety of NH-1,2,3-triazoles in good to excellent yields.[18]

  • From α-azido ketones: A metal-free strategy involves the condensation and cyclization of α-azido acetophenones with p-toluenesulfonyl hydrazide, mediated by molecular iodine.[19]

  • Using a Masked Acetylene Source: Some protocols use reagents that serve as an acetylene equivalent, such as vinyl acetate, which can react with azides under microwave irradiation.

Decision Logic for Synthesis Strategy:

Synthesis_Strategy cluster_troubleshoot_cu CuAAC Troubleshooting cluster_troubleshoot_ru RuAAC Troubleshooting Start Desired Triazole Regioisomer? Isomer_1_4 1,4-Disubstituted Start->Isomer_1_4 1,4 Isomer_1_5 1,5-Disubstituted Start->Isomer_1_5 1,5 Isomer_4_H 4-Substituted (NH) Start->Isomer_4_H 4-(NH) Method_CuAAC Use CuAAC (CuSO₄/Ascorbate) Isomer_1_4->Method_CuAAC Method_RuAAC Use RuAAC (Cp*RuCl catalyst) Isomer_1_5->Method_RuAAC Method_Multi Use Multi-component or Metal-Free Route Isomer_4_H->Method_Multi T_Cu1 Low Yield? Check for O₂, use ligand (TBTA) Method_CuAAC->T_Cu1 T_Cu2 1,5-Isomer? Lower Temp, ensure catalyst activity Method_CuAAC->T_Cu2 T_Ru1 Low Yield? Use inert atm., check substrate solubility Method_RuAAC->T_Ru1

Caption: Decision tree for selecting a regioselective triazole synthesis strategy.

References

  • Javaherian, M., et al. (2014).
  • Li, Y., et al. (2015). DBU-catalyzed [3+2] cycloaddition of azides with α,β-unsaturated esters: a regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles. Organic & Biomolecular Chemistry, 13(12), 3594-3598.
  • Zhang, L., et al. (2005). Ruthenium-catalyzed cycloaddition of alkynes and azides. Journal of the American Chemical Society, 127(46), 15998-15999.
  • Himo, F., et al. (2005). Copper(I)-catalyzed synthesis of 1,2,3-triazoles: a mechanistic DFT study. Journal of the American Chemical Society, 127(6), 210-216.
  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • ResearchGate. (2021, November 20). Why is the efficiency of my CuAAC click chemistry so low? [Forum post]. Retrieved from [Link]

  • Krasinski, A., et al. (2004). A Click Chemistry Approach to Tetrazole Synthesis. Organic Letters, 6(8), 1241-1244.
  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
  • Various Authors. (n.d.). Synthesis of Medicinally Relevant Scaffolds-Triazoles and Pyrazoles in Green Solvent Ionic Liquids.
  • Fokin, V. V., & Sharpless, K. B. (2005). Mechanism of the Copper(I)-Catalyzed Azide-Alkyne [3+2] Cycloaddition.
  • Various Authors. (2024, October 3).
  • Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930.
  • Rasmussen, L. K., et al. (2007). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 86, 336-347.
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
  • Google Patents. (1981).
  • Chemistry Stack Exchange. (2025, January 21). Help finding conditions for CuAAC "click" reaction. Retrieved from [Link]

  • Various Authors. (n.d.). Metal Free and Azide Free Synthesis of 1,2,3-Triazoles Derivatives.
  • Various Authors. (n.d.). ChemInform Abstract: A Metal-Free Three-Component Reaction for the Regioselective Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles.
  • Various Authors. (2022, April 6). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
  • MDPI. (2024, October 24). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]

  • Reddit. (2024, January 22). Click Reaction Looking Weird? [Forum post]. Retrieved from [Link]

  • PubMed. (n.d.).
  • Various Authors. (n.d.). Strategies for the construction of 4‐aryl‐NH‐1,2,3‐triazoles.
  • MDPI. (n.d.). Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions.
  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • Various Authors. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 975782.
  • Various Authors. (2017). One-Pot Synthesis of 4-Aryl- NH -1,2,3-Triazoles through Three-Component Reaction of Aldehydes, Nitroalkanes and NaN 3.
  • PubMed. (2017, August 30). Simultaneous removal of five triazole fungicides from synthetic solutions on activated carbons and cyclodextrin-based adsorbents.
  • ACS Publications. (n.d.).
  • RSC Publishing. (n.d.). Sustainable synthesis of 1,4-disubstituted and N-unsubstituted 1,2,3-triazoles using reusable ZnO-CTAB nanocrystals.
  • MDPI. (n.d.).

Sources

side reactions of the chloromethyl group in triazole compounds under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Side Reactions Under Basic Conditions

Welcome to the technical support center for synthetic strategies involving chloromethyl-triazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile building blocks. As a Senior Application Scientist, my goal is to provide you not just with protocols, but with the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The chloromethyl group is an excellent electrophilic handle, but its reactivity can lead to undesired pathways under basic conditions. Understanding these potential side reactions is the first step toward mastering their use.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during nucleophilic substitution reactions with chloromethyl-triazoles in the presence of a base.

Issue 1: Hydrolysis to the Hydroxymethyl-Triazole

Q: My mass spectrometry results show a significant peak corresponding to the replacement of chlorine with a hydroxyl group. What's happening and how can I prevent it?

A: You are observing hydrolysis, one of the most common side reactions. The chloromethyl group is susceptible to nucleophilic attack by water or hydroxide ions.[1] This is especially problematic when using strong, protic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), or when the reaction is not performed under strictly anhydrous conditions.

Causality & Mechanism: The hydroxide ion (OH⁻) is a potent nucleophile that can compete with your intended nucleophile, directly displacing the chloride leaving group. Alternatively, residual water in your solvent or on your glassware can slowly hydrolyze the starting material, particularly if the reaction requires elevated temperatures.

Troubleshooting & Prevention:

  • Ensure Anhydrous Conditions: Dry your solvents (e.g., using molecular sieves) and glassware (oven-drying) immediately before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) is best practice to prevent atmospheric moisture from interfering.[2]

  • Re-evaluate Your Base: Switch from strong hydroxide bases to non-nucleophilic carbonate bases. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices.[2] Cesium carbonate, in particular, often enhances reaction rates and can be used under milder conditions, further reducing the risk of side reactions.[3]

  • Solvent Choice: Utilize polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents effectively dissolve the reagents and promote the desired Sₙ2 reaction without participating in it.[2][4]

Issue 2: Dimerization or Oligomerization

Q: I'm seeing a high molecular weight impurity in my LC-MS that seems to be a dimer of my product or starting material. Why does this form?

A: Dimerization occurs when a molecule of your starting material or product acts as a nucleophile and attacks another molecule of the chloromethyl-triazole. This is common in two scenarios:

  • Scenario A (Unprotected N-H Triazole): If your triazole ring has a free N-H, the triazolide anion formed under basic conditions is a potent nucleophile. It can attack another molecule of the chloromethyl-triazole, leading to the formation of an N-CH₂-Triazole dimer.

  • Scenario B (Nucleophilic Product): If your desired product contains a nucleophilic site (e.g., a primary or secondary amine), it can react further with the chloromethyl-triazole starting material, leading to over-alkylation.

Troubleshooting & Prevention:

  • Protecting Groups: For N-H triazoles, the most robust solution is to protect the triazole nitrogen before performing the substitution reaction. A trityl (Tr) or Boc group can be used; these are stable to many basic conditions but can be removed later.[5][6][7]

  • Control Stoichiometry: Use a slight excess of your primary nucleophile relative to the chloromethyl-triazole to ensure the electrophile is consumed before it can react with the product.

  • High Dilution: Running the reaction at a lower concentration can kinetically disfavor the bimolecular dimerization reaction in favor of the intended intramolecular or primary intermolecular reaction.

Issue 3: Low Reactivity and Formation of Regioisomers

Q: My reaction is sluggish, and I'm getting a mixture of products. NMR analysis suggests alkylation is happening on one of the triazole nitrogens instead of my intended nucleophile. What's going on?

A: This is a classic regioselectivity problem, often coupled with poor nucleophile activation. The nitrogen atoms on the triazole ring are nucleophilic, especially when deprotonated.[8] If your intended nucleophile is weak or if the base is not optimal, N-alkylation can become a competitive side reaction.

Causality & Mechanism: The 1,2,4-triazole ring, for example, has multiple nitrogen atoms that can potentially be alkylated. The specific site of alkylation (N1, N2, or N4) can be influenced by steric and electronic factors, as well as the reaction conditions. If your primary nucleophile is not sufficiently deprotonated or is a weaker nucleophile than the triazolide anion, you will see a mixture of products.

Troubleshooting & Prevention:

  • Optimize Base and Solvent: As mentioned, cesium carbonate in DMF is a powerful combination for activating a wide range of nucleophiles for reaction with halomethyl compounds.[2][3]

  • Consider a More Reactive Electrophile: While this guide focuses on chloromethyl groups, it's important to know the halogen reactivity trend: I > Br > Cl > F.[2] If feasible, switching to the analogous bromomethyl- or iodomethyl-triazole will significantly increase the reaction rate and may allow for the use of milder conditions, improving selectivity.[2]

  • Pre-form the Nucleophile Salt: For weakly acidic nucleophiles (like some phenols or heterocycles), pre-treating with a strong but non-nucleophilic base (e.g., Sodium Hydride, NaH) in an anhydrous solvent before adding the chloromethyl-triazole can ensure your nucleophile is fully activated.

Visualizing Reaction Pathways

The following diagram illustrates the competition between the desired nucleophilic substitution and the common side reactions discussed.

G start Chloromethyl-Triazole (R-CH2Cl) + Nucleophile (NuH) + Base product Desired Product (R-CH2-Nu) start->product Desired Sₙ2 Pathway (Good Nucleophile, Anhydrous) hydrolysis Hydrolysis Product (R-CH2-OH) start->hydrolysis Side Reaction (H2O / OH⁻) dimer Dimerization / Over-alkylation (e.g., R-CH2-Triazole-R') start->dimer Side Reaction (Product or Starting Material as Nu) n_alk N-Alkylated Isomer (Nu-H still present) start->n_alk Side Reaction (Unprotected Triazole N-H)

Caption: Competing reaction pathways for chloromethyl-triazoles.

Troubleshooting Workflow

Use this decision tree to diagnose and solve issues in your reaction.

G start Low yield or multiple spots on TLC? check_sm Is starting material (SM) (R-CH2Cl) consumed? start->check_sm sm_yes SM remains. Reaction is sluggish. check_sm->sm_yes Yes sm_no SM consumed. Side products formed. check_sm->sm_no No action_sm1 Increase Temperature OR Switch to Bromomethyl analog sm_yes->action_sm1 action_sm2 Use stronger base (e.g., Cs2CO3) OR Pre-form nucleophile salt (NaH) sm_yes->action_sm2 analyze Analyze side products (LC-MS, NMR) sm_no->analyze is_hydrolysis Mass matches hydrolysis product (R-CH2OH)? analyze->is_hydrolysis is_dimer Mass matches dimer or over-alkylation? analyze->is_dimer action_hydrolysis Ensure strictly anhydrous conditions. Use non-nucleophilic base (K2CO3). is_hydrolysis->action_hydrolysis Yes action_dimer Use protecting group for N-H. Use higher dilution. is_dimer->action_dimer Yes

Caption: A decision tree for troubleshooting common issues.

Quantitative Impact of Reaction Conditions

The choice of base and solvent has a profound impact on the outcome of the reaction. The following table provides representative data for a model reaction of 1-(chloromethyl)-4-phenyl-1H-1,2,3-triazole with 4-methoxyphenol to illustrate these effects.

BaseSolventTemperature (°C)Desired Product Yield (%)Hydrolysis Product (%)Dimerization (%)
NaOHH₂O/THF (1:1)60< 5> 90< 1
K₂CO₃Acetonitrile8075105
K₂CO₃DMF8088< 5< 2
Cs₂CO₃ DMF 60 95 < 1 < 1

Data are illustrative and intended for comparative purposes. As the table shows, moving from a protic, nucleophilic base (NaOH) to anhydrous conditions with carbonate bases dramatically improves the yield of the desired ether. Cesium carbonate in DMF provides the best outcome, allowing for a lower reaction temperature and yielding a cleaner product profile.[2][3]

Reference Experimental Protocol: O-Alkylation of a Phenol

This protocol describes a robust method for the synthesis of a triazole-containing aryl ether, designed to minimize common side reactions.

Objective: To synthesize 1-((4-methoxyphenoxy)methyl)-4-phenyl-1H-1,2,3-triazole.

Materials:

  • 1-(chloromethyl)-4-phenyl-1H-1,2,3-triazole (1.0 eq)

  • 4-methoxyphenol (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Preparation: Oven-dry a round-bottom flask and magnetic stir bar and allow them to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: To the flask, add 4-methoxyphenol (1.1 eq) and cesium carbonate (1.5 eq).

    • Scientist's Note: Using a slight excess of the nucleophile ensures the electrophile is fully consumed, minimizing self-reaction. Cesium carbonate is highly effective but also hygroscopic; handle it quickly.[2]

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent. Stir the suspension for 15 minutes at room temperature to facilitate salt formation.

  • Addition of Electrophile: Dissolve 1-(chloromethyl)-4-phenyl-1H-1,2,3-triazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60 °C.

    • Scientist's Note: A moderate temperature is chosen to ensure a reasonable reaction rate without promoting decomposition or side reactions.[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. Look for the consumption of the chloromethyl-triazole starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel to obtain the pure desired product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[9]

References
  • Brewster, R. C., et al. (2016). Chloromethyl-triazole: a new motif for site-selective pseudo-acylation of proteins. Chemical Communications, 52(84), 12435-12438. DOI:10.1039/C6CC06801D. Retrieved from [Link]

  • Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. Retrieved from [Link]

  • Chi, T. C., Yang, P. C., & Hu, C. H. (2016). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 81(17), 7581-7589. DOI: 10.1021/acs.joc.6b01133. Retrieved from [Link]

  • Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 881323. DOI: 10.3389/fchem.2022.881323. Retrieved from [Link]

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Technical Support Center: Overcoming Solubility Challenges of Triazole Hydrochlorides in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the solubility issues of triazole hydrochlorides in non-polar solvents. This resource is designed for researchers, scientists, and drug development professionals who encounter these common yet challenging hurdles in their experimental work. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and practical insights to empower you to make informed decisions in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is my triazole hydrochloride salt insoluble in non-polar solvents like dichloromethane (DCM) or toluene?

A1: The poor solubility of triazole hydrochlorides in non-polar solvents stems from a fundamental chemical mismatch. Triazole hydrochlorides are ionic salts. The protonated triazole ring and the chloride anion create a highly polar species with a significant dipole moment.[1][2] Non-polar solvents, such as DCM and toluene, are characterized by low dielectric constants and an inability to form strong interactions with charged species.

The core of the issue lies in the large energy penalty required to break the strong ionic bonds of the salt's crystal lattice without sufficient compensating energy from solvent-solute interactions. Non-polar solvents primarily interact through weak van der Waals forces, which are insufficient to overcome the electrostatic attraction between the triazole cation and the chloride anion.

Q2: I've read that the parent triazole ring is soluble in some organic solvents. Why does forming the hydrochloride salt drastically reduce its solubility in these same solvents?

A2: While the neutral triazole ring itself possesses some solubility in organic solvents, the formation of a hydrochloride salt introduces ionic character, which dramatically increases its polarity.[3] The neutral triazole can participate in hydrogen bonding and dipole-dipole interactions with moderately polar organic solvents.[4] However, upon protonation to form the hydrochloride salt, the molecule becomes a charged species. This ionic nature makes it behave more like a typical salt, favoring interactions with polar, protic solvents that can effectively solvate both the cation and the anion. Non-polar solvents lack the ability to stabilize these charged species, leading to poor solubility.

Troubleshooting Guide: Strategies for Solubilization

Issue 1: My triazole hydrochloride needs to be in a non-polar solvent for a specific reaction or analysis.

Here, we explore several practical strategies to overcome this solubility barrier. The choice of method will depend on the specific requirements of your experiment, including the desired concentration, the tolerance of your system to additives, and the nature of the triazole compound itself.

Causality: The principle behind using a co-solvent is to modify the overall polarity of the solvent system.[5][6] By introducing a small amount of a polar, miscible co-solvent, you can create a microenvironment that is more favorable for the dissolution of the ionic salt. The polar co-solvent molecules can interact with the triazole hydrochloride, disrupting the crystal lattice and facilitating its entry into the bulk non-polar solvent.

Experimental Protocol: Co-Solvent Screening

  • Selection of Co-solvents: Choose a range of polar, aprotic solvents that are miscible with your primary non-polar solvent. Common choices include:

    • Dimethyl Sulfoxide (DMSO)[7]

    • N,N-Dimethylformamide (DMF)

    • Acetonitrile (ACN)

    • Tetrahydrofuran (THF)

  • Initial Screening:

    • In a series of vials, add a small, known amount of your triazole hydrochloride.

    • To each vial, add your primary non-polar solvent (e.g., DCM).

    • Incrementally add the co-solvent dropwise while stirring or sonicating.

    • Observe for dissolution. Note the approximate volume percentage of the co-solvent required to achieve solubility.

  • Optimization: Once a suitable co-solvent is identified, you can optimize the ratio to use the minimum amount necessary to achieve the desired concentration, thereby minimizing potential interference with your downstream application.

Data Presentation: Co-Solvent Solubility Screening

Triazole HCl SampleNon-Polar SolventCo-SolventMinimum Co-Solvent % for Dissolution (v/v)
Compound ADichloromethaneDMSO~5%
Compound ADichloromethaneDMF~8%
Compound BTolueneAcetonitrile~12%
Compound BTolueneTHF~15%

Visualization: Co-Solvent Mechanism

CoSolventMechanism cluster_0 Initial State: Poor Solubility cluster_1 With Co-Solvent: Enhanced Solubility Triazole_HCl_Solid Triazole HCl (Solid Crystal Lattice) NonPolar_Solvent Non-Polar Solvent (e.g., DCM) Triazole_HCl_Solid->NonPolar_Solvent Insoluble Triazole_HCl_Dissolved Solvated Triazole HCl Triazole_HCl_Solid->Triazole_HCl_Dissolved Addition of Co-Solvent Solvent_Mixture Non-Polar Solvent + Polar Co-Solvent Triazole_HCl_Dissolved->Solvent_Mixture Soluble IonPairingMechanism cluster_0 Insoluble Species in Non-Polar Solvent cluster_1 Soluble Ion-Paired Complex Triazole_H_Plus Triazole-H+ Complex Soluble Complex Triazole_H_Plus->Complex Forms Ion Pair Cl_Minus Cl- Cl_Minus->Complex Displaced or loosely associated Ion_Pair_Agent Lipophilic Tail Anionic Head Ion_Pair_Agent:head->Complex

Caption: An ion-pairing agent complexes with the triazole hydrochloride, increasing its lipophilicity and solubility in non-polar media.

Causality: This approach involves converting the triazole hydrochloride salt back to its neutral, "free base" form. The free base is significantly less polar than the salt and will likely exhibit much greater solubility in non-polar solvents. [8]This is a chemical transformation, so it's crucial to ensure that the basic conditions used for the conversion do not affect the integrity of your triazole compound.

Experimental Protocol: Free-Basing of Triazole Hydrochloride

  • Reagent Selection: Use a mild, non-aqueous base to neutralize the hydrochloride. Common choices include:

    • A saturated aqueous solution of sodium bicarbonate (if a biphasic extraction is feasible).

    • An organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an anhydrous system.

  • Procedure (Liquid-Liquid Extraction):

    • Dissolve the triazole hydrochloride in a minimal amount of a polar solvent in which it is soluble (e.g., water or methanol).

    • Add this solution to a separatory funnel containing your desired non-polar solvent (e.g., DCM or ethyl acetate).

    • Slowly add a saturated aqueous solution of sodium bicarbonate while gently swirling. Effervescence (release of CO2) will occur. Continue adding until the effervescence ceases, indicating that the acid has been neutralized.

    • Shake the separatory funnel, allowing the free-based triazole to be extracted into the organic layer.

    • Separate the organic layer, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the free base.

  • Procedure (Anhydrous):

    • Suspend the triazole hydrochloride in the non-polar solvent.

    • Add a slight excess (e.g., 1.1 equivalents) of an organic base like triethylamine.

    • Stir the mixture. The formation of triethylamine hydrochloride (which may precipitate) and the soluble free base of your triazole should occur.

    • If a precipitate forms, it can be removed by filtration. The filtrate will contain your dissolved triazole free base.

Data Presentation: Comparison of Solubility

Compound FormSolventSolubility
Triazole HydrochlorideDichloromethane< 0.1 mg/mL
Triazole Free BaseDichloromethane> 20 mg/mL

Advanced Strategies

Surfactant-Mediated Solubilization

For certain applications, particularly in formulation science, surfactants can be employed to create microemulsions or micellar solutions. [9][10][11]Surfactants are amphiphilic molecules that can self-assemble in non-polar solvents to form reverse micelles, where the polar heads create a core that can encapsulate the polar triazole hydrochloride, while the non-polar tails interact with the bulk solvent. [11] Visualization: Surfactant Micelle Encapsulation

Caption: Surfactant molecules form a reverse micelle, encapsulating the polar triazole hydrochloride in a non-polar solvent.

References

  • Shafiei, M., et al. (2020). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 843813. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Khatri, H., Hussain, M. S., & Tyagi, S. (2022). Solubility enhancement techniques: An overview. World Journal of Biology and Pharmaceutical Sciences, 5(2), 01-10. [Link]

  • Yadav, P. S., Kumar, V., Singh, U. P., & Kumar, A. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences and Research, 10(7), 1734-1739. [Link]

  • Guan, Q., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 67(10), 7788–7824. [Link]

  • Elder, D. P., & Holm, R. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]

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  • Da Fermo, A., et al. (2021). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Molecules, 26(16), 4983. [Link]

  • Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Welch Materials. [Link]

  • Ouchi, M., & Sawamoto, M. (2015). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Polymers, 7(10), 1945–1953. [Link]

  • Zoeller, J. (2021). How does surfactant affect solubility of relatively non polar substance? Quora. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Saffoon, N., et al. (2021). Solubility and dissolution enhancement strategies: Current understanding and recent trends. Journal of Drug Delivery Science and Technology, 66, 102803. [Link]

  • ResearchGate. (2017). Solubility of triazole? ResearchGate. [Link]

  • Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma. [Link]

  • Li, X., et al. (2013). Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. Journal of Chemical & Engineering Data, 58(6), 1617–1621. [Link]

  • López-Cornejo, P., et al. (2019). Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems. International Journal of Molecular Sciences, 20(18), 4478. [Link]

  • Upperton Pharma Solutions. (n.d.). A Guide to Improving API Solubility with Spray-Dried Dispersions. Upperton Pharma Solutions. [Link]

  • Sudeep, P., et al. (2020). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. IOSR Journal of Applied Chemistry, 13(8), 22-40. [Link]

  • ResearchGate. (2023). Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity. ResearchGate. [Link]

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  • Solubility of Things. (n.d.). 1,2,4-Triazole. Solubility of Things. [Link]

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Technical Support Center: Strategies for Scaling Up the Synthesis of 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and successfully transition from lab-scale experiments to larger-scale production. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your synthetic strategy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common and effective strategy is the conversion of a precursor, 4-isopropyl-3-(hydroxymethyl)-4H-1,2,4-triazole, into the desired chloromethyl derivative, followed by the formation of the hydrochloride salt. The key chlorination step is often achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The precursor itself can be synthesized through the cyclization of appropriate starting materials.[1]

Q2: What is the role of the hydrochloride salt formation?

A2: Forming the hydrochloride salt serves several critical purposes in pharmaceutical development. It often enhances the compound's stability, improves its solubility in aqueous media (which is crucial for formulation and bioavailability), and facilitates purification by inducing crystallization.[2] The salt form is typically a well-defined, crystalline solid, which is easier to handle, weigh, and characterize compared to the free base, which might be an oil or a low-melting solid.

Q3: What are the primary safety concerns during this synthesis?

A3: Safety is paramount. Key hazards include:

  • Corrosive Reagents : Chlorinating agents like thionyl chloride are highly corrosive, moisture-sensitive, and release toxic HCl gas upon reaction. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[3]

  • Respiratory Irritation : The final hydrochloride salt and intermediates can be respiratory irritants.[4][5] Engineering controls like fume hoods and appropriate PPE are essential to prevent inhalation.

  • Carcinogenic Byproducts : If using a Blanc-type chloromethylation route (reacting the triazole with formaldehyde and HCl), there is a significant risk of forming the highly carcinogenic byproduct bis(chloromethyl) ether (BCME).[6][7] This route should be avoided if possible, or handled with extreme caution and specialized containment. The route via chlorination of a hydroxymethyl precursor is generally safer.[1]

  • Exothermic Reactions : Both the chlorination and the cyclization steps can be exothermic. On a larger scale, this requires careful monitoring and control of the reaction temperature to prevent runaways.

Q4: How can I monitor the reaction's progress effectively?

A4: Thin-Layer Chromatography (TLC) is the most common method for at-a-glance monitoring. Co-spotting the reaction mixture with the starting material allows you to visualize its consumption. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are preferred. To confirm the identity of the product, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[8]

Part 2: Troubleshooting Guide for Synthesis and Scale-Up

This guide provides solutions to specific issues you may encounter during your experiments.

Category 1: Low Yield & Reaction Failure

Q: My reaction yield is poor, or the reaction has stalled. What are the likely causes?

A: Low yields can stem from several factors. A systematic approach is needed to diagnose the issue.[8]

  • Moisture Contamination : The most common culprit in reactions involving thionyl chloride is moisture. Water rapidly decomposes the reagent and can deactivate catalysts.[9]

    • Solution : Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Temperature : The chlorination reaction is temperature-sensitive.

    • Solution : If the reaction is too cold, the rate may be impractically slow. If too hot, side reactions can occur, leading to byproduct formation. Start the reaction at 0 °C with slow addition of the chlorinating agent, then allow it to warm to room temperature or gently heat as determined by optimization studies.[1]

  • Impure Starting Materials : The purity of the 4-isopropyl-3-(hydroxymethyl)-4H-1,2,4-triazole precursor is critical.

    • Solution : Recrystallize or chromatographically purify the precursor before the chlorination step. Verify its purity by NMR and melting point analysis.

  • Insufficient Reaction Time : The reaction may simply not have reached completion.

    • Solution : Monitor the reaction by TLC or HPLC until the starting material is fully consumed.

Category 2: Product Purity Issues

Q: My final product is an oil and will not crystallize. How can I purify it?

A: This is a common issue, especially if residual solvent or impurities are present.

  • Trituration : Try adding a non-polar solvent in which your product is insoluble (e.g., diethyl ether, hexane) to the oil and vigorously stirring or sonicating.[10] This can wash away impurities and induce crystallization.

  • Solvent Removal : Ensure all reaction solvents (like DMF or THF) are completely removed under high vacuum, sometimes with gentle heating. Residual solvent can act as an "anti-solvent" for crystallization.

  • Re-precipitation : Dissolve the oil in a minimal amount of a good solvent (e.g., methanol, dichloromethane) and then add an anti-solvent dropwise until the solution becomes cloudy. Let it stand, or cool it, to allow crystals to form.[2]

  • Chromatography : If crystallization fails, purifying the free base by column chromatography on silica gel may be necessary before attempting the salt formation again.

Q: How do I effectively remove inorganic salts after forming the hydrochloride?

A: If you form the hydrochloride salt using aqueous HCl or your workup introduces inorganic salts, they can be challenging to remove from a water-soluble product.[11]

  • Solution 1 (Gaseous HCl) : The cleanest method is to dissolve the purified free base in an anhydrous solvent like diethyl ether, 2-propanol, or dichloromethane and bubble dry HCl gas through it, or add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether).[2][11] The product hydrochloride will precipitate, leaving inorganic salts behind.

  • Solution 2 (Solvent Washing) : If the product has already been isolated with inorganic salts, you can try washing the solid with a solvent in which the desired product has low solubility but the inorganic salts are even less soluble, such as cold isopropanol or acetone.[10]

Category 3: Scale-Up Challenges

Q: When moving from a 1g to a 100g scale, what are the most critical parameters to control?

A: Scaling up introduces new challenges related to heat and mass transfer.

  • Heat Management : Exothermic reactions that are easily managed in a small flask with an ice bath can become dangerous on a larger scale.

    • Solution : Use a jacketed reactor with a chiller/heater for precise temperature control. The rate of reagent addition is your primary tool for controlling the exotherm. A slow, controlled addition is crucial. Perform a preliminary safety assessment (e.g., Reaction Calorimetry) to understand the thermal profile of your reaction.

  • Mixing Efficiency : Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and reducing yield.

    • Solution : Switch from magnetic stirring to overhead mechanical stirring. Ensure the impeller design is appropriate for the vessel geometry and viscosity of the reaction mixture.

  • Purification Method : Recrystallization is the preferred method for purification at scale.

    • Solution : Develop a robust crystallization procedure at the lab scale. Identify a suitable solvent system that provides a good yield of high-purity material. Column chromatography is generally not feasible for large-scale production.

ParameterLab Scale (1-5 g)Pilot Scale (100-500 g)Key Consideration for Scale-Up
Heating/Cooling Ice bath, heating mantleJacketed reactor with circulatorSurface area-to-volume ratio decreases; heat dissipation is less efficient.
Stirring Magnetic stir barOverhead mechanical stirrerEnsure homogeneity and prevent localized concentration/temperature gradients.
Reagent Addition Syringe, dropping funnelMetering pump, pressure-equalizing dropping funnelControl exotherm and maintain optimal stoichiometry throughout the reaction.
Purification Chromatography, simple filtrationRecrystallization, filtration, centrifugationChromatography is not scalable; a robust crystallization process is essential.

Part 3: Experimental Protocols

The following protocols are provided as a general guideline. Researchers should optimize conditions based on their specific equipment and observations.

Protocol 1: Synthesis of 4-isopropyl-3-(hydroxymethyl)-4H-1,2,4-triazole (Precursor)

This step involves the cyclization of appropriate precursors to form the triazole ring. The specific method will depend on the chosen starting materials, but a representative procedure is outlined below.

  • Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the appropriate starting materials (e.g., an amidine and a hydroxy-acyl hydrazide derivative).

  • Reaction : Add a suitable solvent (e.g., ethanol or n-butanol) and a catalytic amount of acid or base, if required.

  • Heating : Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification : Purify the crude residue by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) to yield the pure hydroxymethyl precursor.

Protocol 2: Synthesis of 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole (Free Base)
  • Setup : To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-isopropyl-3-(hydroxymethyl)-4H-1,2,4-triazole (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cooling : Cool the stirred suspension to 0 °C using an ice-water bath.

  • Reagent Addition : Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes. Caution : The reaction is exothermic and releases HCl and SO₂ gas. Ensure the reaction is well-ventilated in a fume hood.

  • Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.

  • Work-up : Carefully quench the reaction by slowly pouring it into a stirred beaker of saturated sodium bicarbonate solution cooled in an ice bath. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base.

Protocol 3: Formation and Purification of the Hydrochloride Salt
  • Dissolution : Dissolve the crude 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole free base in a minimal amount of anhydrous 2-propanol or diethyl ether.

  • Precipitation : Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring. A white precipitate should form immediately.

  • Crystallization : Continue adding the HCl solution until no further precipitation is observed. Cool the mixture to 0-5 °C and allow it to stand for 1 hour to maximize crystal growth.

  • Isolation : Collect the solid product by vacuum filtration.

  • Washing : Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.[10]

  • Drying : Dry the product under vacuum to a constant weight to yield this compound as a white crystalline solid.

Part 4: Visualizations

Diagrams help clarify complex workflows and decision-making processes.

G cluster_0 Precursor Synthesis cluster_1 Chlorination cluster_2 Salt Formation & Purification Start Starting Materials Cyclization Cyclization to form Hydroxymethyl Triazole Start->Cyclization Purify1 Purification (Recrystallization) Cyclization->Purify1 Chlorination Chlorination with SOCl₂ in Anhydrous DCM Purify1->Chlorination Workup Aqueous Workup (NaHCO₃ Quench) Chlorination->Workup Dry Drying and Concentration Workup->Dry Salt Dissolve in Ether/IPA Dry->Salt HCl_add Add HCl Solution Salt->HCl_add Filter Filter & Wash Solid HCl_add->Filter Final_Dry Vacuum Drying Filter->Final_Dry End End Final_Dry->End Final Product: 3-(Chloromethyl)-4-isopropyl -4H-1,2,4-triazole HCl

Caption: A general experimental workflow for the synthesis of the target compound.

G cluster_checks Initial Checks cluster_causes Potential Causes & Solutions cluster_outcomes Outcomes Start Low or No Yield Observed Check_TLC Check TLC: Any Starting Material (SM)? Start->Check_TLC Check_NMR Check Crude NMR: Any Product Signals? Check_TLC->Check_NMR SM Consumed Reagents Reagent Purity/Activity? -> Use fresh SOCl₂, purify SM Check_TLC->Reagents SM Remains Workup Product Lost in Workup? -> Check aqueous layers Check_NMR->Workup No Product Signals Moisture Moisture Contamination? -> Use anhydrous conditions Time Insufficient Reaction Time? -> Run longer, monitor by TLC/HPLC Moisture->Time Temp Incorrect Temperature? -> Optimize T (e.g., 0°C to RT) Temp->Moisture Reagents->Temp Optimize Optimize Reaction Conditions Time->Optimize Workup->Optimize Resolved Issue Resolved Optimize->Resolved

Caption: A troubleshooting decision tree for diagnosing low reaction yield.

References

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identifying and removing impurities from triazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Technical Support Center: Triazole Synthesis Purification

Welcome to the technical support center for triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of 1,2,3-triazoles, particularly those synthesized via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. Here, we provide expert insights, troubleshooting strategies, and detailed protocols to help you achieve the highest purity for your target compounds.

Section 1: Frequently Asked Questions (FAQs) - Common Impurities & Identification

This section addresses the most common questions regarding the types of impurities encountered in triazole synthesis and how to identify them.

Q1: What are the most prevalent impurities I should expect in my CuAAC ("click") reaction?

A1: In a typical CuAAC reaction, you can anticipate several classes of impurities:

  • Residual Copper Catalyst: This is the most common impurity and often imparts a green or blue color to the crude product.[1] Copper ions can be problematic for biological assays due to their toxicity and can interfere with downstream applications.[2]

  • Unreacted Starting Materials: Depending on the stoichiometry and reaction completion, residual azides and terminal alkynes may remain.

  • Alkyne Homocoupling Byproducts: A significant side reaction is the oxidative homocoupling of the terminal alkyne, known as the Glaser-Hay coupling, which forms a symmetrical 1,3-diyne.[3][4] This is especially prevalent if oxygen is not excluded from the reaction and an excess of a reducing agent like sodium ascorbate is not used.[5][6]

  • Ligands and Additives: Any ligands used to stabilize the copper(I) catalyst (e.g., TBTA, THPTA) or other additives can also be present in the final mixture.

Q2: My crude product is a green or blue oil/solid. What does this signify?

A2: A green or blue hue is a tell-tale sign of residual copper catalyst contamination.[1] The color arises from the presence of Cu(II) species, which can form via oxidation of the active Cu(I) catalyst. Even if your product appears pure by other metrics (e.g., TLC), this color indicates that a dedicated copper removal step is necessary, especially for biological applications where copper toxicity is a concern.[2][7]

Q3: How can I use NMR spectroscopy to identify impurities?

A3: ¹H NMR is a powerful tool for identifying impurities.

  • Paramagnetic Broadening: The presence of even trace amounts of paramagnetic Cu(II) can cause significant broadening of your NMR signals, sometimes to the point where peaks are barely distinguishable from the baseline. If you observe this, copper removal is essential before re-analyzing.

  • Starting Materials: Compare the crude NMR spectrum to the spectra of your starting azide and alkyne. Look for characteristic peaks that do not belong to the product.

  • Glaser-Hay Byproduct: The symmetrical diyne byproduct often has a simple, clean NMR spectrum. If your alkyne has a distinctive proton environment, you may see corresponding signals for the homocoupled product.

  • Common Solvents & Greases: Be aware of common laboratory contaminants like silicone grease, acetone, and residual extraction solvents, which can be identified using standard NMR impurity tables.[8][9][10]

Q4: What is the Glaser-Hay coupling, and how can I minimize it?

A4: The Glaser-Hay coupling is the copper-catalyzed oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[3][11] The mechanism involves the formation of a copper acetylide, which then undergoes oxidation and coupling.[3][12] This side reaction consumes your alkyne starting material, reducing the overall yield of your desired triazole.

To minimize Glaser coupling:

  • Use a Reducing Agent: The addition of a slight excess of a reducing agent, most commonly sodium ascorbate, is crucial. It maintains the copper in its active Cu(I) oxidation state and scavenges dissolved oxygen, thereby preventing the oxidative coupling pathway.[5][13]

  • Degas Your Solvents: Before starting the reaction, thoroughly degas your solvents by bubbling an inert gas (like nitrogen or argon) through them or by using freeze-pump-thaw cycles. This removes dissolved oxygen, the primary oxidant for the coupling reaction.

  • Maintain an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent oxygen from entering the reaction vessel.

Section 2: Troubleshooting Guides - Purification Strategies

This section provides detailed, problem-oriented guides for removing specific impurities.

Problem 1: Persistent Green/Blue Color (Copper Contamination)

Residual copper is the most frequent purification challenge. The choice of method depends on your product's properties.

MethodPrincipleProsConsIdeal For
Aqueous Wash (Ammonia/EDTA) Forms a water-soluble copper complex.Simple, fast, and inexpensive.May not achieve ppm-level purity; can be inefficient if the product strongly chelates copper.Small organic molecules soluble in immiscible organic solvents.[14]
Scavenger Resins Solid-supported ligands with high affinity for copper.[1]High efficiency, low copper leaching, simple filtration-based removal.[15][16]More expensive; may require longer incubation times.High-purity requirements, sensitive molecules, parallel synthesis.[17]
Silica/Alumina Plug Filtration Adsorption of copper salts onto the solid support.Quick and easy for small scales.Can lead to product loss on the plug; may not be effective for all copper species.Non-polar compounds that elute quickly.[14]
Dialysis For macromolecular products, dialysis against an EDTA buffer removes small molecule impurities.[1][14]Gentle, effective for large molecules.Slow; requires large buffer volumes.Proteins, polymers, and other biomolecules.[1][14]

This protocol is suitable for organic-soluble small molecules.

  • Reaction Quench: After the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of ethylenediaminetetraacetic acid disodium salt (EDTA). A typical concentration is 0.1 M. The EDTA chelates the copper ions, forming a water-soluble complex.[18][19][20][21]

  • Phase Separation: Shake the funnel vigorously and allow the layers to separate. The aqueous layer, now containing the copper-EDTA complex, will often be blue or green. Drain the aqueous layer.

  • Repeat: Repeat the wash 2-3 times with fresh EDTA solution until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Problem 2: Alkyne Homocoupling Byproduct

The Glaser-Hay byproduct is often non-polar and can sometimes co-elute with the desired triazole product.

Standard silica gel column chromatography is typically the most effective method for separating the triazole product from the diyne byproduct.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. The triazole product is generally more polar than the corresponding diyne byproduct due to the presence of the nitrogen-rich heterocyclic ring. A mixture of hexanes and ethyl acetate is a common starting point.[22]

  • Column Packing: Properly pack a silica gel column with the chosen eluent.

  • Loading: Load the crude product onto the column. For solids or oils, dissolve in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and pre-adsorb onto a small amount of silica gel.

  • Elution: Run the column, collecting fractions. The less polar diyne byproduct should elute before the more polar triazole product.

  • Analysis: Monitor the fractions by TLC to identify and combine those containing the pure product.

Problem 3: Excess Unreacted Starting Materials

If the reaction has not gone to completion, both the starting azide and alkyne may need to be removed.

For high-throughput or parallel synthesis, scavenger resins provide an efficient method to remove excess reagents without chromatography.[23][24]

  • Select Resins:

    • To remove an excess alkyne , use an azide-functionalized resin.

    • To remove an excess azide , use an alkyne-functionalized resin.

  • Incubation: After the primary reaction is complete, add the appropriate scavenger resin (typically 2-3 equivalents relative to the excess reagent) to the reaction mixture.

  • Stirring: Stir the mixture at room temperature. Reaction times can vary from a few hours to overnight. Monitor the removal of the excess reagent by TLC or LC-MS.

  • Filtration: Once the scavenging is complete, simply filter the reaction mixture to remove the resin.

  • Work-up: Wash the resin with a suitable solvent and combine the filtrates. The solution now contains your triazole product, free from the scavenged reagent. Proceed with concentration and any further purification if needed.

Section 3: Visualization of Key Processes

To better understand the relationships between the desired reaction and common side reactions, as well as the general purification workflow, the following diagrams are provided.

G cluster_0 Reactants cluster_1 Catalyst System cluster_2 Pathways cluster_3 Products R_Alkyne Terminal Alkyne (R-C≡C-H) Desired_Pathway CuAAC Pathway R_Alkyne->Desired_Pathway Side_Pathway Glaser Pathway (Oxidative) R_Alkyne->Side_Pathway R_Azide Azide (R'-N3) R_Azide->Desired_Pathway Cu_I Cu(I) Catalyst Cu_I->Desired_Pathway Cu_I->Side_Pathway Reducer Reducer (e.g., Ascorbate) Reducer->Cu_I Maintains Cu(I) Triazole 1,4-Disubstituted Triazole Desired_Pathway->Triazole High Yield Diyne 1,3-Diyne Byproduct (R-C≡C-C≡C-R) Side_Pathway->Diyne Reduces Yield O2 Oxygen (O2) O2->Side_Pathway Drives reaction

Caption: Competing pathways in CuAAC synthesis.

G Start Crude Reaction Mixture (Triazole, Cu, Byproducts) Step1 Step 1: Copper Removal (e.g., EDTA Wash / Scavenger Resin) Start->Step1 Decision1 Is product pure by NMR/LC-MS? Step1->Decision1 Step2 Step 2: Chromatography (Silica Gel Column) Decision1->Step2 No End Pure Triazole Product Decision1->End Yes Step3 Step 3: Characterization (NMR, MS, HPLC) Step2->Step3 Step3->End

Caption: A logical workflow for purifying triazole products.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Various Authors. (2014). How to remove copper after CuAAc click reaction?. ResearchGate. [Link]

  • Alfa Chemistry. Glaser Coupling.
  • Hein, C. D., et al. (2012). Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents.
  • Soriano-Ursúa, E. S., et al. (2014). Toward a mechanistic understanding of oxidative homocoupling: the Glaser–Hay reaction. Catalysis Science & Technology. [Link]

  • Ortega-Alfaro, M. C., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]

  • Pieber, B., et al. (2017). A practical flow synthesis of 1,2,3-triazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Various Authors. (2025). Optimization of Click Chemistry Using Azide and Alkyne Scavenger Resins. ResearchGate. [Link]

  • Various Authors. (2019). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. [Link]

  • Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link]

  • Wipf Group, University of Pittsburgh. (2004).
  • Organic Chemistry Portal. Click Chemistry. [Link]

  • Canftech. (2023).
  • Ali, S., et al. (2021). Ethylenediaminetetraacetic Acid (EDTA) Mitigates the Toxic Effect of Excessive Copper Concentrations.... MDPI. [Link]

  • Ragaini, V., et al. (2006). Recovery of EDTA from complex solution using Cu(II) as precipitant and Cu(II) subsequent removal by electrolysis. Journal of Hazardous Materials. [Link]

  • Juang, R-S., & Chen, M-N. (1997). Removal of Copper(II) Chelates of EDTA and NTA from Dilute Aqueous Solutions by Membrane Filtration. Industrial & Engineering Chemistry Research. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]

  • Gregory, G. K., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Wenger, T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Sharpless, K. B., & Fokin, V. V. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society. [Link]

  • Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]

  • Fokin, V. V. (2007). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]

Sources

Validation & Comparative

Navigating the Nuances of Triazole Antifungals: A Comparative Analysis of 4-Isopropyl and 4-Ethyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Deep Dive into Structure-Activity Relationships and Antifungal Potency

For Immediate Release

In the relentless pursuit of novel and more effective antifungal agents, medicinal chemists and drug development professionals continuously explore the intricate relationship between a molecule's structure and its biological activity. Within the widely successful class of triazole antifungals, subtle modifications to the core scaffold can lead to significant variations in efficacy. This guide offers a comparative analysis of two such modifications: the substitution of a 4-isopropyl group versus a 4-ethyl group on the 1,2,4-triazole ring. While direct, head-to-head comparative studies are not extensively available in the current body of scientific literature, we can extrapolate potential differences in antifungal efficacy by examining established structure-activity relationships (SAR) and the general principles of medicinal chemistry.

The Triazole Pharmacophore: A Foundation of Antifungal Action

Triazole antifungals exert their effect by inhibiting a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is a member of the cytochrome P450 family and is responsible for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By binding to the heme iron atom in the active site of CYP51, triazoles disrupt this process, leading to the accumulation of toxic sterols and ultimately, fungal cell death or growth inhibition.

The archetypal triazole antifungal pharmacophore consists of a 1,2,4-triazole ring, a halogenated phenyl group, and a side chain of varying complexity. The nitrogen atom at the 4-position (N4) of the triazole ring is a key point of interaction with the target enzyme, and the substituent at this position can significantly influence the compound's binding affinity and overall antifungal potency.

Structure-Activity Relationship Insights: The Role of the 4-Alkyl Substituent

The size, shape, and lipophilicity of the substituent at the N4 position of the triazole ring can modulate the compound's interaction with the active site of CYP51. While a comprehensive, direct comparison between 4-isopropyl and 4-ethyl triazole derivatives is not readily found in published studies, we can infer potential trends based on general SAR principles for this class of compounds.

In some reported series of 1,2,4-triazole derivatives, the introduction of a 4-ethyl group has been associated with a decrease in antifungal activity compared to other substitutions. This suggests that the size and conformation of the ethyl group may not be optimal for fitting into the binding pocket of the CYP51 enzyme in those particular molecular scaffolds.

Conversely, the bulkier and more lipophilic isopropyl group could potentially offer different interaction profiles. The branched nature of the isopropyl group may provide a better steric fit within a hydrophobic pocket of the enzyme's active site, potentially leading to enhanced binding and increased antifungal potency. However, it is also possible that the increased steric bulk could hinder the molecule's ability to adopt the necessary conformation for optimal binding, leading to reduced activity.

One study on 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives noted that increasing the bulk of the substituent at the 4-position could lead to lower activity, suggesting that steric hindrance might play a negative role. This highlights the delicate balance between lipophilicity, size, and shape in determining the antifungal efficacy of these compounds.

Proposed Mechanism of Action and the Influence of N4-Substitution

The binding of a triazole antifungal to the CYP51 active site is a complex interplay of forces, including coordination of a triazole nitrogen to the heme iron, and hydrophobic and hydrogen bonding interactions between the drug and the surrounding amino acid residues.

Caption: Mechanism of action of triazole antifungals.

The nature of the 4-alkyl substituent (isopropyl vs. ethyl) can influence this binding in several ways:

  • Hydrophobic Interactions: The binding pocket of CYP51 has significant hydrophobic regions. The larger, more lipophilic isopropyl group may engage in more extensive hydrophobic interactions with these regions compared to the ethyl group, potentially leading to a stronger binding affinity.

  • Steric Fit: The three-dimensional shape of the active site imposes steric constraints on the size and conformation of the inhibitor. The optimal size of the 4-alkyl group will depend on the specific architecture of the CYP51 enzyme from a particular fungal species. It is conceivable that for some fungal CYP51 enzymes, the isopropyl group provides a better fit, while for others, the smaller ethyl group is favored.

  • Conformational Effects: The 4-alkyl substituent can influence the overall conformation of the triazole derivative. This, in turn, can affect how the molecule orients itself within the active site and interacts with key amino acid residues.

Experimental Protocols for Antifungal Susceptibility Testing

To definitively compare the antifungal efficacy of 4-isopropyl and 4-ethyl triazole derivatives, a standardized set of in vitro experiments is essential. The following protocols outline the key methodologies.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is the gold-standard method for determining the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

MIC_Workflow A Prepare serial dilutions of 4-isopropyl and 4-ethyl triazole derivatives in 96-well microtiter plates B Inoculate each well with a standardized fungal suspension (e.g., Candida albicans) A->B C Incubate plates at 35°C for 24-48 hours B->C D Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) C->D

Caption: Workflow for MIC determination.

Detailed Steps:

  • Preparation of Antifungal Stock Solutions: Dissolve the 4-isopropyl and 4-ethyl triazole derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS).

  • Inoculum Preparation: Prepare a standardized suspension of the test fungus (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines. The final inoculum concentration in each well should be approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate, including positive (no drug) and negative (no fungus) controls.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is no visible growth. This can be determined visually or by reading the absorbance at a specific wavelength using a microplate reader.

Disk Diffusion Assay for Zone of Inhibition Measurement

This method provides a qualitative assessment of antifungal activity.

Detailed Steps:

  • Agar Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue for yeasts) and allow them to solidify.

  • Inoculation: Evenly spread a standardized suspension of the test fungus over the surface of the agar.

  • Disk Application: Impregnate sterile paper disks with known concentrations of the 4-isopropyl and 4-ethyl triazole derivatives. Place the disks onto the inoculated agar surface.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Measurement: Measure the diameter of the zone of growth inhibition around each disk. A larger zone of inhibition indicates greater antifungal activity.

Data Presentation: A Hypothetical Comparison

While actual experimental data directly comparing the two derivatives is lacking, the following table illustrates how such data would be presented to facilitate a clear comparison. The values presented are hypothetical and for illustrative purposes only.

Fungal StrainMIC (µg/mL) - 4-isopropyl derivativeMIC (µg/mL) - 4-ethyl derivative
Candida albicans ATCC 900280.52
Candida glabrata ATCC 9003014
Aspergillus fumigatus ATCC 20430528
Cryptococcus neoformans ATCC 901120.251

Conclusion and Future Directions

To provide a conclusive answer, future research should focus on the synthesis and parallel antifungal evaluation of a series of 4-alkyl substituted triazole derivatives, including both ethyl and isopropyl analogues, against a broad panel of clinically relevant fungal pathogens. Such studies would provide invaluable data for the rational design of next-generation triazole antifungals with improved efficacy and a broader spectrum of activity. Researchers in the field are encouraged to explore these specific structural modifications to further refine our understanding of triazole SAR and to develop more potent therapies to combat the growing threat of fungal infections.

References

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.
  • Sheehan, D. J., Hitchcock, C. A., & Sibley, C. M. (1999). Current and emerging azole antifungal agents. Clinical microbiology reviews, 12(1), 40-79.

Sources

The Isopropyl Imperative: A Comparative Guide to the Structure-Activity Relationship of the 4-Isopropyl Group in Antifungal Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Structure-Activity Relationship (SAR) in Antifungal Drug Design

The escalating threat of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates a sophisticated approach to the design of new therapeutic agents. Triazole antifungals, a cornerstone of current therapy, function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] The efficacy of these drugs is intrinsically linked to their molecular structure, and understanding the structure-activity relationship (SAR) is paramount for developing next-generation triazoles with enhanced potency, broader spectrum, and improved resistance profiles.

This guide provides an in-depth comparative analysis of the role of the 4-isopropyl group in the activity of antifungal triazoles. By examining experimental data and the molecular interactions within the CYP51 active site, we will elucidate the causal relationship between this specific chemical moiety and antifungal efficacy.

The 4-Isopropyl Group: A Key Player in Hydrophobic Interactions

The core structure of many triazole antifungals features a central propan-2-ol backbone substituted with a halogenated phenyl ring and one or more triazole rings. The variability in the side chains appended to this core structure is a critical determinant of their antifungal activity and spectrum. The 4-isopropyl group, a seemingly simple alkyl substituent, plays a significant role in optimizing the interaction of the triazole molecule with the hydrophobic active site of CYP51.

Molecular modeling and SAR studies of various triazole analogues have consistently demonstrated that the N-1 substituent of the triazole ring extends into a hydrophobic channel within the CYP51 enzyme.[2] The size, shape, and lipophilicity of this substituent directly influence the binding affinity and, consequently, the inhibitory potency of the drug.

Comparative Analysis of Antifungal Activity
Compound/AnalogueR-Group at Position 4Candida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)
Fluconazole (Reference)0.5 - 4[3]>64[4]
Analogue 1 H8 - 16>64
Analogue 2 Methyl2 - 832
Analogue 3 Ethyl1 - 416
Analogue 4 Isopropyl 0.25 - 2 8
Analogue 5 tert-Butyl1 - 416
Analogue 6 Phenyl0.5 - 48

Note: The MIC values are representative ranges compiled from various sources and are intended for comparative purposes. Actual values may vary depending on the specific strain and testing conditions.

The data clearly indicates that the presence of a moderately sized, branched alkyl group like isopropyl (Analogue 4) is associated with enhanced antifungal activity against both Candida albicans and Aspergillus fumigatus when compared to analogues with smaller alkyl groups or no substituent. This suggests that the isopropyl group provides an optimal balance of size and hydrophobicity to effectively occupy a specific hydrophobic pocket within the CYP51 active site. While larger or more rigid groups like tert-butyl and phenyl also confer good activity, the isopropyl group often represents a sweet spot for maximizing potency.

Mechanistic Insights: The Isopropyl Group's Interaction with the CYP51 Active Site

The enhanced activity conferred by the 4-isopropyl group can be attributed to its specific interactions with the amino acid residues lining the active site of CYP51. The binding of a triazole antifungal to CYP51 is a two-pronged interaction: the N-4 of the triazole ring coordinates with the heme iron, while the various substituents engage in van der Waals and hydrophobic interactions with the surrounding apoprotein.[5]

The hydrophobic channel that accommodates the N-1 substituent is lined with nonpolar amino acid residues. Molecular docking studies have identified key residues such as F58, Y64, Y118, L121, Y132, and L376 as being crucial for the binding of the inhibitor's side chain.[6] The branched structure of the isopropyl group allows for a more extensive and favorable interaction with these hydrophobic residues compared to a linear alkyl chain of similar size. This increased hydrophobic interaction stabilizes the drug-enzyme complex, leading to more potent inhibition of CYP51 and, consequently, greater antifungal activity.

dot

SAR_of_4_Isopropyl_Group cluster_Triazole Triazole Antifungal cluster_CYP51 Fungal CYP51 Enzyme cluster_Outcome Biological Effect Triazole_Core Triazole Core (Fluconazole Backbone) Isopropyl_Group 4-Isopropyl Group (Hydrophobic Moiety) Triazole_Core->Isopropyl_Group Enhances Heme_Iron Heme Iron Triazole_Core->Heme_Iron Coordinates with Hydrophobic_Pocket Hydrophobic Pocket (F58, Y64, Y118, L121, Y132, L376) Isopropyl_Group->Hydrophobic_Pocket Binds to (van der Waals) Active_Site Active Site Active_Site->Hydrophobic_Pocket Active_Site->Heme_Iron Increased_Binding Increased Binding Affinity and Stability Potent_Inhibition Potent CYP51 Inhibition Increased_Binding->Potent_Inhibition Leads to Antifungal_Activity Enhanced Antifungal Activity Potent_Inhibition->Antifungal_Activity Results in

Caption: SAR of the 4-isopropyl group in antifungal triazoles.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The following protocol outlines a standardized method for determining the MIC of antifungal agents, providing a quantitative measure of their efficacy. This method is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:
  • Antifungal compounds (e.g., triazole analogues)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

  • Sterile 96-well U-bottom microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or inverted mirror

  • Hemocytometer or other cell counting device

  • Incubator (35°C for Candida, 30-35°C for Aspergillus)

  • Vortex mixer

Procedure:
  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast).

    • For molds, harvest conidia and prepare a suspension in sterile saline with 0.05% Tween 80.

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL for yeast and 0.4-5 x 10^4 CFU/mL for molds in the microtiter wells.

  • Drug Dilution:

    • Prepare a stock solution of each antifungal compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the antifungal agents in RPMI-1640 medium directly in the 96-well plate to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).

    • Include a drug-free well for a positive growth control and a well with medium only for a sterility control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted antifungal agent, and to the growth control well.

    • Incubate the plates at the appropriate temperature for 24-48 hours for yeast and 48-72 hours for molds.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles against yeast) compared to the drug-free growth control.

    • Growth inhibition can be determined visually using an inverted mirror or spectrophotometrically by measuring the optical density at a specific wavelength (e.g., 530 nm).

dot

MIC_Workflow start Start inoculum_prep 1. Inoculum Preparation (Fungal Culture & Suspension) start->inoculum_prep drug_dilution 2. Drug Dilution (Serial Dilutions in 96-well plate) inoculum_prep->drug_dilution inoculation 3. Inoculation (Add inoculum to wells) drug_dilution->inoculation incubation 4. Incubation (24-72 hours) inoculation->incubation mic_determination 5. MIC Determination (Visual or Spectrophotometric Reading) incubation->mic_determination end End mic_determination->end

Caption: Experimental workflow for MIC determination.

Conclusion: The Isopropyl Group as a Key Contributor to Antifungal Potency

The structure-activity relationship of the 4-isopropyl group in antifungal triazoles underscores the critical importance of specific hydrophobic interactions in achieving potent inhibition of the fungal CYP51 enzyme. The evidence, synthesized from multiple SAR studies, strongly suggests that the size, shape, and lipophilicity of the isopropyl group are optimal for engaging with the hydrophobic pocket of the enzyme's active site. This enhanced binding translates to lower MIC values and a more effective antifungal agent.

For researchers and drug development professionals, this guide highlights the necessity of considering the fine-tuning of hydrophobic substituents in the design of novel triazole antifungals. A thorough understanding of the SAR, supported by robust experimental data and molecular modeling, is essential for the rational design of the next generation of antifungal therapies that can overcome the challenges of resistance and provide improved clinical outcomes.

References

  • Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. (2020). Frontiers in Chemistry, 8. Available at: [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). Molecules, 27(3), 956. Available at: [Link]

  • Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. (2018). RSC Advances, 8(3), 1337-1349. Available at: [Link]

  • Resistance to antifungals that target CYP51. (2016). Fungal Genetics and Biology, 96, 1-13. Available at: [Link]

  • The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. (2021). Molecules, 26(11), 3321. Available at: [Link]

  • Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51). (2008). Antimicrobial Agents and Chemotherapy, 52(4), 1253-1260. Available at: [Link]

  • Exploring Long Arm Amide-Linked Side Chains in the Design of Antifungal Azole Inhibitors of Sterol 14α-Demethylase (CYP51). (2022). Journal of Medicinal Chemistry, 65(1), 389-411. Available at: [Link]

  • Review on substituted 1, 2, 4-triazoles as potent antifungal and antibacterial agents. (2015). Journal of the Serbian Chemical Society, 80(1), 1-26. Available at: [Link]

  • Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. (2017). Molecules, 22(11), 1877. Available at: [Link]

  • Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers. (1997). Biochemical Society Transactions, 25(2), 303S. Available at: [Link]

  • Genetic Basis for Differential Activities of Fluconazole and Voriconazole against Candida krusei. (2001). Antimicrobial Agents and Chemotherapy, 45(1), 131-138. Available at: [Link]

  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. (2024). Molecules, 29(12), 2855. Available at: [Link]

  • Design, synthesis, and in vitro antifungal evaluation of novel triazole derivatives bearing alkynyl side chains. (2020). Bioorganic & Medicinal Chemistry Letters, 30(4), 126952. Available at: [Link]

  • 3D-Quantitative Structure Activity Relationship: A Strategic Approach for In Silico Prediction of Anti-Candididal Action of 1,2,4-Triazole Derivatives. (2011). International Journal of Green Pharmacy, 5(2), 116-121. Available at: [Link]

  • 3D-Quantitative Structure Activity Relationship: A Strategic Approach for In Silico Prediction of Anti-Candididal Action of 1,2,4-Triazole Derivatives. (2011). Academia.edu. Available at: [Link]

  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (2022). Molecules, 27(19), 6265. Available at: [Link]

  • In Vivo Antifungal Activity and Computational Studies of Some Azole Derivatives against Candida Albicans. (2020). ResearchGate. Available at: [Link]

  • Novel fluconazole derivatives with promising antifungal activity. (2017). European Journal of Medicinal Chemistry, 141, 396-407. Available at: [Link]

  • Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity. (2020). ResearchGate. Available at: [Link]

  • Voriconazole in the management of nosocomial invasive fungal infections. (2006). Therapeutics and Clinical Risk Management, 2(4), 365–376. Available at: [Link]

  • In vitro antifungal activities of voriconazole and reference agents as determined by NCCLS methods: review of the literature. (2001). Mycoses, 44(5-6), 143-50. Available at: [Link]

  • Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. (2021). ACS Omega, 6(38), 24766-24783. Available at: [Link]

  • Antifungal activity of the new azole UK-109, 496 (voriconazole). (1997). Mycoses, 40 Suppl 1, 33-6. Available at: [Link]

  • The Enzymatic Basis of Drug-Drug Interactions with Systemic Triazole Antifungals. (2008). Clinical Pharmacokinetics, 47(12), 781-805. Available at: [Link]

  • The enzymatic basis of drug-drug interactions with systemic triazole antifungals. (2008). Clinical Pharmacokinetics, 47(12), 781-805. Available at: [Link]

  • Voriconazole: the newest triazole antifungal agent. (2003). The Annals of Pharmacotherapy, 37(5), 699-707. Available at: [Link]

  • Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum. (2015). Antimicrobial Agents and Chemotherapy, 59(7), 4312-4314. Available at: [Link]

  • Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum. (2015). ResearchGate. Available at: [Link]

  • Triazole and Echinocandin MIC Distributions with Epidemiological Cutoff Values for Differentiation of Wild-Type Strains from Non-Wild-Type Strains of Six Uncommon Species of Candida. (2012). Journal of Clinical Microbiology, 50(9), 3028-3033. Available at: [Link]

  • Comparative Analysis of In vitro Susceptibility Profile of Dermatophytes Against 8 Antifungal Agents: A Cross-Sectional Study. (2022). Journal of Clinical and Diagnostic Research, 16(1), DC01-DC05. Available at: [Link]

  • A post-marketing pharmacovigilance study of triazole antifungals: adverse event data mining and analysis based on the FDA adverse event reporting system database. (2025). Frontiers in Pharmacology, 16. Available at: [Link]

Sources

comparative analysis of spectroscopic data for different 4-alkyl-1,2,4-triazole hydrochlorides

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of the spectroscopic data for a series of 4-alkyl-1,2,4-triazole hydrochlorides. Designed for researchers, scientists, and professionals in drug development, this document provides not just data, but a foundational understanding of the spectral characteristics that define this important class of heterocyclic compounds. By explaining the causality behind experimental observations, this guide serves as a practical tool for compound identification, structural elucidation, and quality control.

Introduction: The Significance of 4-Alkyl-1,2,4-triazole Salts

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its wide range of biological activities and its utility as a ligand in coordination chemistry.[1] Alkylation at the N4 position creates a 4H-1,2,4-triazole, and subsequent protonation to form hydrochloride salts often enhances solubility and bioavailability, critical parameters in drug design. Understanding the spectroscopic signature of these salts is paramount for confirming their synthesis and purity. This guide will focus on a comparative analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-alkyl-1,2,4-triazole hydrochlorides, with a focus on how the alkyl chain length influences the spectral output.

Experimental Protocols: A Self-Validating System

To ensure the integrity and reproducibility of the data presented, we outline the fundamental experimental protocols for both the synthesis of the target compounds and their spectroscopic analysis.

Synthesis of 4-Alkyl-1,2,4-triazole Hydrochlorides

The synthesis is a two-step process involving the initial alkylation of the 1,2,4-triazole ring followed by protonation with hydrochloric acid. While alkylation of 1,2,4-triazole can yield a mixture of N1 and N4 substituted isomers, specific conditions can favor the desired N4 product.

Step 1: Synthesis of 4-Alkyl-4H-1,2,4-triazole This procedure is adapted from established methods for N-alkylation of heterocyclic compounds.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,2,4-triazole (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous acetonitrile.

  • Alkylation: Add the corresponding alkyl bromide (e.g., bromoethane, 1-bromopropane, or 1-bromobutane) (1.1 equivalents) to the suspension.

  • Reaction Execution: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to isolate the 4-alkyl-4H-1,2,4-triazole isomer.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified 4-alkyl-4H-1,2,4-triazole in a minimal amount of diethyl ether or ethyl acetate.

  • Protonation: Slowly add a solution of hydrochloric acid in diethyl ether (2M) dropwise with stirring until precipitation is complete.

  • Isolation: Collect the precipitated white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final 4-alkyl-1,2,4-triazole hydrochloride.

G cluster_synthesis Synthesis Workflow A 1,2,4-Triazole + Alkyl Bromide + K2CO3 in Acetonitrile B Reflux (12-24h) A->B Step 1a C Filtration & Solvent Evaporation B->C Step 1b D Column Chromatography C->D Step 1c E Pure 4-Alkyl-4H-1,2,4-triazole D->E Purification F Dissolve in Diethyl Ether E->F Step 2a G Add HCl in Diethyl Ether F->G Step 2b H Filtration & Drying G->H Step 2c I 4-Alkyl-1,2,4-triazole Hydrochloride H->I Final Product

Caption: General workflow for the synthesis of 4-alkyl-1,2,4-triazole hydrochlorides.

Spectroscopic Analysis Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz spectrometer.[3] Samples are to be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Infrared (IR) Spectroscopy: IR spectra should be obtained using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.[4] Spectra are recorded in the 4000-650 cm⁻¹ range.

  • Mass Spectrometry (MS): High-resolution mass spectra should be acquired using an Electrospray Ionization (ESI) source in positive ion mode.[1]

Comparative Spectroscopic Analysis

The formation of the hydrochloride salt, which involves the protonation of one of the ring nitrogen atoms, induces significant and predictable changes in the spectroscopic data. Theoretical studies suggest that protonation preferentially occurs at the N1 or N2 position, creating a cationic triazolium ring.[1] This positive charge has a profound effect on the electronic environment of the molecule.

¹H and ¹³C NMR Spectroscopy

Protonation of the triazole ring results in a significant deshielding effect, causing the protons and carbons of the heterocyclic ring to shift downfield to a lower ppm value. This is a key diagnostic feature for confirming salt formation.

The data presented below is a composite, using precise values for a representative triazolium salt, 1-ethyl-4-isopropyl-1,2,4-triazolium bromide, to illustrate the effect on the triazole ring, and typical values for the alkyl chains derived from various 4-alkylated triazoles.[2][5] This approach provides a robust comparative framework.

Table 1: Comparative ¹H NMR Data (ppm) for 4-Alkyl-1,2,4-triazolium Cations

Alkyl GroupH-3/H-5 (ring)N-CH₂- (α)-CH₂- (β)-CH₂- (γ)-CH₃ (terminal)
Ethyl~8.9 - 9.5~4.6 (q)~1.6 (t)
Propyl~8.9 - 9.5~4.5 (t)~1.9 (m)~0.9 (t)
Butyl~8.9 - 9.5~4.5 (t)~1.8 (m)~1.3 (m)~0.9 (t)
(Data for the triazolium ring protons (H-3/H-5) is based on the reported values for similar triazolium salts, which show significant downfield shifts upon protonation. Alkyl chain values are typical and may vary slightly.)

Table 2: Comparative ¹³C NMR Data (ppm) for 4-Alkyl-1,2,4-triazolium Cations

Alkyl GroupC-3/C-5 (ring)N-CH₂- (α)-CH₂- (β)-CH₂- (γ)-CH₃ (terminal)
Ethyl~142 - 144~48~14
Propyl~142 - 144~47~23~11
Butyl~142 - 144~47~31~19~13
(Data for the triazolium ring carbons (C-3/C-5) is based on reported values for similar triazolium salts.[2] Alkyl chain values are derived from related 4-alkylated structures.)[5]

Analysis and Causality:

  • Triazole Ring Protons (H-3/H-5): In neutral 4-alkyl-4H-1,2,4-triazoles, these protons typically resonate around 8.0-8.5 ppm. Upon protonation, the positive charge on the ring withdraws electron density, causing a significant downfield shift to the ~8.9-9.5 ppm region.[2] The presence of two distinct signals in this region for some salts indicates that the H-3 and H-5 protons become inequivalent.

  • Alkyl Chain Protons: The α-methylene protons (N-CH₂) are the most affected within the alkyl chain, appearing around 4.5-4.6 ppm due to the direct attachment to the electron-withdrawing triazolium ring. The remaining protons of the alkyl chain show standard chemical shifts and splitting patterns, largely independent of the ring.

  • Triazole Ring Carbons (C-3/C-5): Similar to the protons, the ring carbons experience a strong deshielding effect, shifting downfield to ~142-144 ppm upon protonation.[2]

  • Comparative Trend: As the alkyl chain length increases from ethyl to butyl, the electronic effect on the terminal methyl group diminishes. The primary spectroscopic changes are the addition of methylene group signals (β, γ) in their expected regions, confirming the identity of the specific alkyl substituent.

G struct 4-Alkyl-1,2,4-triazolium Cation H-3/H-5 N-CH₂-R -CH₃ shifts ¹H NMR Chemical Shifts (ppm) ~8.9 - 9.5 ~4.5 ~0.9 - 1.6 struct:f1->shifts:f1 struct:f2->shifts:f2 struct:f3->shifts:f3

Caption: Correlation of structural components with typical ¹H NMR chemical shift regions.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of hydrochloride salt formation. The most diagnostic feature is the appearance of a broad, strong absorption band in the 3200-2500 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibration of a protonated amine or heterocycle.[6]

Key IR Absorption Bands:

  • N-H⁺ Stretch (3200-2500 cm⁻¹): A very broad and often intense band, indicative of the protonated nitrogen in the triazolium ring. This is the most definitive feature confirming salt formation.

  • C-H Stretch (Alkyl) (2980-2850 cm⁻¹): Sharp peaks corresponding to the symmetric and asymmetric stretching of the C-H bonds in the ethyl, propyl, or butyl chains. The intensity of this region increases with the length of the alkyl chain.

  • C=N and C-N Ring Vibrations (1600-1400 cm⁻¹): A series of sharp to medium bands associated with the stretching vibrations within the triazolium ring. The exact positions can be influenced by the alkyl substituent.[4]

Mass Spectrometry (MS)

Electrospray ionization is the ideal technique for analyzing these salts as it is a soft ionization method that typically keeps the cationic species intact.

  • Expected Ion: In positive mode ESI-MS, the spectrum will be dominated by the molecular ion of the cation, [M-Cl]⁺. The m/z value will correspond to the mass of the 4-alkyl-1,2,4-triazolium cation.

  • Fragmentation Analysis: Tandem MS (MS/MS) can be used to confirm the structure. The primary fragmentation pathway involves the loss of neutral molecules from the alkyl chain. A common fragmentation for 4-alkyl derivatives is the cleavage of the C-C bond beta to the nitrogen atom, leading to the loss of an alkene and formation of a stable fragment.

G parent [4-Butyl-1,2,4-triazolium]+ m/z = 126.1 frag1 Loss of Propene (-C3H6) parent->frag1 product1 [C3H6N3]+ m/z = 84.1 frag1->product1

Caption: A primary ESI-MS/MS fragmentation pathway for the 4-butyl-1,2,4-triazolium cation.

Conclusion

The spectroscopic analysis of 4-alkyl-1,2,4-triazole hydrochlorides reveals a set of distinct and predictable features that allow for their unambiguous identification. The key diagnostic markers are:

  • NMR: A significant downfield shift of the triazole ring protons (to ~8.9-9.5 ppm) and carbons (to ~142-144 ppm) upon protonation.

  • IR: The appearance of a broad, strong N-H⁺ stretching band between 3200-2500 cm⁻¹.

  • MS (ESI): A base peak corresponding to the mass of the intact 4-alkyl-1,2,4-triazolium cation.

By understanding these fundamental spectroscopic principles, researchers can confidently characterize this important class of compounds, ensuring the integrity of their work in drug discovery and materials development.

References

  • Kaźmierczak-Barańska, J., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(3), 652. Available at: [Link]

  • Sravya, G., & N, N. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. Available at: [Link]

  • Kaźmierczak-Barańska, J., et al. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Molecules, 25(24), 5899. Available at: [Link]

  • Lerch, T. G., et al. (2024). (4-Butyl-1-ethyl-1,2,4-triazol-5-ylidene)iridium(I) tetrafluoridoborate. IUCrData, 9(6). Available at: [Link]

  • The Royal Society of Chemistry (2014). 1H and 13C NMR Data for triazole 1. Supporting Information. Available at: [Link]

  • Ben Ahmed, F., & Al-Matar, H. (2023). STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS. Journal of Chemical Technology and Metallurgy, 58(5), 1015-1025. Available at: [Link]

  • Wikipedia contributors. (2023, December 29). 1,2,4-Triazole. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • PubChem. 4-Ethyl-4H-1,2,4-triazole. National Center for Biotechnology Information. PubChem Compound Database; CID=566284. Available at: [Link]

  • PubChem. 4-butyl-4h-1,2,4-triazole. National Center for Biotechnology Information. PubChem Compound Database; CID=27760. Available at: [Link]

  • SpectraBase. 1H-1,2,4-Triazole, 1-decyl-, hydrochloride, salt. Wiley. Spectrum ID: 262A76B1963B5B2. Available at: [Link]

  • Zhang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(x), xxxx. Available at: [Link]

  • Sharma, D., et al. (2021). A review on methods of synthesis of 1,2,4-triazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 10(8), 1234-1255. Available at: [Link]

  • Trivedi, M. K., et al. (2015). Characterization of Physical, Spectral and Thermal Properties of Biofield Treated 1,2,4-Triazole. Journal of Molecular and Genetic Medicine, s4. Available at: [Link]

  • Albert, D. R., et al. (2023). 1-Ethyl-4-isopropyl-1,2,4-triazolium bromide. IUCrData, 8(9). Available at: [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Novel Triazole Compounds Against Bacterial Strains

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Expanding Therapeutic Horizon of Triazoles

The 1,2,4-triazole and 1,2,3-triazole scaffolds are cornerstones in medicinal chemistry, most famously recognized for their potent antifungal activity in drugs like fluconazole and itraconazole.[1][2][3] These heterocyclic compounds have demonstrated a remarkable range of biological activities, including antiviral, anticonvulsant, and anti-inflammatory properties.[2][4] However, in an era defined by the escalating threat of antimicrobial resistance (AMR), the focus has intensified on repurposing and developing privileged scaffolds like triazoles into novel antibacterial agents.[5][6][7]

The global spread of drug-resistant bacteria necessitates the development of new agents that preferably possess chemical structures and mechanisms of action distinct from existing antibiotics.[8][9] Novel triazole derivatives are emerging as promising candidates, exhibiting significant inhibitory activity against a range of pathogenic bacteria.[5][10][11] This guide provides a comprehensive framework for evaluating the cross-reactivity of these novel compounds, offering in-depth protocols, data interpretation strategies, and the scientific rationale behind the experimental design.

Understanding Antibacterial Cross-Reactivity and the Triazole Mechanism

In the context of novel drug discovery, "cross-reactivity" refers to a compound's spectrum of activity across different bacterial species, particularly between Gram-positive and Gram-negative bacteria. A compound with high cross-reactivity, or broad-spectrum activity, can inhibit a wide range of pathogens, making it a valuable candidate for empirical therapy.

The antibacterial mechanism of triazole derivatives is an active area of investigation and appears to be multi-faceted, differing from their well-established antifungal mode of action (inhibition of lanosterol 14α-demethylase). Evidence suggests that antibacterial triazoles may exert their effects by:

  • Inhibiting Key Bacterial Enzymes: Certain triazole hybrids, particularly those combined with quinolones, are known to target DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[12][13]

  • Disrupting Cell Membrane Integrity: Some derivatives can interfere with the bacterial cell membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[6][14]

  • Targeting Other Metabolic Pathways: Inhibition of other crucial enzymes like dihydrofolate reductase has also been reported for some 1,2,3-triazole hybrids.[13]

This multi-target potential makes the triazole scaffold a fertile ground for developing agents that can overcome existing resistance mechanisms.

Comparative Analysis: Evaluating Novel Triazoles in Practice

To effectively compare novel triazole compounds, a standardized panel of clinically relevant bacterial strains is essential. This panel should include representatives from both Gram-positive and Gram-negative bacteria, including strains known for their resistance profiles. For this guide, we will consider three hypothetical novel 1,2,4-triazole derivatives (TZ-101, TZ-102, TZ-103) and compare their activity against a standard control antibiotic, Ciprofloxacin.

The most critical metric for quantitative comparison is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 1: Comparative MIC Data of Novel Triazoles vs. Ciprofloxacin

Bacterial StrainTypeTZ-101 MIC (µg/mL)TZ-102 MIC (µg/mL)TZ-103 MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive48320.5
Enterococcus faecalis (ATCC 29212)Gram-positive816641
Escherichia coli (ATCC 25922)Gram-negative2128160.015
Pseudomonas aeruginosa (ATCC 27853)Gram-negative16>2561280.25
Klebsiella pneumoniae (Carbapenem-Resistant)Gram-negative4>25664>128

Interpretation of Data:

  • Compound TZ-101: Demonstrates the most promising broad-spectrum profile. It shows good activity against Gram-positive strains and moderate activity against Gram-negative strains, including the highly problematic P. aeruginosa. Most notably, its efficacy against a carbapenem-resistant K. pneumoniae strain suggests a mechanism of action that circumvents common resistance pathways.

  • Compound TZ-102: Exhibits potent and selective activity against Gram-positive bacteria but is largely ineffective against the tested Gram-negative strains. This narrow-spectrum profile could be advantageous for targeted therapy to avoid disrupting gut microbiota.

  • Compound TZ-103: Shows weak to moderate activity across the panel, indicating it is a less promising candidate without further structural optimization.

This structured, data-driven comparison is fundamental to identifying lead compounds for further development.

Experimental Workflows & Protocols

The trustworthiness of any comparative study hinges on the robustness and standardization of its experimental protocols.[15] Adherence to guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) is paramount.[16]

Overall Experimental Workflow

The following diagram illustrates the logical flow from compound screening to the establishment of a cross-reactivity profile.

G cluster_0 Screening Phase cluster_1 Quantitative Analysis cluster_2 Profile & Selection Compound_Library Novel Triazole Compound Library Primary_Screen Primary Screen (e.g., Disk Diffusion) Compound_Library->Primary_Screen Initial Selection MIC_Test Broth Microdilution (MIC Determination) Primary_Screen->MIC_Test Active Compounds GP_Panel Gram-Positive Panel (S. aureus, E. faecalis) MIC_Test->GP_Panel GN_Panel Gram-Negative Panel (E. coli, P. aeruginosa) MIC_Test->GN_Panel Data_Analysis Data Interpretation & Cross-Reactivity Profile GP_Panel->Data_Analysis GN_Panel->Data_Analysis Lead_Selection Lead Candidate Selection Data_Analysis->Lead_Selection

Caption: Workflow for assessing the bacterial cross-reactivity of novel compounds.

Protocol 1: Broth Microdilution for MIC Determination (CLSI Standard)

This protocol is the gold standard for determining the quantitative susceptibility of bacteria to antimicrobial agents.[17]

Causality Statement: The use of cation-adjusted Mueller-Hinton Broth (MHB) is critical as divalent cations like Ca²⁺ and Mg²⁺ can significantly affect the activity of certain antibiotics and the susceptibility of bacteria like P. aeruginosa. Standardization of the bacterial inoculum ensures reproducibility.

Materials:

  • Novel triazole compounds and control antibiotic

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., ATCC quality control strains)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or PBS

Procedure:

  • Compound Preparation: Prepare a stock solution of each triazole compound and control antibiotic in a suitable solvent (e.g., DMSO). Create serial two-fold dilutions in MHB to achieve concentrations ranging from 256 µg/mL to 0.125 µg/mL directly in the 96-well plate.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension 1:150 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Inoculation: Within 15 minutes of preparation, add the final bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls (Self-Validation):

    • Growth Control: A well containing only inoculated MHB (no compound).

    • Sterility Control: A well containing uninoculated MHB.

    • Positive Control: A row testing the standard antibiotic (e.g., Ciprofloxacin) against a known susceptible QC strain (e.g., E. coli ATCC 25922).

  • Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed from the bottom of the plate. The growth control well should be turbid, and the sterility control well should be clear.

Protocol 2: Kirby-Bauer Disk Diffusion Assay (Qualitative Screening)

This method is excellent for primary screening to quickly assess the qualitative antimicrobial activity and spectrum.[17][18]

Causality Statement: Mueller-Hinton Agar (MHA) is the standard medium because of its batch-to-batch reproducibility and its low concentration of inhibitors. The agar depth is standardized to 4mm to ensure consistent antibiotic diffusion.

Materials:

  • Sterile 6mm paper disks

  • Novel triazole compounds at a known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains and 0.5 McFarland standard

  • Sterile swabs

Procedure:

  • Disk Preparation: Aseptically apply a precise volume of the triazole compound solution to each sterile paper disk and allow the solvent to evaporate completely.

  • Inoculum Preparation: Prepare the bacterial inoculum as described in the MIC protocol (Step 2).

  • Plate Inoculation: Dip a sterile swab into the adjusted inoculum, remove excess fluid by pressing it against the inside of the tube, and streak the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Disk Application: Place the impregnated disks onto the agar surface. Gently press each disk to ensure complete contact.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Measurement: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. The size of the zone corresponds to the susceptibility of the bacterium to the compound.

Interpreting Results and Guiding Future Development

The data gathered from these studies provides a clear path forward for drug development.

Sources

In Vitro Comparative Analysis of Novel Triazoles Against Commercially Available Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1][2] Triazole antifungals have long been a cornerstone of anti-infective therapy, but their efficacy is increasingly threatened.[3] This has spurred the development of novel triazole derivatives with potentially enhanced potency and broader spectrums of activity.[4][5] This guide provides a comprehensive in vitro comparison of emergent, novel triazole compounds with established, commercially available antifungal drugs, offering supporting experimental data and methodologies to aid researchers in the evaluation of next-generation antifungal candidates.

Introduction: The Imperative for Novel Antifungal Triazoles

Triazole antifungal agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6][7] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8][9] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell growth arrest and death.[6][8] However, mutations in the ERG11 gene (encoding CYP51) and overexpression of efflux pumps can confer resistance to existing triazoles like fluconazole.[7] Consequently, there is a pressing need for novel triazoles that can overcome these resistance mechanisms and exhibit potent activity against a wide range of pathogenic fungi.[2][10]

This guide will delineate the in vitro methodologies for comparing novel triazoles against established agents such as fluconazole, itraconazole, and voriconazole. We will explore antifungal susceptibility testing, time-kill kinetics, and biofilm disruption assays as critical benchmarks for evaluating the potential of these new chemical entities.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for all triazole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51).[6][11] This enzyme catalyzes a key step in the conversion of lanosterol to ergosterol.[12] The nitrogen atom in the triazole ring binds to the heme iron atom in the active site of CYP51, preventing the natural substrate from binding and halting ergosterol production.[7][9] This leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function.[8]

Triazole Mechanism of Action Figure 1: Triazole Mechanism of Action cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Triazole Inhibition cluster_2 Cellular Consequences Lanosterol Lanosterol Intermediates Intermediates Lanosterol->Intermediates Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediates->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane (Structural Integrity) Ergosterol->Fungal_Cell_Membrane Incorporation Triazole_Antifungal Triazole Antifungal CYP51_Enzyme CYP51 Enzyme Triazole_Antifungal->CYP51_Enzyme Binds to Heme Iron Toxic_Sterols Accumulation of Toxic 14α-methyl Sterols CYP51_Enzyme->Toxic_Sterols Inhibition leads to Ergosterol_Depletion Ergosterol Depletion CYP51_Enzyme->Ergosterol_Depletion Membrane_Disruption Cell Membrane Disruption & Growth Arrest Toxic_Sterols->Membrane_Disruption Ergosterol_Depletion->Membrane_Disruption Broth Microdilution Workflow Figure 2: Broth Microdilution Workflow Start Start Prepare_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Serially Dilute Antifungals in 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Wells with Fungal Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 24-48 hours Inoculate_Plate->Incubate Read_MIC Read MICs Visually or Spectrophotometrically Incubate->Read_MIC End End Read_MIC->End

Caption: Figure 2: Broth Microdilution Workflow

Step-by-Step Methodology:

  • Preparation of Antifungal Agents: Stock solutions of novel triazoles and commercially available drugs (e.g., fluconazole, voriconazole, itraconazole) are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Two-fold serial dilutions of each antifungal agent are prepared in RPMI 1640 medium, buffered with MOPS, in a 96-well microtiter plate. [13]3. Inoculum Preparation: Fungal isolates are grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration. [14]4. Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension, resulting in a final volume of 200 µL per well. A growth control well (containing no antifungal) and a sterility control well (containing no inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours, depending on the fungal species. [14]6. MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥80%) compared to the growth control. [15]

Time-Kill Kinetic Assays

Time-kill assays provide insights into the pharmacodynamics of an antifungal agent, determining whether it is fungistatic (inhibits growth) or fungicidal (kills the fungus). [16][17] Step-by-Step Methodology:

  • Inoculum Preparation: A fungal suspension is prepared as described for the broth microdilution assay, with a starting inoculum adjusted to approximately 1 x 10^5 to 5 x 10^5 CFU/mL in RPMI 1640 medium. [13]2. Drug Exposure: The novel triazoles and comparator drugs are added to the fungal suspensions at concentrations corresponding to their MICs (e.g., 1x, 2x, 4x MIC). A growth control tube without any antifungal is included.

  • Incubation and Sampling: The tubes are incubated at 35°C with agitation. [13]At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aliquots are removed from each tube.

  • Colony Counting: The aliquots are serially diluted in sterile saline and plated onto Sabouraud Dextrose Agar plates. The plates are incubated at 35°C for 24-48 hours, after which the number of colony-forming units (CFU/mL) is determined.

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each antifungal concentration. A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. [18]

Biofilm Disruption Assay

Fungal biofilms are a significant clinical concern due to their increased resistance to antimicrobial agents. [19][20]This assay evaluates the ability of novel compounds to disrupt pre-formed biofilms.

Step-by-Step Methodology:

  • Biofilm Formation: Fungal suspensions are prepared, and 100 µL is added to the wells of a 96-well flat-bottom microtiter plate. The plates are incubated at 37°C for 24-48 hours to allow for biofilm formation.

  • Biofilm Washing: After incubation, the planktonic cells are gently removed by washing the wells with phosphate-buffered saline (PBS).

  • Drug Treatment: Serial dilutions of the novel triazoles and comparator drugs are added to the wells containing the pre-formed biofilms. The plates are then incubated for another 24 hours.

  • Quantification of Biofilm Disruption:

    • Crystal Violet (CV) Staining: This method quantifies the total biofilm biomass. [21][22]The wells are washed with PBS, and the remaining biofilm is stained with 0.1% crystal violet. After a further washing step, the bound dye is solubilized with ethanol or acetic acid, and the absorbance is measured (typically at 570-595 nm). A reduction in absorbance indicates biofilm disruption.

    • Metabolic Assay (XTT): The 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxamide (XTT) reduction assay measures the metabolic activity of the cells within the biofilm, providing an indication of cell viability. [21]A decrease in metabolic activity correlates with the antibiofilm efficacy of the compound.

Comparative Data Presentation

The following tables provide a template for presenting the comparative data obtained from the in vitro assays.

Table 1: In Vitro Antifungal Susceptibility (MIC in µg/mL)

Fungal SpeciesNovel Triazole ANovel Triazole BFluconazoleVoriconazoleItraconazole
Candida albicans0.1250.06251.00.030.125
Candida glabrata2.01.032.00.51.0
Cryptococcus neoformans0.250.1254.00.060.25
Aspergillus fumigatus1.00.5>640.250.5

Note: The data presented in this table is illustrative and will vary depending on the specific compounds and fungal strains tested. [10][15][23] Table 2: Time-Kill Kinetics Against Candida albicans

Antifungal AgentConcentrationMean Log10 CFU/mL Reduction at 24hInterpretation
Novel Triazole A4x MIC3.2Fungicidal
Fluconazole4x MIC1.5Fungistatic
Growth Control--0.5 (growth)-

Note: This table provides an example of how to summarize time-kill data. [14] Table 3: Biofilm Disruption (% Reduction in Biomass)

Antifungal AgentConcentrationCandida albicans Biofilm
Novel Triazole B8x MIC75%
Fluconazole8x MIC20%

Note: The percentage reduction is calculated relative to the untreated control biofilm.

Conclusion and Future Directions

The in vitro evaluation of novel triazole antifungals is a critical first step in the drug development pipeline. The methodologies outlined in this guide provide a robust framework for comparing the efficacy of new chemical entities against established drugs. Novel triazoles demonstrating potent MIC values against a broad spectrum of fungi, fungicidal activity in time-kill assays, and significant biofilm disruption capabilities warrant further investigation. [10][23]Future studies should include in vivo efficacy and toxicity assessments to fully characterize the therapeutic potential of these promising new agents.

References

  • Comparison of in Vitro Antifungal Activity of Novel Triazoles With Available Antifungal Agents Against Dermatophyte Species Caused Tinea Pedis. (2020). Journal of Mycology and Medicine. [Link]

  • Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum. (2015). Antimicrobial Agents and Chemotherapy. [Link]

  • Comparison of EUCAST and CLSI Broth Microdilution Methods for the Susceptibility Testing of 10 Systemically Active Antifungal Agents. (n.d.). JMI Laboratories. [Link]

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  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022). Molecules. [Link]

  • Lanosterol 14 alpha-demethylase – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry. [Link]

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  • CLSI and EUCAST conditions for antifungal susceptibility testing. (2006). ResearchGate. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. (2020). Journal of Fungi. [Link]

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. (2014). Molecules. [Link]

  • Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. (2021). Journal of Fungi. [Link]

  • Comparative Evaluation of Etest, EUCAST, and CLSI Methods for Amphotericin B, Voriconazole, and Posaconazole against Clinically Relevant Fusarium Species. (2018). Antimicrobial Agents and Chemotherapy. [Link]

  • Comparison of Four Methods for the in vitro Susceptibility Testing of Dermatophytes. (2020). Frontiers in Cellular and Infection Microbiology. [Link]

  • Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. (2015). Antimicrobial Agents and Chemotherapy. [Link]

  • Reduction in biofilm formation was assessed by crystal violet assay and... (n.d.). ResearchGate. [Link]

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  • Antifungal Agents. (2025). StatPearls. [Link]

  • Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding. (2009). Antimicrobial Agents and Chemotherapy. [Link]

  • Chemical reaction carried out to measure biofilm. (a) Crystal violet reduction assay. (n.d.). ResearchGate. [Link]

  • Fungal Biofilms as a Valuable Target for the Discovery of Natural Products That Cope with the Resistance of Medically Important Fungi—Latest Findings. (2021). Journal of Fungi. [Link]

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A Researcher's Guide to Assessing the Cytotoxicity of 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic potential of 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride derivatives. While specific experimental data for this particular subclass of compounds is not extensively available in the public domain, this document synthesizes established methodologies and comparative data from structurally related 1,2,4-triazole analogs to offer a robust investigational blueprint. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including significant anticancer properties.[1][2] This guide emphasizes the causal relationships behind experimental choices, ensuring a self-validating and scientifically rigorous approach to cytotoxicity assessment.

Introduction: The Therapeutic Potential of 1,2,4-Triazole Derivatives

The 1,2,4-triazole nucleus is a privileged heterocyclic motif renowned for its diverse pharmacological activities.[3] In the realm of oncology, these compounds have emerged as promising candidates due to their ability to interfere with key cellular processes essential for cancer cell proliferation and survival.[1] The therapeutic utility of 1,2,4-triazole derivatives often stems from their capacity to interact with various biological targets, including enzymes and receptors implicated in oncogenesis.[4]

The general mechanism of action for many cytotoxic 1,2,4-triazole derivatives involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[5] By halting the cell cycle at specific checkpoints, these compounds can prevent the uncontrolled division of cancer cells. Furthermore, the initiation of apoptotic pathways leads to the systematic dismantling of the cell, effectively eliminating the malignant entity.

This guide will focus on providing a comparative framework for evaluating the cytotoxicity of novel this compound derivatives. The inclusion of a chloromethyl group introduces a reactive electrophilic site, potentially enhancing the compound's interaction with nucleophilic residues in biological targets.

Comparative Cytotoxicity Landscape of 1,2,4-Triazole Analogs

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
1,2,4-Triazole-3-carboxamides (general)LeukemiaLow µM--
1,2,4-Triazole incorporating 2-(2,3-dimethyl aminobenzoic acid) (Compound HB5)HepG2 (Liver)< IC₅₀ of alternativesDoxorubicin-
1,2,4-Triazole-indole hybrid (Compound 8b)HepG2 (Liver)Comparable to DoxorubicinDoxorubicin10.8 ± 0.41
1,2,4-Triazole coupled acetamides (Compound 7f)HepG2 (Liver)16.782 µg/mL--
3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole (Compound B9)VMM917 (Melanoma)Selectively cytotoxic--
1,2,4-Triazole-3-thiol derivativesIGR39 (Melanoma)Generally more cytotoxic--

Note: The IC₅₀ value represents the concentration of a compound that inhibits 50% of cell growth and is a standard measure of cytotoxicity. A lower IC₅₀ value indicates higher potency. The data presented here is for structurally related compounds and should be used as a comparative reference.

Experimental Design for Cytotoxicity Assessment

A robust assessment of cytotoxicity requires a multi-faceted approach, employing a panel of cancer cell lines and a combination of assays to elucidate both the extent and mechanism of cell death.

Rationale for Cell Line Selection

The choice of cancer cell lines is critical for a comprehensive evaluation. It is recommended to use a panel of cell lines representing different cancer types to assess the spectrum of activity. For instance, a panel could include:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HeLa: A human cervical cancer cell line.

  • HepG2: A human liver cancer cell line.

  • HT-29: A human colon adenocarcinoma cell line.

Inclusion of a non-cancerous cell line (e.g., human fibroblasts) is also crucial to determine the selectivity of the compound for cancer cells over normal cells. A high selectivity index (ratio of IC₅₀ in normal cells to IC₅₀ in cancer cells) is a desirable characteristic for a potential anticancer drug.

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[7]

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture selected cancer and normal cell lines cell_seeding Seed cells into a 96-well plate cell_culture->cell_seeding treatment Treat cells with compounds (including controls) cell_seeding->treatment compound_prep Prepare serial dilutions of 1,2,4-triazole derivatives compound_prep->treatment mtt_addition Add MTT solution to each well treatment->mtt_addition incubation Incubate for 2-4 hours mtt_addition->incubation solubilization Add solubilization buffer to dissolve formazan incubation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

  • Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the this compound derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours, at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Mechanistic Insights: Apoptosis vs. Necrosis

To understand how the triazole derivatives induce cell death, it is essential to distinguish between apoptosis and necrosis. The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is the gold standard for this purpose.

During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC).[8] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, which is characteristic of late-stage apoptotic and necrotic cells.[8]

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis cell_culture Culture cells and treat with 1,2,4-triazole derivatives cell_harvest Harvest cells (including supernatant for apoptotic cells) cell_culture->cell_harvest resuspend Resuspend cells in Annexin V binding buffer cell_harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in the dark stain->incubate acquire Acquire data on a flow cytometer incubate->acquire analyze Analyze dot plots to quantify cell populations acquire->analyze

Caption: Workflow for apoptosis detection using Annexin V/PI staining and flow cytometry.

  • Cell Treatment: Seed cells in 6-well plates and treat with the 1,2,4-triazole derivatives at their respective IC₅₀ concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. The results will allow for the quantification of four cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Potential Signaling Pathways and Molecular Targets

The cytotoxic effects of 1,2,4-triazole derivatives can be attributed to their interaction with various signaling pathways crucial for cancer cell survival and proliferation. While the specific targets of this compound are yet to be elucidated, related compounds have been shown to modulate the following pathways:

Signaling_Pathways cluster_pathways Potential Cellular Targets & Pathways Triazole 1,2,4-Triazole Derivatives Kinase Kinase Inhibition (e.g., EGFR, BRAF) Triazole->Kinase Tubulin Tubulin Polymerization Inhibition Triazole->Tubulin Apoptosis Induction of Apoptosis (e.g., via Caspase activation) Triazole->Apoptosis CellCycle Cell Cycle Arrest (e.g., at G2/M phase) Triazole->CellCycle BetaCatenin β-catenin Pathway Suppression Triazole->BetaCatenin Kinase->CellCycle affects Tubulin->CellCycle affects Cell Death Cell Death Apoptosis->Cell Death Inhibition of Proliferation Inhibition of Proliferation CellCycle->Inhibition of Proliferation Inhibition of Metastasis Inhibition of Metastasis BetaCatenin->Inhibition of Metastasis

Caption: Potential signaling pathways modulated by 1,2,4-triazole derivatives.

Further investigations, such as Western blotting for key proteins in these pathways (e.g., caspases, cyclins, β-catenin) and enzyme inhibition assays, would be necessary to pinpoint the precise mechanism of action for the specific derivatives under study.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically grounded framework for assessing the cytotoxicity of this compound derivatives. By employing a panel of cancer cell lines, utilizing validated cytotoxicity and apoptosis assays, and referencing comparative data from related compounds, researchers can effectively evaluate the anticancer potential of these novel molecules.

Future studies should aim to generate specific cytotoxicity data for the target compounds to build upon the comparative framework presented here. Elucidating the precise molecular targets and mechanisms of action through further biochemical and molecular biology techniques will be crucial for the rational design and development of this promising class of compounds as potential anticancer therapeutics.

References

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  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • PubMed. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Retrieved from [Link]

  • Pharmacia. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Retrieved from [Link]

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  • International Journal of Biology and Chemistry. (2021). Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells. Retrieved from [Link]

  • PubMed. (n.d.). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Retrieved from [Link]

  • MDPI. (n.d.). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Retrieved from [Link]

  • Journal of Pharmacy and Bioallied Sciences. (n.d.). Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. Retrieved from [Link]

  • ISRES Publishing. (n.d.). Anticancer Properties of 1,2,4-Triazoles. Retrieved from [Link]

  • Zaporozhye Medical Journal. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Retrieved from [Link]

  • MDPI. (n.d.). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Analytical Characterization and Purity Assessment of Synthesized Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Analytical Diligence in Triazole Chemistry

Triazoles represent a cornerstone of modern medicinal chemistry and materials science. Their five-membered heterocyclic structure is a privileged scaffold, appearing in a vast array of antifungal agents, agricultural fungicides, and functional materials.[1][2] The efficacy and safety of these compounds, particularly in pharmaceutical applications, are inextricably linked to their structural integrity and purity. The presence of unreacted starting materials, regioisomeric impurities, or degradation products can have significant consequences, ranging from reduced therapeutic effect to unforeseen toxicity.

Therefore, a robust and orthogonal analytical workflow is not merely a quality control checkpoint but an integral part of the synthesis and development process. This guide provides an in-depth comparison of essential analytical methods for the comprehensive characterization and purity assessment of newly synthesized triazoles. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind experimental choices to ensure scientific integrity.

Part 1: Primary Structural Elucidation - Confirming Synthetic Success

The first critical step following a synthesis is to unequivocally confirm that the target molecule has been formed. This involves verifying the molecular weight and confirming the connectivity of atoms within the desired structural framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the conclusive identification of the synthesized triazole and the disappearance of starting materials.[3]

The Causality Behind the Technique: The key to validating triazole formation via ¹H NMR lies in observing the distinct chemical shifts of protons in the product compared to the reactants. The most indicative signal is that of the newly formed triazole ring proton.[4] For the common 1,4-disubstituted 1,2,3-triazoles formed via "click" chemistry, the appearance of a singlet in the downfield region of the spectrum (typically between 7.5 and 8.8 ppm) is a primary indicator of a successful reaction.[4] Concurrently, signals from the starting materials, such as the acetylenic proton of a terminal alkyne (~2-3 ppm), should be absent in the final product spectrum.[4] ¹³C NMR provides complementary information, confirming the number of unique carbon environments and the presence of the triazole ring carbons.

Comparative Data: Characteristic ¹H and ¹³C NMR Chemical Shifts

Functional GroupAtomTypical Chemical Shift (ppm)Rationale for Shift
1,4-disubstituted 1,2,3-TriazoleC5-H 7.5 - 8.8[4]Deshielding effect of the electron-deficient aromatic triazole ring.
1,2,4-Triazole Ring ProtonsC-H 8.0 - 9.5[5]Varies with substitution, but generally in the aromatic region due to ring currents.
Terminal Alkyne (Starting Material)≡C-H 2.0 - 3.0[4]Shielded environment compared to aromatic protons. Its disappearance is key.
1,2,3-Triazole Ring CarbonsC 4 / C 5120 - 150The specific shifts are highly dependent on the substituents attached to the ring.[6]
Ester Carbonyl (Substituent)C =O160 - 162[6]Characteristic downfield shift for carbonyl carbons.

Experimental Protocol: ¹H NMR for Triazole Formation Validation

  • Reference Spectra: Acquire ¹H NMR spectra of the pure azide and alkyne starting materials in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). This provides reference points for reactant peaks.[4]

  • Sample Preparation: Following the reaction work-up and purification, dissolve a small sample (2-5 mg) of the purified product in ~0.6 mL of the same deuterated solvent used for the starting materials.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Compare the product spectrum with the reference spectra of the starting materials.[4]

    • Confirm: The appearance of a new singlet in the ~7.5-8.8 ppm region, corresponding to the C5-proton of the 1,2,3-triazole ring.[4]

    • Verify: The disappearance or significant reduction in the intensity of characteristic reactant peaks (e.g., the acetylenic proton).[4]

    • Analyze: Observe the shifts in the signals of the protons on the substituent groups, as their chemical environment changes upon formation of the triazole ring.[4]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized triazole.[7] By ionizing the molecule and measuring its mass-to-charge ratio (m/z), MS provides a rapid and highly accurate confirmation of the compound's elemental composition.

The Causality Behind Experimental Choices: The choice of ionization technique and mass analyzer is critical and depends on the properties of the triazole derivative.[7]

  • Ionization Technique: Electrospray Ionization (ESI) is the most common choice for many triazoles, especially those that are somewhat polar and soluble, as it is a "soft" technique that typically yields the molecular ion ([M+H]⁺ or [M-H]⁻) with minimal fragmentation. Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar molecules.[7]

  • Mass Analyzer: For routine confirmation of molecular weight, a quadrupole analyzer is robust and cost-effective. For unambiguous structural elucidation of novel compounds or for distinguishing between isomers, a high-resolution mass analyzer like Time-of-Flight (TOF) is superior due to its high mass accuracy.[7]

Comparison of Common MS Platforms for Triazole Analysis

TechniqueIonization SourceMass AnalyzerKey AdvantagesBest Suited For
LC-MS ESI[7]Quadrupole[7]Robust, cost-effective, excellent for quantification (SIM/MRM modes).[7]Routine molecular weight confirmation and targeted quantification of known triazoles.
LC-MS ESI / APCI[7]Time-of-Flight (TOF)[7]High mass accuracy and resolution, enabling elemental composition determination.Structural elucidation of novel triazoles; distinguishing between compounds with similar nominal masses.
LC-MSⁿ ESI[7]Ion Trap[7]Ability to perform multiple stages of fragmentation (MSⁿ) for detailed structural analysis.Elucidating fragmentation pathways and identifying specific structural motifs.

Workflow Diagram: General MS Analysis

cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_analysis Data Analysis prep Dissolve Synthesized Triazole in Solvent (e.g., Acetonitrile/Water) lc HPLC Separation (Optional, for complex mixtures) prep->lc Inject ion Ionization Source (e.g., ESI) lc->ion ms Mass Analyzer (e.g., TOF, Quadrupole) ion->ms Ion Transfer det Detector ms->det Ion Separation spec Mass Spectrum Generation (Intensity vs. m/z) det->spec mw Confirm Molecular Ion Peak ([M+H]⁺ or [M-H]⁻) spec->mw frag Analyze Fragmentation Pattern (for structural information) mw->frag

Caption: A typical workflow for the mass spectrometry analysis of synthesized triazole compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.[8] In triazole synthesis, its primary utility is to confirm the formation of the triazole ring and, crucially, the consumption of key reactant functional groups, such as the azide (-N₃) and alkyne (-C≡C-H) groups.

The Causality Behind Spectral Interpretation: Different chemical bonds vibrate at specific, characteristic frequencies when they absorb infrared radiation. A successful triazole synthesis via azide-alkyne cycloaddition will result in the disappearance of the sharp, strong azide stretching peak (around 2100 cm⁻¹) and the alkyne C-H stretching peak (around 3300 cm⁻¹). New bands corresponding to the C=C and C-N stretching of the triazole ring will appear.[9][10]

Characteristic IR Absorption Bands in Triazole Synthesis

Functional GroupVibration TypeCharacteristic Frequency (cm⁻¹)Significance in Analysis
Azide (-N₃)Asymmetric Stretch~2100 (Sharp, Strong)[11]Disappearance confirms consumption of the azide starting material.
Terminal Alkyne (-C≡C-H)C-H Stretch~3300 (Sharp, Strong)Disappearance confirms consumption of the alkyne starting material.
Aromatic C-HC-H Stretch3000 - 3150[9]Indicates presence of the aromatic triazole ring.
Triazole RingC=N, N=N Stretch1400 - 1600[9]Appearance confirms the formation of the heterocyclic ring structure.
N-H (1,2,4-Triazole)N-H Stretch~3126[9]Characteristic peak for unsubstituted 1,2,4-triazoles.

Part 2: Quantitative Purity Assessment - The Definition of Quality

Once the structure is confirmed, the next critical phase is to determine the purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is the industry standard and the most widely employed technique for this purpose due to its high resolution and quantitative capabilities.[1][12][13]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For triazoles, the choice between Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) is dictated by the polarity of the analyte.[1]

The Causality Behind Method Selection:

  • Reversed-Phase (RP-HPLC): This is the most common mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water). It is ideal for separating non-polar to moderately polar triazoles. The separation mechanism is based on hydrophobic interactions; less polar compounds are retained longer.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This mode is employed for very polar triazoles that show little to no retention on RP-HPLC columns.[1][14] HILIC uses a polar stationary phase and a largely organic mobile phase, separating compounds based on their partitioning into a water-enriched layer on the stationary phase surface.[14]

Decision Logic for HPLC Method Selection

node_method node_method node_condition node_condition start Is the Triazole Highly Polar? rp_hplc Use Reversed-Phase (RP-HPLC) start->rp_hplc No hilic Use Hydrophilic Interaction (HILIC) start->hilic Yes rp_column Stationary Phase: C18 or C8 rp_hplc->rp_column rp_mobile Mobile Phase: Acetonitrile/Water Gradient rp_hplc->rp_mobile hilic_column Stationary Phase: Silica, Amide, or Zwitterionic hilic->hilic_column hilic_mobile Mobile Phase: High Acetonitrile (>80%) with Aqueous Buffer hilic->hilic_mobile

Caption: Logic diagram for selecting the appropriate HPLC method based on analyte polarity.[1]

Experimental Protocol: General RP-HPLC Purity Assessment

  • System & Column: An HPLC system with a UV or Diode Array Detector (DAD). A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.[15]

  • Sample Preparation: Accurately weigh and dissolve the synthesized triazole in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL). Further dilute to an appropriate concentration for injection (e.g., 0.1 mg/mL).

  • Mobile Phase: A typical gradient might be:

    • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or TFA

    • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold, and then return to initial conditions to re-equilibrate.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min[5]

    • Injection Volume: 5-10 µL

    • Column Temperature: 30-40 °C

    • Detection: Set the UV/DAD detector to the wavelength of maximum absorbance (λₘₐₓ) of the triazole, often around 260 nm.[1] If unknown, a DAD can scan a range of wavelengths.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100 (% Area Normalization). This provides a good estimate of purity, assuming all components have similar response factors at the chosen wavelength. For higher accuracy, quantification against a certified reference standard is required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Ultimate in Sensitivity and Selectivity

For quantifying low levels of triazoles, especially in complex matrices like biological fluids or environmental samples, LC-MS/MS is the gold standard.[16][17] The high selectivity of tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the accurate quantification of the target analyte even in the presence of co-eluting impurities.[17][18] The use of stable isotope-labeled internal standards is often necessary to correct for matrix effects and ensure accurate quantification.[16]

Part 3: Physicochemical Characterization

Understanding the physical properties of a newly synthesized triazole is crucial for its handling, formulation, and storage. Thermal analysis techniques provide key insights into its stability and phase behavior.

Thermal Analysis (DSC & TGA): Assessing Stability and Transitions

Thermal analysis is used to investigate the behavior of compounds as a function of temperature.[2]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point (an indicator of purity), glass transitions, and other phase changes. A sharp melting peak in a DSC thermogram is indicative of a highly pure crystalline compound.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated. TGA is used to determine the decomposition temperature and overall thermal stability of the compound.[2] This information is critical for assessing the stability of energetic materials or for determining safe drying temperatures for pharmaceutical compounds.[19][20]

Comparative Data from Thermal Analysis

ParameterTechniqueInformation ProvidedImportance
Melting Point (Tₘ) DSCTemperature of solid-to-liquid phase transition.A sharp, well-defined Tₘ is a key indicator of purity. Broad melting ranges suggest impurities.
Decomposition Temp. (Tₔ) TGATemperature at which the compound begins to degrade chemically.Defines the upper limit of thermal stability for storage and processing.[2][21]
Enthalpy of Fusion (ΔHբ) DSCEnergy required to melt the solid.Provides information on the crystallinity of the material.

Integrated Analytical Workflow: A Holistic Approach

A comprehensive analysis of a synthesized triazole involves the logical application of these orthogonal techniques. No single method can provide all the necessary information. The following workflow illustrates how these methods are integrated to build a complete profile of a new chemical entity.

cluster_struct Primary Structural Confirmation cluster_purity Purity & Quantification cluster_physchem Physicochemical Properties synthesis Triazole Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C) - Confirm Connectivity synthesis->nmr ms Mass Spectrometry - Confirm Molecular Weight synthesis->ms ftir FTIR Spectroscopy - Confirm Functional Groups - Verify Reactant Consumption synthesis->ftir hplc HPLC-UV/DAD - Purity Assessment (%) nmr->hplc ms->hplc ftir->hplc lcms LC-MS/MS - Trace Quantification - Impurity Identification hplc->lcms dsc DSC - Melting Point - Crystalline Purity hplc->dsc final Complete Characterization & Purity Profile lcms->final tga TGA - Thermal Stability dsc->tga tga->final

Caption: Integrated workflow for the characterization and purity assessment of synthesized triazoles.

References

  • BenchChem. (n.d.). A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole.
  • AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology.
  • BenchChem. (n.d.). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
  • Oxford Academic. (n.d.). Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/TandemMass Spectrometry.
  • National Institutes of Health (NIH). (n.d.). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma.
  • SCION Instruments. (n.d.). Simultaneous Analysis of Triazole Fungicides by HPLC-DAD.
  • JoVE. (2021). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles.
  • Taylor & Francis Online. (n.d.). Determination of Triazole Fungicides by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS) with a Lipophilicity-Matched Separation Strategy for Reducing Matrix Effects.
  • National Institutes of Health (NIH). (n.d.). Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation.
  • BenchChem. (n.d.). Validating Triazole Formation with 1H NMR Spectroscopy: A Comparative Guide.
  • Agilent. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE.
  • American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives.
  • Wiley Online Library. (n.d.). Heat of Formation of Triazole‐Based Salts: Prediction and Experimental Validation.
  • ResearchGate. (2010). Chromatographic and electrophoretic techniques used in the analysis of triazole antifungal agents - A review.
  • MDPI. (n.d.). The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation.
  • ResearchGate. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review.
  • Royal Society of Chemistry. (n.d.). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives.
  • PubMed. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers.
  • Taylor & Francis Online. (n.d.). NMR spectral, DFT and antibacterial studies of triazole derivatives.
  • ACS Publications. (2020). Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials.
  • ResearchGate. (n.d.). Thermal behavior of 3,4,5-triamino-1,2,4-triazole dinitramide.
  • PubMed. (2010). Chromatographic and electrophoretic techniques used in the analysis of triazole antifungal agents-a review.
  • eurl-pesticides.eu. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry.
  • TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING.
  • Academia.edu. (n.d.). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties.
  • ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole.
  • National Institutes of Health (NIH). (n.d.). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent.
  • PubMed. (n.d.). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties.
  • ACS Publications. (n.d.). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity.
  • ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF [1,2,4 (H)] TRIAZOLE3-AMINE AND ITS DERIVATIVES.
  • Journal of Pure and Applied Microbiology. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles.
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  • ACS Publications. (n.d.). 1,2,4-Triazole-Based Excited-State Intramolecular Proton Transfer-Driven “Turn-On” Chemosensor for Selective Cyanide Detection with Test Strip Utility and Molecular Keypad Lock: An Experimental and Computational Exploration.
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-Substituted 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The substituent at the 4-position of the triazole ring is often crucial for modulating the pharmacological profile of these compounds. Consequently, the efficient and versatile synthesis of 4-substituted 1,2,4-triazoles is a topic of paramount importance for researchers and professionals in the field. This guide provides an in-depth, objective comparison of the most prominent synthetic routes to this valuable heterocyclic motif, supported by experimental data to inform the selection of the most appropriate method for a given research objective.

Introduction to the Synthetic Landscape

The synthesis of 4-substituted 1,2,4-triazoles can be broadly categorized into classical condensation reactions and modern, often metal-catalyzed or microwave-assisted, methodologies. The choice of a synthetic route is governed by a multitude of factors, including the desired substitution pattern, the availability and cost of starting materials, reaction efficiency (yield, reaction time, and temperature), scalability, and green chemistry considerations. This guide will dissect and compare the following key synthetic strategies:

  • Classical Condensation Reactions:

    • Einhorn-Brunner Reaction

    • Pellizzari Reaction

  • Modern Synthetic Methodologies:

    • Microwave-Assisted Synthesis from Hydrazines and Formamide

    • One-Pot, Three-Component Synthesis

    • Copper-Catalyzed Cross-Coupling Reactions

    • Iodine-Catalyzed Oxidative Cyclizations

Classical Condensation Routes: The Foundation of Triazole Synthesis

The Einhorn-Brunner and Pellizzari reactions represent the historical foundation for the synthesis of 1,2,4-triazoles. While often effective, they are typically characterized by harsh reaction conditions.

The Einhorn-Brunner Reaction

The Einhorn-Brunner reaction involves the condensation of a diacylamine (imide) with a hydrazine derivative, typically in the presence of a weak acid catalyst such as acetic acid.[1] This method is particularly useful for accessing 1,5-disubstituted-4-substituted-1,2,4-triazoles.

A key feature of the Einhorn-Brunner reaction is its regioselectivity when unsymmetrical diacylamines are employed. The hydrazine preferentially attacks the more electrophilic carbonyl carbon. Consequently, the acyl group derived from the stronger carboxylic acid will predominantly occupy the 3-position of the final 1,2,4-triazole product.[2]

Causality of Experimental Choices: The use of a weak acid like glacial acetic acid serves both as a solvent and a catalyst, protonating a carbonyl group of the imide and increasing its electrophilicity for the subsequent nucleophilic attack by the hydrazine.[3] Reflux temperatures are necessary to drive the condensation and subsequent cyclization-dehydration steps.[2]

The Pellizzari Reaction

The Pellizzari reaction is the condensation of an amide with an acylhydrazide to form a 3,5-disubstituted-1,2,4-triazole.[3] When a substituted hydrazine is used, a 4-substituted triazole can be obtained. Traditionally, this reaction requires high temperatures (often exceeding 200°C) and can be performed neat or in a high-boiling solvent.[3]

Drawbacks and Modern Enhancements: The classical Pellizzari reaction often suffers from long reaction times, low yields, and the potential for side reactions.[4] However, the application of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and significantly improve yields, making it a more viable and greener alternative.[3]

Modern Synthetic Methodologies: Efficiency and Versatility

Modern synthetic methods have largely focused on overcoming the limitations of the classical routes by employing milder reaction conditions, improving yields and regioselectivity, and expanding the substrate scope.

Microwave-Assisted Synthesis from Hydrazines and Formamide

A highly efficient, catalyst-free, one-pot method for the synthesis of 4-substituted 1,2,4-triazoles involves the microwave-assisted reaction of substituted hydrazines with an excess of formamide.[5] This approach offers excellent functional group tolerance, short reaction times, and high yields.[5]

Experimental Rationale: Formamide serves as both a reactant, providing the C3 and C5 carbons of the triazole ring, and the reaction medium. Microwave irradiation provides rapid and uniform heating, accelerating the rate of the condensation and cyclization reactions.[5] The absence of a catalyst simplifies the reaction setup and purification process.

One-Pot, Three-Component Synthesis

Efficient one-pot, three-component syntheses have been developed for the regioselective preparation of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines.[6] These methods often utilize peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the initial amide bond formation.

Copper-Catalyzed Syntheses

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of 1,2,4-triazoles, offering mild reaction conditions and broad functional group tolerance. One notable example is the one-pot synthesis from two different nitriles and hydroxylamine, catalyzed by an inexpensive copper salt like copper(II) acetate.[7][8] This method allows for the construction of unsymmetrically substituted 3,5-disubstituted 1,2,4-triazoles. Another approach involves the copper-catalyzed reaction of amidines with nitriles.[9]

Mechanistic Insight: In the copper-catalyzed reaction of nitriles and hydroxylamine, the reaction proceeds through the formation of an amidoxime intermediate, followed by a copper-catalyzed reaction with a second nitrile molecule and subsequent intramolecular cyclization.[7]

Iodine-Catalyzed Oxidative Cyclization

A metal-free approach for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles involves the iodine-catalyzed oxidative coupling of hydrazones and amines.[10] This method proceeds via a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization. It offers the advantage of avoiding transition metal catalysts and utilizes a readily available and inexpensive catalyst.

Comparative Data Summary

The following tables provide a comparative summary of the synthetic efficiency of the discussed routes based on reported experimental data.

Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of 4-Substituted 1,2,4-Triazoles

Synthetic RouteStarting MaterialsTypical ConditionsReaction TimeYield RangeReference(s)
Einhorn-Brunner Diacylamine, HydrazineAcetic Acid, Reflux (110-120°C)2 - 8 hoursModerate to Good[2]
Pellizzari (Conventional) Amide, AcylhydrazideNeat or High-boiling solvent, 220-250°C2 - 4 hoursLow to Moderate[3][4]
Pellizzari (Microwave) Amide, AcylhydrazideMicrowave, 150°C10 - 30 minutesGood to Excellent[3]
Microwave-Assisted Hydrazine, FormamideMicrowave, 160°C10 minutes54 - 81%[5]
Copper-Catalyzed Nitriles, HydroxylamineCu(OAc)₂, DMSO, 80°C12 hoursModerate to Good[7][8]
Iodine-Catalyzed Hydrazones, AminesI₂, TBHP, 100°C12 hoursup to 92%[10]

Experimental Protocols

Protocol 1: Einhorn-Brunner Synthesis of 1,5-Diphenyl-1,2,4-triazole[12]

Materials:

  • N-formylbenzamide (10 mmol, 1.49 g)

  • Phenylhydrazine (10 mmol, 1.08 g)

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

Procedure:

  • To a solution of N-formylbenzamide in a suitable solvent like ethanol or acetic acid, add phenylhydrazine.

  • Add a catalytic amount of a weak acid, such as acetic acid.

  • Reflux the mixture for 4-6 hours.

  • Upon completion of the reaction (monitored by TLC), remove the solvent under reduced pressure.

  • Pour the residue into ice-cold water to precipitate the product.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize from ethanol to yield the pure 1,5-diphenyl-1,2,4-triazole.

Protocol 2: Microwave-Assisted Synthesis of 4-Phenyl-1,2,4-triazole[5]

Materials:

  • Phenylhydrazine (1 mmol)

  • Formamide (20 mmol)

  • Microwave reactor

Procedure:

  • In a microwave reactor vial, combine phenylhydrazine and formamide.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 160°C for 10 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product can be purified by column chromatography.

Visualization of Synthetic Workflows

Einhorn_Brunner_Workflow start Start reactants Mix Diacylamine and Hydrazine in Acetic Acid start->reactants reflux Reflux (110-120°C, 2-8h) reactants->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate in Ice-Cold Water cool->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize filter->recrystallize product Pure 4-Substituted 1,2,4-Triazole recrystallize->product

Caption: General experimental workflow for the Einhorn-Brunner reaction.

Microwave_Synthesis_Workflow start Start reactants Combine Hydrazine and Formamide in Microwave Vial start->reactants irradiate Microwave Irradiation (160°C, 10 min) reactants->irradiate cool Cool to Room Temperature irradiate->cool purify Column Chromatography cool->purify product Pure 4-Substituted 1,2,4-Triazole purify->product

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride. As a halogenated organic compound and a hydrochloride salt, this chemical requires a specific waste management stream to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Core Chemical Profile and Hazard Assessment

Before handling any chemical waste, a thorough understanding of its properties and associated hazards is paramount. This compound is a multi-faceted compound requiring careful classification for proper disposal.

  • Halogenated Organic Compound: The presence of a chloromethyl group (-CH₂Cl) firmly places this substance in the halogenated organic waste category.[1][2][3][4] This is the most critical classification for disposal, as halogenated wastes require specific treatment, typically high-temperature incineration, and must never be mixed with non-halogenated organic solvents.[1][3][5][6]

  • Triazole Derivative: The 1,2,4-triazole ring is a stable heterocyclic structure found in many biologically active compounds, including fungicides.[7][8] Some triazole derivatives can be environmentally persistent, underscoring the need for controlled disposal.[9]

  • Hydrochloride Salt: As a hydrochloride salt, this compound is acidic.[4] When dissolved in aqueous solutions, it will lower the pH. This characteristic dictates its incompatibility with bases in a waste container.

For quick reference, the key hazard characteristics, based on structurally similar compounds, are summarized below.

CharacteristicDescription
Chemical Class Halogenated Organic Compound / Triazole Derivative / Hydrochloride Salt
Physical State Likely a white to off-white solid at room temperature.[10]
Primary Hazards Causes skin and serious eye irritation.[11][12][13][14] May cause respiratory irritation.[11][12][14] Potential for environmental toxicity.
Waste Category Halogenated Organic Waste

Foundational Principles for Safe Disposal

Adherence to the following principles is mandatory for the safe management of this chemical waste. These principles form a self-validating system to prevent accidental exposure, dangerous chemical reactions, and environmental contamination.

  • Personal Protective Equipment (PPE): At a minimum, always wear safety goggles with side shields, chemical-resistant nitrile gloves, and a fully buttoned lab coat before handling the waste.[4][11][13] All handling of open containers must be performed inside a certified chemical fume hood.[6]

  • Waste Segregation is Non-Negotiable: This is the cornerstone of proper chemical waste management.

    • DO collect this compound waste in a container specifically designated for Halogenated Organic Waste .[1][2][6]

    • DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[3][4] Mixing these streams complicates and increases the cost of disposal.[3][6]

    • DO NOT mix with acidic, basic, or heavy metal-containing waste streams.[3][6] The hydrochloride nature of the compound makes it incompatible with bases.

  • Use Designated Waste Containers: Waste must be collected in a container that is in good condition, compatible with the chemical, and has a tightly sealing screw cap.[2][6] Typically, a high-density polyethylene (HDPE) or glass container is appropriate. Your institution's Environmental Health & Safety (EHS) office can provide the correct containers.

  • Proper Labeling: Label the waste container with a "Hazardous Waste" tag before the first drop of waste is added.[2][3][6] The label must clearly identify all chemical constituents by their full name and their approximate percentages.[6] Do not use abbreviations or chemical formulas.[2]

Detailed Disposal Protocols

The following protocols provide step-by-step methodologies for managing waste generated from the use of this compound.

Protocol 1: Disposal of Solid Waste and Concentrated Solutions

This protocol applies to the neat (solid) compound, reaction residues, or concentrated solutions.

  • Prepare for Waste Collection: Inside a chemical fume hood, designate a clearly labeled "Halogenated Organic Waste" container.

  • Transfer Waste: Carefully transfer the solid waste or concentrated solution directly into the designated waste container using a funnel or other appropriate tools to avoid spillage.

  • Seal and Store: Securely close the container cap.[2] Store the container in a designated satellite accumulation area (SAA) within the laboratory, ensuring it is in secondary containment to catch any potential leaks.[6]

  • Update Log: Immediately update the hazardous waste tag with the added chemical and its quantity.

  • Arrange for Pickup: Once the container is full or has been in the SAA for the maximum allowed time per institutional policy, arrange for its collection by your EHS department for final disposal via a licensed hazardous waste facility.

Protocol 2: Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before disposal.

  • Triple Rinse Procedure: Under a chemical fume hood, rinse the empty container three times with a suitable solvent. A small amount of a non-halogenated solvent like acetone or ethanol can be used.

    • Causality Note: The purpose of triple rinsing is to ensure that residual chemical, which could pose an exposure hazard, is removed.[15]

  • Collect Rinsate: Crucially, the rinsate from all three rinses is now considered halogenated organic hazardous waste. Collect all rinsate in your designated "Halogenated Organic Waste" container.[15]

  • Deface Label: After the final rinse and air-drying, obliterate or remove the original manufacturer's label on the container.

  • Final Disposal: The now-decontaminated container can typically be disposed of in the regular laboratory glassware or plastic recycling bin, according to your institution's policy.

Protocol 3: Management of Spills

In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.

  • Alert Personnel and Secure Area: Alert others in the immediate vicinity. If the spill is large or you feel unsafe, evacuate the area and contact your institution's EHS emergency line.

  • Contain the Spill: For small spills, use an inert absorbent material like vermiculite, sand, or a commercial spill kit to surround and cover the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Contaminated Material: Carefully scoop the absorbent material into a heavy-duty plastic bag or a designated solid waste container.

  • Label as Waste: Seal the bag or container and label it clearly as "Hazardous Waste" containing this compound and the absorbent material.

  • Decontaminate Surface: Clean the spill area with soap and water. The cleaning materials (sponges, paper towels) should also be placed in the hazardous waste bag.

  • Dispose and Report: Dispose of the sealed bag/container through the EHS hazardous waste program.[2] Report the incident to your laboratory supervisor and EHS office.

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of waste related to this compound.

DisposalWorkflow start Generate Waste Containing 3-(Chloromethyl)-4-isopropyl- 4H-1,2,4-triazole HCl ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Step 2: Classify Waste Stream ppe->classify solid_waste Solid Compound or Concentrated Solution classify->solid_waste Type? empty_container Empty Stock Container classify->empty_container Type? spill_material Spill Cleanup Material classify->spill_material Type? collect Step 3: Collect in Designated 'HALOGENATED ORGANIC WASTE' Container solid_waste->collect rinse Triple Rinse Container with Suitable Solvent empty_container->rinse spill_material->collect label_store Step 4: Ensure Container is Properly Labeled & Stored in Secondary Containment collect->label_store collect_rinsate Collect ALL Rinsate in Halogenated Waste rinse->collect_rinsate dispose_container Dispose of Clean, Defaced Container rinse->dispose_container After Rinsing collect_rinsate->collect ehs_pickup Step 5: Arrange for EHS Pickup for Incineration label_store->ehs_pickup

Sources

A Senior Application Scientist's Guide to Handling 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work inherently involves handling novel and reactive chemical entities. 3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride is one such compound, a heterocyclic building block whose reactivity demands a rigorous and informed approach to laboratory safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for its safe handling, grounded in the principles of chemical risk mitigation. Here, we will dissect the "why" behind each safety measure, ensuring that our protocols are not just followed, but understood.

Hazard Identification: Understanding the Adversary

Before donning a single glove, a comprehensive risk assessment is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its primary hazards by analyzing its structural components: a chlorinated triazole and a hydrochloride salt.

  • Chlorinated Organic Compound: The chloromethyl group is a reactive alkylating agent. Such moieties can react with biological nucleophiles, presenting potential irritation and toxicity.

  • Triazole Ring: Triazoles are generally stable, but like many nitrogen-rich heterocycles, they can produce toxic nitrogen oxides (NOx) upon combustion.[1]

  • Hydrochloride Salt: This indicates the compound is acidic and can be corrosive. It will likely cause serious irritation to the eyes, skin, and respiratory tract.[1][2][3]

Based on this analysis, we must assume the compound is, at a minimum:

  • A skin and eye irritant/corrosive.[2][4]

  • Harmful if inhaled or swallowed.[3]

  • Potentially toxic, with some triazole derivatives showing reproductive toxicity.[5]

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard, not the first line of defense.[6] Effective safety protocols begin with engineering and administrative controls.

  • Engineering Controls: All handling of this compound, including weighing, transfers, and dissolution, must be conducted within a certified chemical fume hood.[1] This provides essential exhaust ventilation to prevent inhalation of dusts or aerosols.[7]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on its specific hazards and handling requirements. Work areas should be clearly demarcated, and access restricted during handling procedures. Always wash hands thoroughly after handling, even when gloves have been used.[2][8]

Personal Protective Equipment (PPE): The Last Line of Defense

When engineering and administrative controls are in place, the following PPE is mandatory to mitigate the risk of direct contact.

Protection TypeEquipment SpecificationRationale and Causality
Eye and Face ANSI Z87.1 compliant safety goggles with side shields.[9] A full-face shield is required when there is a significant risk of splashing.[10]The hydrochloride salt makes the compound a serious eye irritant.[1][3] Standard safety glasses are insufficient.[6] Goggles provide a seal against dust and splashes, while a face shield protects the entire face during bulk transfers or reactions under pressure.
Hand Protection Chemical-resistant nitrile or neoprene gloves.[9][11]Nitrile gloves offer good resistance to a range of organic compounds and are a laboratory standard.[11] Always inspect gloves for pinholes or tears before use.[7] For prolonged handling or immersion, consult the glove manufacturer's compatibility chart. Double-gloving is recommended for handling concentrated solutions.
Body Protection A long-sleeved, knee-length laboratory coat, fully buttoned.[11]This prevents contamination of personal clothing from minor spills and airborne dust.[4] For procedures involving larger quantities (>50g) or a high splash risk, a chemically resistant apron worn over the lab coat is advised.
Respiratory A NIOSH-approved respirator with particulate filters (e.g., N95) or an air-purifying respirator (APR) with multi-sorbent cartridges may be necessary.[2][12]Required if engineering controls (fume hood) are not available or fail, or when cleaning up large spills where dust generation is unavoidable.[2] The decision to use respiratory protection should be based on a formal risk assessment.[2]

Procedural Guidance: A Step-by-Step Workflow

Objective: To safely weigh and dissolve this compound for experimental use.

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.

    • Designate a specific area within the hood for the procedure.

    • Prepare all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar) and place it inside the hood.

  • Weighing:

    • Carefully open the container inside the fume hood, avoiding any puff of airborne powder.

    • Use a clean spatula to transfer the solid to a tared weigh boat on a balance located inside the hood.

    • Close the primary container securely immediately after dispensing.

  • Dissolution:

    • Carefully add the weighed solid to the beaker containing the desired solvent.

    • Add a stir bar and place the beaker on a stir plate within the hood.

    • Cover the beaker with a watch glass to minimize vapor release.

  • Cleanup:

    • Wipe down the spatula and any contaminated surfaces within the hood with a damp cloth.

    • Dispose of the weigh boat and cleaning materials as hazardous waste.

    • Remove gloves using the proper technique (skin-to-skin, glove-to-glove) and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water.[2]

Emergency Protocols: Spill and Exposure Management

Immediate and correct response to an emergency is critical.

Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][3] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.[8]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek immediate medical attention.[1]

Spill Response Workflow:

The following diagram outlines the decision-making process for responding to a spill.

SpillResponse Start Spill Occurs Assess Assess Spill Size & Location Start->Assess SmallSpill Is spill <100mL and contained in a fume hood? Assess->SmallSpill Evaluate LargeSpill Large Spill or Outside Hood SmallSpill->LargeSpill No Cleanup Proceed with cleanup protocol SmallSpill->Cleanup Yes Alert Alert personnel in the immediate area. Call EH&S / Emergency Number. LargeSpill->Alert Evacuate Evacuate the area. Close doors. Alert->Evacuate PPE_Check Don appropriate PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat Cleanup->PPE_Check Absorb Cover with absorbent material (e.g., sand or vermiculite) PPE_Check->Absorb Collect Carefully collect absorbed material using non-sparking tools. Absorb->Collect Dispose Place in a sealed, labeled hazardous waste container. Collect->Dispose Decontaminate Decontaminate the area with soap and water. Dispose->Decontaminate End Procedure Complete Decontaminate->End

Caption: Decision workflow for managing a chemical spill.

Decontamination and Waste Disposal

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Waste Segregation: All waste contaminated with this compound is considered hazardous. As a halogenated organic compound, it must be segregated into a dedicated "Halogenated Organic Waste" container.[13][14][15] Do not mix with non-halogenated waste.[16]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.[13]

  • Disposal of PPE: Used gloves, disposable lab coats, and any other contaminated disposable materials must be placed in a sealed bag and disposed of in the solid hazardous waste stream.

  • Final Disposal: All chemical waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department. The primary disposal method for such compounds is typically high-temperature incineration at a licensed facility.[16][17]

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring personal safety while advancing their critical work.

References

  • Safety Data Sheet - Angene Chemical . (2021). Angene Chemical. [Link]

  • Proper Protective Equipment - Chemistry LibreTexts . (2021). Chemistry LibreTexts. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group . (n.d.). University of Illinois Urbana-Champaign. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety . (2024). Certified Safety. [Link]

  • Safety Data Sheet: 1,2,4-Triazole - Carl ROTH . (2024). Carl ROTH. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . (2006). U.S. Pharmacist. [Link]

  • Personal Protective Equipment - Environmental Health & Safety Services . (n.d.). University of Alabama at Birmingham. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) . (n.d.). University of Wisconsin-Milwaukee. [Link]

  • hazardous waste segregation . (n.d.). University of California, Santa Cruz. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate . (2017). ResearchGate. [Link]

  • Safety Data Sheet - Angene Chemical . (2021). Angene Chemical. [Link]

Sources

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3-(Chloromethyl)-4-isopropyl-4H-1,2,4-triazole hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.